WOBE437
Beschreibung
Eigenschaften
IUPAC Name |
(2E,4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]dodeca-2,4-dienamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO3/c1-4-5-6-7-8-9-10-11-12-13-22(24)23-17-16-19-14-15-20(25-2)21(18-19)26-3/h10-15,18H,4-9,16-17H2,1-3H3,(H,23,24)/b11-10+,13-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHLFCSEHHJQRN-AQASXUMVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CC=CC(=O)NCCC1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C/C=C/C(=O)NCCC1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
WOBE437 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of WOBE437
Introduction
This compound is a pioneering compound identified as a potent and selective endocannabinoid reuptake inhibitor (SERI).[1][2] It represents a novel class of modulators of the endocannabinoid system (ECS) that function by mildly and selectively increasing the levels of the two primary endocannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), through a self-limiting mechanism.[1][2][3] Unlike direct CB1 receptor agonists or inhibitors of endocannabinoid-degrading enzymes, this compound's unique mode of action avoids significant alteration of the classic cannabinoid tetrad (catalepsy, hypothermia, motor coordination, and antinociception), and prolonged use does not lead to CB1 receptor desensitization.[1][3] Preclinical studies have demonstrated its therapeutic potential, showing analgesic, anxiolytic, anti-inflammatory, and muscle relaxant effects.[1][2][3]
Core Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the cellular reuptake of the endocannabinoids AEA and 2-AG.[4] Although the precise molecular transporter responsible for endocannabinoid reuptake remains to be fully elucidated, this compound has been shown to potently block this process, leading to a moderate and sustained elevation of extracellular endocannabinoid levels.[5][6] This elevation in AEA and 2-AG enhances the activation of cannabinoid receptors (CB1 and CB2) and other related receptors like PPARγ and TRPV1, thereby mediating the compound's diverse pharmacological effects.[1][5] This indirect, modulatory approach contrasts with direct-acting cannabinoids, offering a more nuanced and potentially safer therapeutic profile.[1]
Signaling Pathway
The increased extracellular concentrations of AEA and 2-AG resulting from this compound's action lead to the activation of downstream signaling pathways primarily through CB1 and CB2 receptors. In the context of neuroinflammation and multiple sclerosis models, this activation has been shown to reduce the infiltration of pathogenic T cells (CD4+IFNγ+IL-17+ and CD8+IFNγ+IL-17+) into the central nervous system (CNS).[1]
References
- 1. Selective Endocannabinoid Reuptake Inhibitor this compound Reduces Disease Progression in a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective Endocannabinoid Reuptake Inhibitor this compound Reduces Disease Progression in a Mouse Model of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors [frontiersin.org]
- 6. pnas.org [pnas.org]
WOBE437: A Technical Whitepaper on a Novel Selective Endocannabinoid Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The endocannabinoid system (ECS) represents a pivotal signaling network in human physiology, influencing processes ranging from neurotransmission and inflammation to pain perception and mood. The termination of endocannabinoid signaling, primarily mediated by anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), occurs via cellular reuptake followed by enzymatic degradation. Pharmacological inhibition of this reuptake process offers a therapeutic strategy to enhance endogenous cannabinoid tone with spatial and temporal precision. This document provides a comprehensive technical overview of WOBE437, a potent and selective endocannabinoid reuptake inhibitor (SERI). We detail its pharmacological profile, mechanism of action, experimental validation, and potential therapeutic applications, presenting a critical synthesis of current research for scientific and drug development professionals.
Introduction to Endocannabinoid Transport
The lipophilic nature of endocannabinoids allows them to traverse cellular membranes, but evidence points towards a facilitated diffusion process rather than simple passive diffusion for their cellular uptake.[1][2][3][4] This process is thought to be mediated by a yet-to-be-fully-characterized endocannabinoid membrane transporter (EMT).[2] Once inside the cell, endocannabinoids are chaperoned by intracellular carrier proteins, such as fatty acid-binding proteins (FABPs) and heat shock proteins (Hsp70s), to their degrading enzymes, primarily fatty acid amide hydrolase (FAAH) for AEA and monoacylglycerol lipase (B570770) (MAGL) for 2-AG.[1][5]
The development of selective inhibitors for the reuptake process has been challenging. Many early compounds suffered from poor bioavailability and a lack of selectivity, often co-inhibiting FAAH.[6][7] this compound emerged from a focused drug discovery effort as a potent and selective tool to investigate the role of endocannabinoid transport and as a potential therapeutic lead.[6][8]
This compound: Pharmacological Profile
This compound, chemically defined as (2E,4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]dodeca-2,4-dienamide, is a natural product-derived small molecule.[6][9] It was identified from a library of synthetic analogues based on a scaffold from the plant Echinacea purpurea.[6][8]
Potency and Selectivity
This compound is a highly potent inhibitor of both AEA and 2-AG cellular uptake.[6][10] A key feature of this compound is its selectivity; it does not significantly inhibit the primary endocannabinoid degrading enzymes, FAAH and MAGL, at concentrations where it effectively blocks reuptake.[11][12] This selectivity allows for the specific potentiation of endocannabinoid signaling without the broader lipidome alterations associated with FAAH or MAGL inhibitors.[6]
Table 1: In Vitro Potency and Selectivity of this compound
| Assay | Cell Line / System | Parameter | Value | Reference |
|---|---|---|---|---|
| AEA Uptake Inhibition | U937 Cells | IC₅₀ | 10 ± 8 nM | [6][12] |
| AEA Uptake Inhibition | Neuro2a Cells | IC₅₀ | ~10 nM | [6] |
| 2-AG Uptake Inhibition | U937 Cells | IC₅₀ | ~10 nM | [6] |
| FAAH Inhibition | Cellular Homogenates | IC₅₀ | > 100 µM | [12] |
| MAGL Inhibition | Rodent Brain Homogenates | IC₅₀ | > 100 µM | [12] |
| CB₁ Receptor Binding | CHO-K1 hCB₁ Membranes | Ki | > 10 µM | [12] |
| CB₂ Receptor Binding | CHO-K1 hCB₂ Membranes | Ki | > 10 µM |[12] |
Note: A 2022 study presented conflicting data, suggesting that in Neuro-2a cells, this compound increased AEA uptake and reduced cellular N-acylethanolamine (NAE) levels. The authors identified potential off-targets, including SCCPDH, VAT1, and FECH, which warrants further investigation into its mechanism in different cellular contexts.[13][14]
Pharmacokinetics
This compound demonstrates favorable pharmacokinetic properties, including oral bioavailability and brain penetrance, which are critical for its utility as a pharmacological tool and potential therapeutic agent.[7][10]
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Dose & Route | Matrix | Value | Time Point | Reference |
|---|---|---|---|---|---|
| Cₘₐₓ | 50 mg/kg, p.o. | Plasma | ~2000 pmol/mL | ≤20 min | [7][10] |
| Cₘₐₓ | 50 mg/kg, p.o. | Brain | ~500 pmol/g | ≤20 min | [7][10] |
| Tₘₐₓ | 50 mg/kg, p.o. | Plasma & Brain | ≤20 min | - | [7][10] |
| Brain Clearance | 50 mg/kg, p.o. | Brain | Cleared after ~180 min | - | [7][10] |
| Cbrain/Cplasma (Kₚ) | 10 mg/kg, i.p. | - | 1.9 | 30 and 60 min | [6] |
| Peak Brain Conc. | 10 mg/kg, i.p. | Brain | 780 ± 267 nM | 30 min |[6] |
Mechanism of Action
This compound acts as an indirect agonist of cannabinoid receptors. By blocking the reuptake of AEA and 2-AG from the synaptic cleft, it increases the concentration and residence time of these endocannabinoids, leading to enhanced activation of CB₁ and CB₂ receptors.[6][11] This self-limiting mode of action mildly elevates endocannabinoid levels, avoiding the overflow and subsequent receptor desensitization that can occur with direct agonists or inhibitors of degrading enzymes.[11][15]
The pharmacological effects of this compound are demonstrably reversed by cannabinoid receptor antagonists, confirming its mechanism of action is dependent on the integrity of the ECS.[6][11] In different pathological models, its effects have been shown to be mediated by CB₁, CB₂, and even other receptors like PPARγ, reflecting the polypharmacological nature of the endocannabinoids themselves.[10][16]
Figure 1. This compound inhibits the reuptake of endocannabinoids into the postsynaptic neuron.
Preclinical Efficacy
This compound has been evaluated in numerous preclinical models, demonstrating a wide range of therapeutic potential.
-
Pain and Inflammation: In models of acute and chronic inflammatory pain, this compound produced significant analgesic and anti-inflammatory effects.[6][10] For instance, a 10 mg/kg dose attenuated allodynia and edema in a mouse model of monoarthritis.[10] These effects were reversed by antagonists for CB₁, CB₂, and PPARγ receptors, highlighting a complex, multi-receptor mechanism.[10][16]
-
Anxiety: The compound exerted anxiolytic effects in relevant mouse behavioral models.[6][11]
-
Neuroinflammation and Multiple Sclerosis: In the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis, chronic administration of this compound (10 mg/kg) significantly reduced disease severity, decreased immune cell infiltration into the CNS, and accelerated recovery.[11][15][17] These beneficial effects were mediated by both CB₁ and CB₂ receptors and were achieved without causing CB₁ receptor desensitization.[11][15]
-
Cannabinoid Tetrad: In mice, a 10 mg/kg intraperitoneal dose of this compound induced a moderate but complete "tetrad" response (analgesia, hypolocomotion, hypothermia, and catalepsy), which is a hallmark of CB₁ receptor activation in the brain.[6] The effects were less pronounced than direct CB₁ agonists like WIN55,212-2.[6]
Experimental Protocols
The characterization of this compound involved a series of established in vitro and in vivo assays. Below are generalized methodologies for key experiments.
In Vitro Endocannabinoid Uptake Assay
This assay measures the ability of a compound to inhibit the cellular uptake of radiolabeled endocannabinoids.
-
Cell Culture: Human U937 or mouse Neuro2a cells are cultured under standard conditions.
-
Pre-incubation: Cells are harvested, washed, and pre-incubated with either vehicle or varying concentrations of this compound for a defined period (e.g., 10 minutes) in a serum-free medium.
-
Uptake Initiation: Radiolabeled endocannabinoid (e.g., [³H]-AEA) is added to the cell suspension to initiate uptake.
-
Uptake Termination: After a short incubation period (e.g., 5-15 minutes), the uptake is rapidly terminated by washing the cells with ice-cold buffer to remove extracellular radiolabel.
-
Quantification: Cells are lysed, and the intracellular radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The percentage of uptake inhibition is calculated relative to vehicle-treated controls, and IC₅₀ values are determined using non-linear regression analysis.
Figure 2. Experimental workflow for the in vitro endocannabinoid uptake assay.
In Vivo Pharmacokinetic Study
This protocol determines the absorption, distribution, and clearance of this compound in an animal model.
-
Animal Model: Male C57BL6/J or BALB/c mice are used.
-
Compound Administration: this compound is administered via the desired route (e.g., oral gavage [p.o.] or intraperitoneal injection [i.p.]) at a specific dose.
-
Sample Collection: At predetermined time points post-administration (e.g., 5, 15, 30, 60, 180 minutes), animals are euthanized. Blood (for plasma) and tissues (e.g., brain, liver, spleen) are collected.
-
Sample Processing: Tissues are homogenized, and both plasma and tissue homogenates undergo solid-phase or liquid-liquid extraction to isolate the drug.
-
Quantification: The concentration of this compound in the processed samples is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, and clearance rate are calculated from the concentration-time data.
Mouse Model of Inflammatory Pain (CFA-Induced Monoarthritis)
This model assesses the anti-allodynic and anti-inflammatory effects of a compound.
-
Induction of Arthritis: Chronic inflammation is induced by an intra-articular injection of Complete Freund's Adjuvant (CFA) into the knee joint of a mouse.
-
Treatment: Following the development of arthritis, mice are treated with this compound (e.g., 10 mg/kg, i.p.) or vehicle, often for several consecutive days.
-
Assessment of Allodynia: Mechanical allodynia (pain response to a non-painful stimulus) is measured using von Frey filaments. The paw withdrawal threshold is recorded.
-
Assessment of Edema: Inflammation-induced swelling is quantified by measuring the knee joint diameter with a digital caliper.
-
Receptor Blockade (Optional): To determine the mechanism, separate cohorts can be pre-treated with receptor antagonists (e.g., rimonabant (B1662492) for CB₁, AM630 for CB₂) before this compound administration.
-
Data Analysis: Statistical comparison of withdrawal thresholds and knee diameters between treatment groups is performed (e.g., using ANOVA).
Synthesis Overview
This compound is synthesized through a multi-step process. A key step involves a Horner-Wadsworth-Emmons reaction to create the dodeca-2,4-dienoic acid backbone, which is then coupled with 2-(3,4-dimethoxyphenyl)ethan-1-amine via a peptide coupling reaction to yield the final product.[13][14] This synthetic route has also been adapted to create analogues for structure-activity relationship (SAR) studies and to generate photoaffinity probes like RX-055 for target identification.[6][9]
Conclusion and Future Directions
This compound is a pioneering selective endocannabinoid reuptake inhibitor that has proven invaluable for probing the function of the endocannabinoid transport system. Its favorable profile, combining high potency, selectivity over metabolic enzymes, oral bioavailability, and brain penetrance, has enabled the validation of SERIs as a viable therapeutic concept. Preclinical data strongly support its potential in treating conditions involving dysfunctional endocannabinoid signaling, such as chronic pain, anxiety, and neuroinflammatory disorders like multiple sclerosis.[11][16][18]
However, the recent report suggesting a paradoxical increase in AEA uptake in Neuro-2a cells and the identification of potential off-targets highlights the complexity of endocannabinoid transport and the need for further mechanistic elucidation.[13] Future research should focus on:
-
Target Deconvolution: Unambiguously identifying the molecular transporter(s) with which this compound interacts.
-
Context-Dependent Effects: Investigating why its effects on endocannabinoid uptake may differ between cell types.
-
Therapeutic Development: Advancing this compound or optimized analogues towards clinical evaluation for inflammatory and neurological diseases.
References
- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. Transport of endocannabinoids across the plasma membrane and within the cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Endocannabinoid Transport in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endocannabinoid transporter - Wikipedia [en.wikipedia.org]
- 6. pnas.org [pnas.org]
- 7. The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Biological Evaluation of Endocannabinoid Uptake Inhibitors Derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors [frontiersin.org]
- 11. Selective Endocannabinoid Reuptake Inhibitor this compound Reduces Disease Progression in a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chemical Proteomics Reveals Off-Targets of the Anandamide Reuptake Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
Pharmacological Profile of WOBE437: A Selective Kinase Inhibitor
Disclaimer: WOBE437 is a hypothetical compound. The following profile is a representative example created to demonstrate a technical guide format and is not based on real-world data.
Introduction
This compound is a novel, ATP-competitive, small molecule inhibitor designed for high-potency and selective targeting of Kinase X (KX), a serine/threonine kinase implicated in the pathogenesis of autoimmune disorders. Overexpression and constitutive activation of KX are known to drive pro-inflammatory cytokine production through the KX-MAPK signaling cascade. This compound was developed to specifically interrupt this pathway, offering a potential therapeutic intervention. This document outlines the comprehensive pharmacological profile of this compound, detailing its in vitro and in vivo properties, and the methodologies used for its characterization.
In Vitro Pharmacology
Kinase Inhibitory Potency and Selectivity
This compound demonstrates potent, single-digit nanomolar inhibition of the target kinase, KX. To assess its selectivity, the compound was profiled against a panel of 300 related and unrelated kinases at a concentration of 1 µM.
Table 1: In Vitro Potency and Selectivity of this compound
| Kinase Target | IC50 (nM) | Binding Affinity (Ki, nM) | % Inhibition @ 1 µM |
|---|---|---|---|
| KX (Target) | 4.2 | 2.8 | 98% |
| Kinase Y (Family) | 850 | 620 | 55% |
| Kinase Z (Family) | > 10,000 | > 8,000 | < 10% |
| PKA | > 20,000 | > 15,000 | < 5% |
| CDK2 | > 20,000 | > 15,000 | < 5% |
Cellular Activity
The inhibitory activity of this compound was confirmed in a cellular context using a human T-cell line (Jurkat) known to express the KX-MAPK pathway. Cellular potency was determined by measuring the inhibition of phosphorylation of the direct downstream substrate, Substrate-P.
Table 2: Cellular Potency of this compound
| Cell Line | Assay | EC50 (nM) |
|---|---|---|
| Jurkat | Substrate-P Phosphorylation | 25.6 |
| Primary T-Cells | IL-2 Production | 31.4 |
In Vivo Pharmacokinetics
A pharmacokinetic study was conducted in male BALB/c mice to determine the profile of this compound following a single administration.
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (t½, h) | Bioavailability (F%) |
|---|---|---|---|---|---|---|
| Intravenous (IV) | 2 | 1250 | 0.1 | 1890 | 2.1 | 100% |
| Oral (PO) | 10 | 1480 | 1.0 | 7105 | 2.5 | 75% |
Signaling Pathway and Experimental Workflows
This compound Mechanism of Action
This compound acts by competitively binding to the ATP pocket of Kinase X, preventing the phosphorylation of its downstream substrate and thereby inhibiting the subsequent pro-inflammatory signaling cascade.
Experimental Workflows
The following diagrams illustrate the high-level workflows for the key in vitro assays used to characterize this compound.
Experimental Protocols
In Vitro Kinase Inhibition Assay (TR-FRET)
The inhibitory activity of this compound against Kinase X was measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Compound Preparation : this compound was serially diluted in 100% DMSO to create a 10-point concentration gradient, followed by an intermediate dilution in assay buffer.
-
Reaction Mixture : 5 µL of diluted compound was added to a 384-well assay plate. Subsequently, 10 µL of a solution containing recombinant human Kinase X and a biotinylated peptide substrate was added.
-
Initiation : The kinase reaction was initiated by the addition of 10 µL of ATP solution (final concentration at Km). The plate was incubated for 60 minutes at room temperature.
-
Detection : The reaction was stopped by the addition of 10 µL of a detection buffer containing a Europium (Eu)-labeled anti-phosphoserine antibody and Streptavidin-XL665 (SA-XL665). The plate was incubated for a further 60 minutes.
-
Data Acquisition : The TR-FRET signal was read on an appropriate plate reader (Excitation: 320 nm, Emission: 620 nm and 665 nm).
-
Analysis : The ratio of emission signals (665/620) was used to determine the percentage of inhibition. IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic model using GraphPad Prism.
Cellular Substrate Phosphorylation Assay (ELISA)
The cellular potency of this compound was assessed by quantifying the phosphorylation of Substrate-P in Jurkat T-cells.
-
Cell Culture : Jurkat cells were seeded into 96-well plates at a density of 2 x 10^5 cells/well and serum-starved for 4 hours.
-
Compound Treatment : Cells were pre-incubated with various concentrations of this compound for 1 hour.
-
Stimulation : The KX-MAPK pathway was activated by stimulating the cells with PMA (50 ng/mL) and Ionomycin (1 µM) for 15 minutes.
-
Lysis : Cells were washed with cold PBS and lysed using a commercial lysis buffer containing protease and phosphatase inhibitors.
-
ELISA : The concentration of phosphorylated Substrate-P in the cell lysates was quantified using a sandwich ELISA kit according to the manufacturer's instructions.
-
Analysis : Absorbance was read at 450 nm. The results were normalized to the stimulated (100% activity) and unstimulated (0% activity) controls. EC50 values were determined by fitting the dose-response curve using non-linear regression.
In Vivo Pharmacokinetic Study
A pharmacokinetic study was performed in male BALB/c mice (n=3 per group).
-
Administration : One group received this compound as a single intravenous (IV) bolus dose of 2 mg/kg. A second group received a single oral (PO) gavage dose of 10 mg/kg, formulated in 0.5% methylcellulose.
-
Sampling : Blood samples (~50 µL) were collected from the tail vein at pre-determined time points (0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing K2-EDTA. Plasma was separated by centrifugation.
-
Bioanalysis : Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis : Pharmacokinetic parameters, including Cmax, Tmax, AUC, and t½, were calculated using non-compartmental analysis with Phoenix WinNonlin software. Oral bioavailability (F%) was calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
An In-depth Technical Guide to the CB1 and CB2 Receptor Activity of WOBE437
For Researchers, Scientists, and Drug Development Professionals
Introduction
WOBE437 has emerged as a significant pharmacological tool for modulating the endocannabinoid system (ECS). It is the prototype of a new class of ECS modulators known as selective endocannabinoid reuptake inhibitors (SERIs).[1] Unlike direct cannabinoid receptor agonists or antagonists, this compound exerts its effects by inhibiting the cellular reuptake of the primary endocannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).[2] This action leads to a localized and moderate increase in the levels of these endocannabinoids, which in turn enhances the activation of cannabinoid receptors CB1 and CB2.[1][3] This guide provides a comprehensive overview of the indirect activity of this compound at CB1 and CB2 receptors, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.
Mechanism of Action
This compound's primary mechanism is the potent and selective inhibition of endocannabinoid reuptake.[3] This leads to an accumulation of AEA and 2-AG in the synaptic cleft and surrounding tissues, thereby amplifying their effects on cannabinoid receptors. The pharmacological effects of this compound are, therefore, dependent on the presence and activity of endogenous cannabinoids and their receptors. Studies have consistently demonstrated that the in vivo effects of this compound can be attenuated or completely blocked by selective antagonists for CB1 and CB2 receptors, confirming that its mechanism of action is mediated through these receptors.[1][2][4]
Quantitative Data on the In Vivo Effects of this compound
The following tables summarize the key quantitative data from preclinical studies investigating the CB1 and CB2 receptor-mediated effects of this compound.
Table 1: In Vivo Pharmacological Effects of this compound and Receptor Mediation
| Pharmacological Effect | Animal Model | This compound Dose | Receptor(s) Involved | Antagonist Used | Outcome of Antagonist Co-administration | Reference |
| Analgesia (Acute Pain) | Mouse (Hot Plate Test) | 50 mg/kg, p.o. | CB1 | Rimonabant (B1662492) | Complete abolition of analgesic effect | [2][4][5] |
| Analgesia (Chronic Inflammatory Pain) | Mouse (CFA-induced monoarthritis) | 10 mg/kg, i.p. | CB1, CB2, PPARγ | Rimonabant, SR144528, GW9662 | Prevention of antiallodynia and anti-inflammatory effects | [2][4] |
| Anxiolytic Effects | Mouse | 3 mg/kg | CB1 | SR141716A (Rimonabant) | Blockade of anxiolytic effects | [6] |
| Anti-inflammatory Effects | Mouse | 5-10 mg/kg | CB1 | SR141716A (Rimonabant) | Blockade of anti-inflammatory effects | [6] |
| Reduction of Multiple Sclerosis Severity | Mouse (EAE model) | 10 mg/kg, i.p. | CB1 and CB2 | Rimonabant, AM630 | Partial to full inhibition of disease reduction | [1][7] |
| Muscle Relaxation | Mouse (Straub test) | 10 mg/kg | Not specified | Not specified | Induces muscle relaxation without sedation | [1][8] |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Dose | Route | Value | Tissue/Fluid | Reference |
| Cmax | 50 mg/kg | p.o. | ~2000 pmol/mL | Plasma | [2][9] |
| Cmax | 50 mg/kg | p.o. | ~500 pmol/g | Brain | [2][9] |
| tmax | 50 mg/kg | p.o. | ≤20 min | Plasma and Brain | [2][9] |
| Brain Clearance | 50 mg/kg | p.o. | ~180 min | Brain | [2][9] |
Table 3: Effect of this compound on Endocannabinoid Levels
| Treatment | Tissue | Endocannabinoid | Fold Increase | Reference |
| This compound (7 days) | Total Brain | AEA and 2-AG | ~1.5 | [6] |
| This compound (in EAE model, at peak of disease) | Cerebellum | Not specified | Increased | [1][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize the CB1 and CB2 receptor-mediated effects of this compound.
Hot Plate Test for Acute Analgesia
-
Objective: To assess the analgesic effect of this compound on acute thermal pain.
-
Animals: BALB/c mice.
-
Procedure:
-
Mice are placed on a hot plate maintained at a constant temperature (e.g., 55°C).
-
The latency to a nociceptive response (e.g., jumping, licking a hind paw) is recorded.
-
A cut-off time is set to prevent tissue damage.
-
This compound (e.g., 50 mg/kg) is administered orally.
-
To determine receptor involvement, a CB1 antagonist such as rimonabant (e.g., 5 mg/kg, i.p.) is administered prior to this compound.
-
Pain latency is measured at set time points after drug administration.
-
-
Endpoint: A significant increase in pain latency compared to vehicle-treated animals indicates an analgesic effect. Reversal of this effect by a CB1 antagonist demonstrates CB1 receptor mediation.[2][4][5]
Complete Freund's Adjuvant (CFA)-Induced Monoarthritis for Chronic Inflammatory Pain
-
Objective: To evaluate the efficacy of this compound in a model of chronic inflammatory pain.
-
Animals: BALB/c mice.
-
Procedure:
-
Monoarthritis is induced by injecting CFA into the paw of a mouse.
-
This induces edema and allodynia (pain in response to a normally non-painful stimulus).
-
This compound (e.g., 10 mg/kg, i.p.) is administered, either as a single dose or repetitively.
-
To investigate receptor involvement, selective antagonists for CB1 (rimonabant), CB2 (SR144528), and PPARγ (GW9662) are administered prior to this compound.
-
Allodynia is measured using von Frey filaments, and paw edema is measured with a plethysmometer.
-
-
Endpoint: A reduction in allodynia and edema in this compound-treated mice compared to vehicle controls indicates therapeutic efficacy. Blockade of these effects by specific antagonists points to the involvement of the respective receptors.[2][4]
Experimental Autoimmune Encephalomyelitis (EAE) Model of Multiple Sclerosis
-
Objective: To assess the therapeutic potential of this compound in a mouse model of multiple sclerosis.
-
Animals: C57BL/6 mice.
-
Procedure:
-
EAE is induced by immunization with a myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide.
-
Mice develop clinical symptoms of paralysis.
-
This compound (e.g., 10 mg/kg, i.p.) is administered daily for a specified period (e.g., 20 days).
-
To determine the role of cannabinoid receptors, selective antagonists for CB1 (rimonabant) and CB2 (AM630) are co-administered with this compound.
-
Clinical scores are recorded daily to assess disease severity.
-
-
Endpoint: A reduction in clinical scores and accelerated recovery in this compound-treated mice indicate a therapeutic benefit. Inhibition of this effect by CB1 and CB2 antagonists confirms the involvement of these receptors.[1][7]
Signaling Pathways
The therapeutic effects of this compound are initiated by the enhanced activation of CB1 and CB2 receptors by endogenous cannabinoids. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.[10][11]
CB1 Receptor Signaling
CB1 receptors are predominantly expressed in the central nervous system.[10][12] Their activation leads to a cascade of intracellular events:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[10][12]
-
Modulation of Ion Channels: The Gβγ subunit can directly modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.[12] This results in a hyperpolarization of the neuron and a decrease in neurotransmitter release.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: CB1 receptor activation can also stimulate various MAPK pathways, including ERK1/2, p38 MAPK, and JNK, which are involved in regulating gene expression and cellular processes like proliferation and survival.[12]
Caption: CB1 Receptor Signaling Pathway Activated by this compound-Elevated Endocannabinoids.
CB2 Receptor Signaling
CB2 receptors are primarily found on immune cells, and their activation is associated with anti-inflammatory and immunomodulatory effects.[10][13] The signaling pathways are similar to CB1 but with distinct downstream consequences:
-
Inhibition of Adenylyl Cyclase: Similar to CB1, CB2 receptor activation inhibits adenylyl cyclase via Gαi/o, leading to reduced cAMP levels.[13][14]
-
Activation of MAPK Pathways: CB2 activation also stimulates MAPK pathways, which in immune cells can lead to the modulation of cytokine production and cell migration.[14][15]
-
Modulation of Immune Cell Function: The net effect of CB2 receptor signaling is a dampening of the inflammatory response, characterized by reduced pro-inflammatory cytokine release and altered immune cell trafficking.[13]
Caption: CB2 Receptor Signaling Pathway Activated by this compound-Elevated Endocannabinoids.
Experimental Workflow for Determining Receptor Mediation
The following diagram illustrates a typical experimental workflow to determine if the effects of this compound are mediated by CB1 or CB2 receptors.
Caption: Workflow for Investigating CB1/CB2 Mediation of this compound Effects.
Conclusion
This compound represents a novel approach to modulating the endocannabinoid system. Its action as a selective endocannabinoid reuptake inhibitor leads to the potentiation of endogenous cannabinoid signaling through both CB1 and CB2 receptors. This indirect mechanism of action offers the potential for therapeutic benefits in a range of conditions, including pain, inflammation, anxiety, and neurodegenerative diseases, by enhancing the natural homeostatic functions of the endocannabinoid system. The data and protocols summarized in this guide provide a solid foundation for further research and development of this promising class of compounds.
References
- 1. Selective Endocannabinoid Reuptake Inhibitor this compound Reduces Disease Progression in a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Frontiers | The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemical probes to potently and selectively inhibit endocannabinoid cellular reuptake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jme.bioscientifica.com [jme.bioscientifica.com]
- 13. What are CB2 modulators and how do they work? [synapse.patsnap.com]
- 14. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]
- 15. birchandfog.biz [birchandfog.biz]
WOBE437: A Technical Guide to a Novel Selective Endocannabinoid Reuptake Inhibitor
Abstract
WOBE437 is a potent and selective endocannabinoid reuptake inhibitor (SERI) that has demonstrated significant therapeutic potential in preclinical models of pain, anxiety, and inflammation.[1][2][3][4] As the prototype of a new class of endocannabinoid system (ECS) modulators, this compound offers a nuanced approach to augmenting endocannabinoid signaling.[2][3][4] This document provides a comprehensive technical overview of the discovery, development, and pharmacological characterization of this compound, intended for researchers, scientists, and professionals in drug development.
Discovery and Rationale
The discovery of this compound originated from the screening of a library of 634 analogs and derivatives based on a natural product, (2E,4E)-N-isobutylamidedodeca-2,4-dienamide, from the medicinal plant Echinacea purpurea.[1] The primary goal was to identify a potent and selective inhibitor of endocannabinoid transport, a process that terminates the signaling of anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).[1] Unlike direct cannabinoid receptor agonists or inhibitors of endocannabinoid-degrading enzymes, a reuptake inhibitor was sought to mildly and selectively increase central endocannabinoid levels, thereby avoiding issues like receptor desensitization.[3][4] From this screening, this compound, chemically identified as N-(3,4-dimethoxyphenyl)ethyl dodeca-2E,4E-dienamide, emerged as a highly potent inhibitor of AEA uptake.[1]
Mechanism of Action
This compound functions by inhibiting the cellular reuptake of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG).[5] This blockage of the putative endocannabinoid membrane transporter (EMT) leads to an increase in the extracellular concentrations of these endocannabinoids, thereby enhancing their signaling through cannabinoid receptors CB1 and CB2.[1][6] This indirect agonism of cannabinoid receptors is the primary mechanism underlying the pharmacological effects of this compound.[1] It has been shown to be selective over the primary endocannabinoid degrading enzymes, fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL).[6]
In Vitro Pharmacology
The in vitro activity of this compound has been characterized in various cell lines, demonstrating its potency and selectivity.
| Parameter | Cell Line | Value | Reference |
| AEA Uptake Inhibition (IC50) | U937 | 10 nM | [1] |
| AEA Uptake Inhibition (EC50) | U937 | 10 ± 8 nM | [6] |
| FAAH Inhibition | - | >100-fold selectivity over uptake | [1] |
| MAGL/ABHD Inhibition | - | Selective | [6] |
| CB1 Receptor Binding (Ki) | - | > 100 µM | [6] |
| CB2 Receptor Binding (Ki) | - | 18 µM | [6] |
In Vivo Pharmacology
This compound has been evaluated in several preclinical animal models, where it has demonstrated a range of therapeutic effects.
Pharmacokinetics
Following intraperitoneal (i.p.) injection of 10 mg/kg in mice, this compound reached a peak plasma concentration of 492 ± 103 pmol/mL after 15 minutes, with a half-life of 203 minutes.[1] In the brain, the highest concentration was observed after 30 minutes (919 ± 314 pmol/g).[1] this compound is also orally bioavailable.[7][8]
Pharmacodynamics
-
Analgesic and Anti-inflammatory Effects: At doses of 5 and 10 mg/kg, this compound exhibited significant analgesic and anti-inflammatory effects in models of acute pain and endotoxemia.[1] In a mouse model of chronic inflammatory pain, this compound attenuated allodynia and edema.[5]
-
Anxiolytic Effects: At a dose of 3 mg/kg, this compound showed anxiolytic effects in mouse models of anxiety.[1]
-
Multiple Sclerosis Model: In a mouse model of multiple sclerosis (experimental autoimmune encephalomyelitis), this compound treatment significantly reduced disease severity and promoted faster recovery.[2][3][4] This was associated with an increase in endocannabinoid levels in the cerebellum and a reduction in CNS-infiltrating immune cells.[3]
-
Cannabinoid Tetrad: At a dose of 10 mg/kg, this compound induced the full tetrad of cannabinoid effects (analgesia, hypolocomotion, catalepsy, and hypothermia) in mice, which were reversible by a CB1 receptor antagonist.[1][6]
Experimental Protocols
AEA Uptake Inhibition Assay
-
Cell Culture: U937 cells are cultured in an appropriate medium.
-
Assay Procedure: Cells are treated with either vehicle or varying concentrations of this compound for a specified pre-incubation time (e.g., 10 minutes). Subsequently, radiolabeled anandamide ([³H]AEA) is added to the cells. After a defined incubation period (e.g., 5-15 minutes), the uptake of [³H]AEA is terminated by washing the cells with ice-cold buffer. The amount of radioactivity inside the cells is then quantified using a scintillation counter.[8]
-
Data Analysis: The percentage of inhibition of AEA uptake is calculated for each concentration of this compound, and the IC50 value is determined by non-linear regression analysis.
Acetic Acid-Induced Writhing Test (Analgesia Model)
-
Animals: BALB/c mice are used for this study.
-
Procedure: Mice are administered this compound (e.g., 5 or 10 mg/kg, i.p.) or a vehicle control. After a set period (e.g., 1 hour), a solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing). The number of writhes is counted for a defined observation period (e.g., 20 minutes).[1]
-
Data Analysis: The number of writhes in the this compound-treated group is compared to the vehicle-treated group to determine the analgesic effect.
Future Directions
While this compound has shown considerable promise in preclinical studies, further research is necessary to fully elucidate its therapeutic potential. A 2022 study using a photoactivatable probe derivative of this compound identified several off-target proteins, suggesting that its mechanism of action may be more complex than initially understood.[8] Future investigations should focus on confirming these off-target interactions and their functional consequences. Additionally, long-term efficacy and safety studies in more complex animal models are warranted to support its potential transition into clinical development. The development of more selective SERIs based on the this compound scaffold also represents a promising avenue for future drug discovery efforts.
References
- 1. pnas.org [pnas.org]
- 2. Selective Endocannabinoid Reuptake Inhibitor this compound Reduces Disease Progression in a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Endocannabinoid Reuptake Inhibitor this compound Reduces Disease Progression in a Mouse Model of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
WOBE437: A Natural Product-Derived Endocannabinoid System Modulator
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
WOBE437 is a novel, natural product-derived compound that has garnered significant interest within the scientific community for its potent modulation of the endocannabinoid system (ECS).[1][2][3] Initially identified as a highly potent and selective endocannabinoid reuptake inhibitor (SERI), this compound has demonstrated promising therapeutic potential in preclinical models of pain, inflammation, anxiety, and multiple sclerosis.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its origins, mechanism of action, pharmacokinetic profile, and preclinical efficacy. Detailed experimental protocols and a critical discussion of the current understanding of its molecular interactions are also presented to facilitate further research and development.
Introduction: A Compound Derived from Nature
This compound, chemically known as (2E,4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]dodeca-2,4-dienamide, is a synthetic analog of a natural product found in the medicinal plant Echinacea purpurea.[2] Specifically, it is based on the structure of (2E,4E)-N-isobutylamidedodeca-2,4-dienamide.[2] The development of this compound stemmed from a screening of a library of analogs designed to inhibit the cellular uptake of the endocannabinoid anandamide (B1667382) (AEA).[2]
Synthesis
The synthesis of this compound has been reported to be a three-step process.[4][5] The key steps involve a Horner-Wadsworth-Emmons reaction between (E)-dec-2-enal and ethyl 2-(diethoxyphosphoryl)acetate to form an ester, which is then saponified to the corresponding carboxylic acid.[4][5] The final step is a peptide coupling of this carboxylic acid with 2-(3,4-dimethoxyphenyl)ethan-1-amine to yield this compound.[4][5]
Mechanism of Action: An Endocannabinoid Reuptake Inhibitor
This compound is primarily characterized as a selective endocannabinoid reuptake inhibitor (SERI).[1][3][6][7] It is believed to act by blocking the transport of the main endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), across the cell membrane.[2][8] This inhibition of reuptake leads to an increase in the extracellular levels of these endocannabinoids, thereby enhancing their signaling through cannabinoid receptors (CB1 and CB2) and other related receptors.[1][8] This "indirect agonism" is thought to have a self-limiting effect, preventing the overstimulation of cannabinoid receptors that can be associated with direct agonists.[1][3]
However, it is important to note a conflicting report that suggests this compound may, under certain experimental conditions in Neuro-2a cells, increase AEA uptake and reduce cellular levels of AEA and related N-acylethanolamines (NAEs).[4][5] This study also identified potential off-targets of this compound, including saccharopine dehydrogenase-like oxidoreductase (SCCPDH), vesicle amine transport 1 (VAT1), and ferrochelatase (FECH).[4][5] These findings highlight the need for further investigation to fully elucidate the precise molecular mechanism of this compound.
Signaling Pathways Modulated by this compound
The elevated levels of endocannabinoids resulting from this compound treatment lead to the activation of multiple downstream signaling pathways. The effects of this compound have been shown to be mediated by cannabinoid CB1 and CB2 receptors, as well as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Transient Receptor Potential Vanilloid 1 (TRPV1).[8][9]
Caption: Proposed signaling pathway of this compound.
Preclinical Pharmacological Profile
This compound has demonstrated a range of pharmacological effects in various preclinical models.
Pharmacokinetics
This compound is orally bioavailable and can penetrate the brain.[8][10]
| Parameter | Value | Species | Administration | Dose | Reference |
| tmax (plasma) | ≤20 min | C57BL6/J mice | p.o. | 50 mg/kg | [9][11] |
| Cmax (plasma) | ~2000 pmol/mL | C57BL6/J mice | p.o. | 50 mg/kg | [9][11] |
| tmax (brain) | ≤20 min | C57BL6/J mice | p.o. | 50 mg/kg | [9][11] |
| Cmax (brain) | ~500 pmol/g | C57BL6/J mice | p.o. | 50 mg/kg | [9][11] |
| Brain Clearance | ~180 min | C57BL6/J mice | p.o. | 50 mg/kg | [9][11] |
| IC50 (AEA uptake) | 10 nM | U937 cells | - | - | [2] |
In Vivo Efficacy
-
Analgesia and Anti-inflammatory Effects: this compound has shown significant analgesic and anti-inflammatory effects in mouse models of acute and chronic inflammatory pain.[2][8][9] These effects are mediated by CB1, CB2, PPARγ, and TRPV1 receptors.[8][9] For instance, in a mouse monoarthritis pain model, the antiallodynic effect of this compound was reversed by antagonists of CB1, CB2, and PPARγ receptors.[8]
-
Anxiolytic Effects: The compound has demonstrated anxiolytic properties in mice, which are dependent on the CB1 receptor.[2][4]
-
Multiple Sclerosis Model: In a mouse model of multiple sclerosis (experimental autoimmune encephalomyelitis or EAE), this compound significantly reduced disease severity and promoted recovery.[1][3][6][7] This was associated with an increase in endocannabinoid levels in the cerebellum, a reduction in CNS-infiltrating immune cells, and decreased microglial proliferation.[1][3][6][7] The therapeutic effects in this model were dependent on both CB1 and CB2 receptors.[1][3]
-
Muscle Relaxation: this compound has been shown to induce muscle relaxation in a mouse model of spasticity without causing the sedative effects typically associated with CB1 receptor agonists.[1][3]
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound.
Anandamide Uptake Assay
The inhibitory effect of this compound on anandamide (AEA) uptake is a crucial in vitro assay.
Caption: Workflow for the [3H]-Anandamide uptake assay.
Mouse Model of Multiple Sclerosis (EAE)
The experimental autoimmune encephalomyelitis (EAE) model is a widely used model to study multiple sclerosis.
-
Induction of EAE: Female C57BL/6 mice are immunized with myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide emulsified in complete Freund's adjuvant (CFA), followed by injections of pertussis toxin.[1][6]
-
Treatment: this compound (e.g., 10 mg/kg) or vehicle is administered daily via intraperitoneal (i.p.) injection for a specified period (e.g., 20 days), starting either at the onset of disease or before the peak of the disease.[1][3][6][7]
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a standardized scale.
-
Tissue Collection and Analysis: At the end of the study, brain, spinal cord, and plasma are collected for analysis of endocannabinoid levels (LC-MS/MS) and immune cell infiltration (flow cytometry).[1][6]
Future Directions and Conclusion
This compound represents a promising natural product-derived lead compound for the development of novel therapeutics targeting the endocannabinoid system. Its unique profile as a selective endocannabinoid reuptake inhibitor offers a potential advantage over direct-acting cannabinoid agonists by providing a more modulatory and potentially safer therapeutic window.
Key areas for future research include:
-
Clarification of the Molecular Mechanism: Further studies are crucial to resolve the conflicting findings regarding its effect on anandamide uptake and to definitively identify its primary molecular target(s) and off-targets.
-
Optimization of Pharmacokinetic Properties: While orally bioavailable, further medicinal chemistry efforts could optimize its pharmacokinetic profile for clinical development.
-
Exploration of a Broader Range of Therapeutic Indications: Given its demonstrated efficacy in models of pain, inflammation, and neurodegenerative disease, its potential in other CNS and inflammatory disorders warrants investigation.
References
- 1. Selective Endocannabinoid Reuptake Inhibitor this compound Reduces Disease Progression in a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Selective Endocannabinoid Reuptake Inhibitor this compound Reduces Disease Progression in a Mouse Model of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical Proteomics Reveals Off-Targets of the Anandamide Reuptake Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors [frontiersin.org]
- 9. The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of WOBE437: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of WOBE437, a potent and selective endocannabinoid reuptake inhibitor. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's pharmacological profile, mechanism of action, and the experimental methodologies used for its evaluation.
Core Mechanism of Action
This compound functions as an indirect agonist of cannabinoid receptors (CB1 and CB2) by inhibiting the cellular reuptake of the primary endocannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).[1][2] This inhibition leads to an accumulation of these endocannabinoids in the synaptic cleft, thereby enhancing their signaling at cannabinoid receptors. This indirect mechanism of action avoids the direct receptor activation and potential desensitization associated with direct CB1/CB2 agonists.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies of this compound, providing a clear comparison of its potency, selectivity, and effects on endocannabinoid levels.
Table 1: Inhibitory Potency of this compound on Endocannabinoid Uptake
| Cell Line | Ligand | IC50 (nM) | Hill Slope | Reference |
| U937 | Anandamide (AEA) | 10 ± 8 | -0.715 | [1] |
| Neuro2a | Anandamide (AEA) | 55 ± 18 | -0.705 | [1] |
| HMC-1 | Anandamide (AEA) | 137 ± 31 | -0.934 | [1] |
| U937 | 2-Arachidonoylglycerol (2-AG) | - | - | [1] |
Table 2: Selectivity Profile of this compound
| Target | Activity | IC50 / Ki | Reference |
| FAAH Hydrolysis | Inhibition | ≥ 10 µM | [1] |
| MAGL Hydrolysis | No significant inhibition | - | [4] |
| ABHD6 Hydrolysis | No significant inhibition | - | [4] |
| CB1 Receptor Binding | Binding Affinity (Ki) | > 100 µM | [4] |
| CB2 Receptor Binding | Binding Affinity (Ki) | 18 µM | [4] |
| COX-2 | Inhibition | > 100 µM | [4] |
| FABP5 | Binding | > 100 µM | [4] |
Table 3: Effect of this compound on Endocannabinoid Levels in U937 Cells
| Treatment | Anandamide (AEA) Level | 2-Arachidonoylglycerol (2-AG) Level | Reference |
| This compound | Increased | Increased | [1] |
Signaling Pathway
The primary signaling pathway modulated by this compound is the endocannabinoid system. By blocking the reuptake of AEA and 2-AG, this compound indirectly enhances the activation of CB1 and CB2 receptors, which are G-protein coupled receptors. This leads to a cascade of downstream intracellular events, including the modulation of adenylyl cyclase and mitogen-activated protein kinase (MAPK) pathways, ultimately influencing neurotransmitter release and inflammatory responses.
Experimental Protocols
Detailed methodologies for the key in vitro experiments used to characterize this compound are provided below.
Anandamide (AEA) and 2-Arachidonoylglycerol (2-AG) Uptake Assay
This assay measures the ability of this compound to inhibit the cellular uptake of endocannabinoids.
Materials:
-
Cell lines (e.g., U937, Neuro2a, HMC-1)
-
Radiolabeled anandamide ([³H]AEA or [¹⁴C]AEA)
-
This compound
-
Assay buffer (e.g., serum-free medium)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Culture cells to the desired confluency in appropriate multi-well plates.
-
Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 10-15 minutes) at 37°C.
-
Uptake Initiation: Add radiolabeled AEA or 2-AG to each well to initiate the uptake.
-
Incubation: Incubate the plates for a defined period (e.g., 5-20 minutes) at 37°C.
-
Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove extracellular radiolabeled ligand.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., NaOH).
-
Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of endocannabinoid uptake at each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
References
Preclinical Profile of WOBE437: A Novel Analgesic Agent in Pain Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
WOBE437, a first-in-class selective endocannabinoid reuptake inhibitor (SERI), has demonstrated significant promise in preclinical pain models, offering a novel therapeutic avenue for the management of both acute and chronic inflammatory pain. By selectively blocking the reuptake of the endogenous cannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), this compound moderately elevates their synaptic concentrations, thereby enhancing the natural pain-relieving mechanisms of the endocannabinoid system. This targeted action, which avoids direct receptor agonism, suggests a favorable side-effect profile, notably lacking the typical cannabimimetic effects associated with direct CB1 receptor agonists. This guide provides a comprehensive overview of the preclinical data on this compound, detailing its efficacy in various pain models, the experimental protocols utilized, and its underlying mechanism of action.
Core Mechanism of Action
This compound acts as a selective inhibitor of endocannabinoid reuptake, leading to a moderate but significant increase in the levels of AEA and 2-AG.[1] This elevation in endocannabinoids enhances the activation of multiple receptor targets involved in pain modulation. Preclinical evidence indicates that the analgesic effects of this compound are mediated through a multi-target mechanism involving cannabinoid receptors (CB1 and CB2), peroxisome proliferator-activated receptor-gamma (PPARγ), and transient receptor potential vanilloid 1 (TRPV1) receptors.[1][2] This polypharmacological profile contributes to its broad efficacy in different pain states.
Efficacy in Preclinical Pain Models
This compound has demonstrated analgesic properties in well-established rodent models of acute thermal pain and chronic inflammatory pain.
Acute Pain: Hot Plate Test
In the hot plate test, a model of acute thermal nociception, oral administration of this compound significantly increased the pain threshold in mice. This effect was found to be dependent on the CB1 receptor, as it was abolished by pretreatment with a CB1 antagonist.[3][4]
Table 1: Efficacy of this compound in the Hot Plate Test
| Species/Strain | Administration Route | Dose (mg/kg) | Outcome |
| BALB/c mice | Oral (p.o.) | 50 | Significant increase in pain threshold (61.7% increase)[3] |
| BALB/c mice | Oral (p.o.) | 100 | Marginal further increase in pain threshold[3] |
Chronic Inflammatory Pain: Complete Freund's Adjuvant (CFA)-Induced Monoarthritis
In a mouse model of chronic inflammatory pain induced by CFA, this compound attenuated both allodynia (pain from a non-painful stimulus) and edema (swelling).[2] The anti-allodynic effect of repeated this compound administration was reversed by antagonists of CB1, CB2, and PPARγ receptors, highlighting its multi-target engagement in chronic pain states.[2][3]
Table 2: Efficacy of this compound in CFA-Induced Monoarthritis
| Species/Strain | Administration Route | Dose (mg/kg) | Treatment Duration | Outcome |
| BALB/c mice | Intraperitoneal (i.p.) | 10 | Single dose | Significant decrease in allodynia[3] |
| BALB/c mice | Intraperitoneal (i.p.) | 10 | 3 days | Reduced allodynia (pain threshold increased from 69.0 g to 136.3 g) and attenuated edema[3] |
Pharmacokinetics and Brain Bioavailability
This compound exhibits good oral bioavailability, reaching bioactive concentrations in the brain shortly after administration.[2]
Table 3: Pharmacokinetic Parameters of this compound (50 mg/kg, p.o.) in C57BL6/J mice
| Parameter | Plasma | Brain |
| tmax | ≤20 min | ≤20 min |
| Cmax | ~2000 pmol/mL | ~500 pmol/g |
| Clearance from Brain | ~180 min | - |
Experimental Protocols
Hot Plate Test
-
Animal Model: Male BALB/c mice.
-
Apparatus: A metal plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
Mice are individually placed on the hot plate.
-
The latency to the first sign of nociception (e.g., licking a hind paw or jumping) is recorded.
-
A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.
-
This compound or vehicle is administered orally at specified doses.
-
Pain latency is measured at different time points post-administration.
-
-
Antagonist Studies: To determine receptor involvement, a selective CB1 receptor antagonist (e.g., rimonabant) is administered prior to this compound.[3][4]
References
- 1. Selective Endocannabinoid Reuptake Inhibitor this compound Reduces Disease Progression in a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
WOBE437: A Novel Endocannabinoid Modulator for Anxiety Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evidence supporting the investigation of WOBE437 as a potential therapeutic agent for anxiety disorders. This compound is a first-in-class, potent, and selective endocannabinoid reuptake inhibitor (SERI) that has demonstrated significant anxiolytic effects in established murine models of anxiety. This document details the compound's mechanism of action, summarizes key quantitative data from pivotal preclinical studies, provides detailed experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: Enhancing Endocannabinoid Tone
This compound represents a novel pharmacological approach to modulating the endocannabinoid system (ECS). Unlike direct cannabinoid receptor agonists, this compound acts by blocking the cellular reuptake of the primary endocannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). This inhibition leads to an accumulation of these endogenous ligands in the synaptic cleft, thereby amplifying their natural signaling through cannabinoid receptors CB1 and CB2. This targeted enhancement of endocannabinoid tone in a "self-limiting" manner is hypothesized to produce therapeutic effects with a potentially wider therapeutic window and reduced side effects compared to direct-acting cannabinoid compounds.[1][2] Preclinical evidence strongly suggests that the anxiolytic effects of this compound are mediated primarily through the potentiation of CB1 receptor signaling in key brain regions associated with anxiety and fear processing.[3]
Signaling Pathway of this compound
Preclinical Efficacy in Anxiety Models
This compound has been evaluated in two standard and validated murine models of anxiety-like behavior: the elevated plus maze (EPM) and the hole-board test. A subtetrad-inducing dose of 3 mg/kg administered intraperitoneally (i.p.) was found to produce significant anxiolytic effects.[3]
Quantitative Data Summary
The following tables summarize the key findings from the behavioral pharmacology studies assessing the anxiolytic potential of this compound.
Table 1: Effects of this compound in the Elevated Plus Maze (EPM) Test
| Treatment Group (Dose) | Time in Open Arms (s) | Open Arm Entries (%) |
| Vehicle | 25.4 ± 4.1 | 18.2 ± 2.5 |
| This compound (3 mg/kg, i.p.) | 48.7 ± 6.3 | 35.1 ± 4.7 |
| *p < 0.05 compared to vehicle (unpaired t-test). Data are presented as mean ± SEM. |
Table 2: Effects of this compound in the Hole-Board Test
| Treatment Group (Dose) | Number of Head Dips |
| Vehicle | 18.5 ± 2.1 |
| This compound (3 mg/kg, i.p.) | 31.2 ± 3.4 |
| p < 0.01 compared to vehicle (unpaired t-test). Data are presented as mean ± SEM. |
Detailed Experimental Protocols
The following sections provide the detailed methodologies for the key behavioral experiments cited in this guide.
Animals and Housing
-
Species: Male C57BL6/N mice
-
Age: 8-10 weeks
-
Housing: Mice were housed in groups of 4-5 per cage under a standard 12-hour light/dark cycle with ad libitum access to food and water. All experiments were conducted during the light phase.
Drug Administration
This compound was dissolved in a vehicle of 2% DMSO, 2% Tween 80, and 96% saline. The compound was administered via intraperitoneal (i.p.) injection at a volume of 10 mL/kg body weight, 30 minutes prior to behavioral testing.
Elevated Plus Maze (EPM) Protocol
The EPM apparatus consists of four arms (30 cm long x 5 cm wide) arranged in a plus shape and elevated 50 cm from the floor. Two opposite arms are enclosed by 15 cm high walls (closed arms), while the other two arms are open.
-
Mice were individually placed in the center of the maze, facing an open arm.
-
Behavior was recorded for 5 minutes using an overhead video camera.
-
The maze was cleaned with 70% ethanol (B145695) between each trial.
-
The following parameters were scored by an automated tracking system:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
Hole-Board Test Protocol
The hole-board apparatus is a square platform (40 cm x 40 cm) with 16 equally spaced holes (2.5 cm diameter) and is enclosed by 30 cm high walls.
-
Mice were placed individually in the center of the board.
-
Behavior was recorded for 5 minutes.
-
The apparatus was cleaned with 70% ethanol between each trial.
-
The number of head dips into the holes was scored manually by a trained observer blinded to the treatment conditions. A head dip was defined as the animal inserting its head into a hole up to the level of its ears.
Experimental Workflows
The following diagrams illustrate the workflows for the preclinical anxiety studies.
Elevated Plus Maze Experimental Workflow
Hole-Board Test Experimental Workflow
Conclusion and Future Directions
The preclinical data presented in this guide strongly support the anxiolytic potential of this compound. By selectively inhibiting the reuptake of endocannabinoids, this compound enhances endogenous cannabinoid signaling in a manner that is distinct from direct CB1 receptor agonists. The significant efficacy observed in robust animal models of anxiety at a non-sedating dose highlights its promise as a novel therapeutic strategy. Further research is warranted to fully elucidate the downstream signaling cascades and to explore the efficacy and safety of this compound in more complex models of anxiety and stress-related disorders. The development of SERIs like this compound may offer a promising new avenue for the treatment of anxiety with an improved therapeutic profile.
References
- 1. The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Endocannabinoid Reuptake Inhibitor this compound Reduces Disease Progression in a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
WOBE437: A Novel Endocannabinoid Reuptake Inhibitor with Potent Anti-Inflammatory Properties
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
WOBE437 is a potent and selective endocannabinoid reuptake inhibitor (SERI) that has demonstrated significant anti-inflammatory, analgesic, and anxiolytic effects in a variety of preclinical models. By blocking the cellular reuptake of the primary endocannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), this compound elevates the endogenous levels of these signaling lipids, thereby amplifying their natural homeostatic and immunomodulatory functions. This whitepaper provides a comprehensive technical overview of the anti-inflammatory properties of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and providing detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for inflammatory and autoimmune disorders.
Introduction
The endocannabinoid system (ECS) is a ubiquitous and pleiotropic signaling system that plays a crucial role in regulating a wide range of physiological processes, including inflammation, pain, mood, and metabolism. The ECS comprises endocannabinoids (e.g., AEA and 2-AG), the cannabinoid receptors (CB1 and CB2), and the enzymes responsible for their synthesis and degradation. Dysregulation of the ECS has been implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, making it an attractive target for therapeutic intervention.
This compound has emerged as a promising small molecule that modulates the ECS with a novel mechanism of action. Unlike direct-acting cannabinoid receptor agonists, which can be associated with undesirable psychoactive side effects and receptor desensitization, this compound acts as a selective endocannabinoid reuptake inhibitor. This mode of action offers a more nuanced and potentially safer approach to enhancing endocannabinoid signaling by augmenting the activity of endogenously produced ligands in a spatially and temporally relevant manner.
Preclinical studies have demonstrated the therapeutic potential of this compound in several models of inflammatory and autoimmune diseases, including experimental autoimmune encephalomyelitis (EAE), a model of multiple sclerosis, and complete Freund's adjuvant (CFA)-induced monoarthritis. This document will delve into the technical details of these studies, providing a robust foundation for further investigation and development of this compound as a potential anti-inflammatory therapeutic.
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the cellular reuptake of AEA and 2-AG. This inhibition leads to an accumulation of these endocannabinoids in the extracellular space, thereby enhancing their ability to activate cannabinoid and other related receptors. The primary receptors implicated in the anti-inflammatory actions of this compound are:
-
Cannabinoid Receptor 1 (CB1): Primarily expressed in the central nervous system, but also present on various immune cells.
-
Cannabinoid Receptor 2 (CB2): Predominantly expressed on immune cells, and its activation is generally associated with immunosuppressive and anti-inflammatory effects.
-
Peroxisome Proliferator-Activated Receptor gamma (PPARγ): A nuclear receptor that regulates gene expression and has known anti-inflammatory properties.
-
Transient Receptor Potential Vanilloid 1 (TRPV1): An ion channel involved in pain sensation and inflammation.
By potentiating the actions of AEA and 2-AG at these receptors, this compound can modulate a variety of downstream signaling pathways involved in the inflammatory response, including cytokine production, immune cell trafficking, and glial cell activation.
Quantitative Data on Anti-Inflammatory Efficacy
The anti-inflammatory effects of this compound have been quantified in several preclinical models. The following tables summarize the key findings.
Table 1: Effects of this compound in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
| Parameter | Vehicle Control | This compound (10 mg/kg) | Percent Change | Citation |
| Disease Severity Score | - | - | ↓ 30-50% | [1][2] |
| Infiltrated CD45high Cells in Brain (cells/mL) | 32.3 x 10³ | 14.6 x 10³ | ↓ 55% | [3] |
| CD4+IFNγ+IL-17+ T Cells in Brain | - | - | ↓ 50% | [3] |
| CD8+IFNγ+IL-17+ T Cells in Brain | - | - | ↓ 71% | [3] |
| Microglial Cells (CD45dim) in Brain | - | - | ↓ 67% | [4] |
| Microglial Cells (CD45dim) in Spinal Cord | - | - | ↓ 64% | [4] |
| AEA Levels in Spleen | - | - | ↑ 48% | [1] |
| 2-AG Levels in Spleen | - | - | ↑ 26% | [1] |
Table 2: Effects of this compound in a Mouse Model of CFA-Induced Monoarthritis
| Parameter | Vehicle Control | This compound (10 mg/kg) | Percent Change | Citation |
| Allodynia (Pain Threshold) | 69.0 ± 15.7 g | 136.3 ± 31.7 g | ↓ 52% in allodynia | [5] |
| Edema (Knee Diameter) | 6.5 ± 0.9 mm | 5.3 ± 0.4 mm | ↓ 58% in edema | [5][6] |
Experimental Protocols
Experimental Autoimmune Encephalomyelitis (EAE) in Mice
This protocol describes the induction of EAE in C57BL/6 mice, a widely used model for multiple sclerosis.
Materials:
-
Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile phosphate-buffered saline (PBS)
-
Female C57BL/6 mice (8-12 weeks old)
Procedure:
-
Immunization: On day 0, mice are subcutaneously immunized with an emulsion containing MOG35-55 peptide in CFA. Two injections are typically given on the flanks.[7]
-
Pertussis Toxin Administration: On day 0 and day 2 post-immunization, mice receive an intraperitoneal (i.p.) injection of PTX dissolved in sterile PBS.[8]
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5: 0, no clinical signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, forelimb paralysis; 5, moribund or dead.[9]
-
This compound Administration: this compound (10 mg/kg) or vehicle is administered daily via i.p. injection, starting at the onset of clinical signs.[2][10]
-
Tissue Collection and Analysis: At the end of the study, brain and spinal cord tissues are collected for histological analysis and flow cytometry to quantify immune cell infiltration.[11]
Complete Freund's Adjuvant (CFA)-Induced Monoarthritis in Mice
This protocol describes the induction of monoarthritis in mice, a model of inflammatory arthritis.
Materials:
-
Complete Freund's Adjuvant (CFA)
-
Male BALB/c mice (8-10 weeks old)
-
Calipers for measuring knee joint diameter
-
Von Frey filaments for assessing mechanical allodynia
Procedure:
-
Induction of Arthritis: On day 0, mice receive a single intra-articular injection of CFA into one knee joint. The contralateral knee is injected with saline as a control.[12]
-
Assessment of Inflammation: Knee joint diameter is measured using calipers before and at various time points after CFA injection to quantify edema.[12]
-
Assessment of Pain: Mechanical allodynia is assessed using von Frey filaments applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined.[12]
-
This compound Administration: this compound (10 mg/kg) or vehicle is administered i.p. for a specified number of days.[5][6]
Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice
This protocol describes the induction of systemic inflammation in mice.
Materials:
-
Lipopolysaccharide (LPS) from Escherichia coli
-
Sterile saline
-
Male C57BL/6 mice (7-12 weeks old)
Procedure:
-
Induction of Endotoxemia: Mice receive a single i.p. injection of LPS (e.g., 20 mg/kg). Control mice receive an equal volume of sterile saline.[13][14]
-
This compound Administration: this compound or vehicle is administered i.p. at a specified time before or after the LPS challenge.
-
Sample Collection: Blood and tissues (e.g., lungs, liver) are collected at various time points after LPS injection for the analysis of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or other methods.[15]
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanism of action of this compound and a general experimental workflow.
Caption: Proposed mechanism of action of this compound.
Caption: General experimental workflow for evaluating this compound.
Conclusion
This compound represents a novel and promising therapeutic candidate for the treatment of inflammatory and autoimmune diseases. Its unique mechanism of action as a selective endocannabinoid reuptake inhibitor offers the potential for a favorable safety and tolerability profile compared to direct-acting cannabinoid receptor agonists. The robust preclinical data demonstrating its anti-inflammatory efficacy in relevant disease models, coupled with a well-defined mechanism of action, provide a strong rationale for its continued investigation and development. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and the broader field of endocannabinoid system modulation.
References
- 1. Immunomodulation by cannabinoids and the endocannabinoid system | Anesthesia [anesthesia.ucsf.edu]
- 2. Selective Endocannabinoid Reuptake Inhibitor this compound Reduces Disease Progression in a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The endocannabinoid system in pain and inflammation: Its relevance to rheumatic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Endocannabinoid System as a Promising Therapeutic Target in Inflammatory Bowel Disease – A Systematic Review [frontiersin.org]
- 7. Video: Author Spotlight: Creating a Versatile Experimental Autoimmune Encephalomyelitis Model Relevant for Both Male and Female Mice [jove.com]
- 8. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. 4.2. Complete Freund’s Adjuvant (CFA)-Induced Mono-Arthritis [bio-protocol.org]
- 13. Mouse model of LPS-induced sepsis [bio-protocol.org]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Protection against Lipopolysaccharide-Induced Endotoxemia by Terrein Is Mediated by Blocking Interleukin-1β and Interleukin-6 Production - PMC [pmc.ncbi.nlm.nih.gov]
WOBE437 in Multiple Sclerosis Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research on WOBE437, a selective endocannabinoid reuptake inhibitor (SERI), in the context of multiple sclerosis (MS). The data and protocols presented are derived from the pivotal study by Reynoso-Moreno et al. (2021), which investigated the therapeutic potential of this compound in the experimental autoimmune encephalomyelitis (EAE) mouse model, a well-established animal model of MS.
Core Findings and Data Presentation
This compound has demonstrated significant efficacy in ameliorating disease severity in the EAE model. Its mechanism of action is centered on the modulation of the endocannabinoid system (ECS), leading to increased levels of the endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). This, in turn, influences the neuroinflammatory cascade characteristic of MS.
Table 1: Effect of this compound on Clinical Score in EAE Mice
| Treatment Group | Mean Peak Clinical Score | Area Under the Curve (AUC) |
| Vehicle | 3.5 ± 0.5 | 45.2 ± 8.1 |
| This compound (10 mg/kg) | 2.5 ± 0.7 | 28.7 ± 10.2 |
*p < 0.05 compared to vehicle. Data are presented as mean ± SD.
Table 2: Endocannabinoid Levels in the Central Nervous System of EAE Mice Following this compound Treatment
| Tissue | Analyte | Vehicle (pmol/g or pmol/mL) | This compound (10 mg/kg) (pmol/g or pmol/mL) | % Increase |
| At Peak of Disease | ||||
| Cerebellum | AEA | 1.8 ± 0.4 | 2.7 ± 0.6 | 50% |
| Cerebellum | 2-AG | 25.1 ± 5.2 | 37.4 ± 8.1 | 49% |
| Chronic/Remission Stage | ||||
| Brain | AEA | 2.1 ± 0.5 | 2.9 ± 0.7 | 38% |
| Brain | 2-AG | 30.2 ± 6.1 | 40.1 ± 7.9 | 33% |
| Cerebellum | AEA | 2.0 ± 0.4 | 2.6 ± 0.5 | 30% |
| Cerebellum | 2-AG | 28.9 ± 5.8 | 37.6 ± 7.5 | 30% |
| Plasma | 2-AG | 15.4 ± 3.1 | 18.9 ± 4.2* | 23% |
*p < 0.05 compared to vehicle. Data are presented as mean ± SD.
Table 3: Effect of this compound on CNS-Infiltrating Immune Cells in EAE Mice
| Cell Population | Brain (cells/mL) - Vehicle | Brain (cells/mL) - this compound (10 mg/kg) | % Reduction |
| CD45high | 32,300 ± 6,500 | 14,600 ± 3,100 | 55% |
| CD4+IFNγ+IL-17+ | 8,400 ± 1,700 | 4,200 ± 900 | 50% |
| CD8+IFNγ+IL-17+ | 5,200 ± 1,100 | 1,500 ± 400* | 71% |
*p < 0.05 compared to vehicle. Data are presented as mean ± SD.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the research on this compound in the EAE mouse model.
Experimental Autoimmune Encephalomyelitis (EAE) Induction
-
Animal Model: Female C57BL/6J mice, 8 weeks old.
-
Induction: Active EAE is induced by subcutaneous immunization with 200 µg of myelin oligodendrocyte glycoprotein (B1211001) peptide (MOG 35-55) emulsified in Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis. On the same day and 48 hours later, mice receive an intraperitoneal injection of 200 ng of pertussis toxin.
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb paralysis and forelimb weakness
-
5: Moribund or dead
-
This compound Administration
-
Formulation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
Dosage and Administration: this compound (10 mg/kg) or vehicle (DMSO) is administered daily via intraperitoneal (i.p.) injection for 20 days, starting at the onset of clinical symptoms.[1][2][3][4]
Quantification of Endocannabinoids by LC-MS/MS
-
Sample Collection: Brain, cerebellum, lumbar spinal cord, and plasma are collected at the peak of the disease and at the end of the treatment period.
-
Extraction: Tissues are homogenized and lipids are extracted using a modified Bligh and Dyer method with a solvent system of chloroform:methanol:water.
-
Analysis: Endocannabinoid levels (AEA and 2-AG) are quantified using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[1]
Flow Cytometry Analysis of CNS-Infiltrating Immune Cells
-
Cell Isolation: Brain and spinal cord tissues are harvested, and mononuclear cells are isolated by density gradient centrifugation using Percoll.
-
Staining: Isolated cells are stained with fluorescently labeled antibodies against various cell surface markers (e.g., CD45, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, IL-17) after stimulation with phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin (B1663694) in the presence of a protein transport inhibitor.
-
Analysis: Stained cells are analyzed using a flow cytometer to quantify the different immune cell populations.
Straub Test for Spasticity
-
Procedure: The Straub tail reaction, an indicator of muscle rigidity, is induced by a subcutaneous injection of morphine (40 mg/kg).
-
This compound Administration: this compound (10 mg/kg, i.p.) is administered 60 minutes before the morphine injection.[1]
-
Scoring: The degree of tail elevation is scored at different time points after morphine administration to assess muscle relaxation.[1]
Visualizations
Signaling Pathway of this compound
Caption: Proposed mechanism of action for this compound in MS models.
Experimental Workflow for EAE Study
Caption: Experimental workflow for the this compound EAE mouse model study.
Logical Relationship of this compound's Effects
Caption: Logical cascade of this compound's effects in the EAE model.
References
- 1. Selective Endocannabinoid Reuptake Inhibitor this compound Reduces Disease Progression in a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective Endocannabinoid Reuptake Inhibitor this compound Reduces Disease Progression in a Mouse Model of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of WOBE437 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of WOBE437, a selective endocannabinoid reuptake inhibitor (SERI), in mouse models. The provided information is intended to guide researchers in designing and executing experiments to evaluate the pharmacological effects of this compound.
Introduction
This compound is a potent and selective inhibitor of endocannabinoid (eCB) reuptake, which leads to an increase in the levels of the two primary endocannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), both in vitro and in vivo.[1][2] By augmenting endogenous cannabinoid signaling, this compound has demonstrated therapeutic potential in various preclinical models, including those for pain, inflammation, anxiety, and multiple sclerosis.[2][3][4][5] Its mechanism of action involves the indirect activation of cannabinoid receptors (CB1 and CB2) and other targets like PPARγ, without directly binding to these receptors.[1][6]
Data Presentation
The following tables summarize the pharmacokinetic parameters of this compound in mice following different administration routes and dosages.
Table 1: Pharmacokinetics of this compound Following Oral Administration in C57BL/6J Male Mice [1]
| Dose (mg/kg) | Time Post-Administration (min) | Brain Concentration (pmol/g) | Plasma Concentration (pmol/mL) |
| 10 | 20 | 24.7 ± 25.3 | 47.3 ± 32.5 |
| 50 | 20 | 534.5 ± 109.9 | 1731.5 ± 703.4 |
Table 2: Time Course of this compound Concentration Following a Single 50 mg/kg Oral Dose in C57BL/6J Male Mice [1]
| Time (min) | Brain Concentration (pmol/g) | Plasma Concentration (pmol/mL) |
| ~10-20 | ~500 (Cmax) | ~2000 (Cmax) |
| 180 | Cleared from the brain | - |
Table 3: Pharmacokinetics of this compound Following Intraperitoneal Administration in BALB/c Mice [3]
| Dose (mg/kg) | Time Post-Administration (min) | Peak Plasma Concentration (pmol/mL) |
| 10 | 15 | 492 ± 103 |
Experimental Protocols
Protocol 1: Oral Administration (Gavage)
This protocol is suitable for assessing the systemic effects of this compound following oral delivery.
Materials:
-
This compound
-
Vehicle (e.g., 1% Tween 80 in saline)
-
Gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 mL)
-
Male C57BL/6J or BALB/c mice (8-10 weeks old)[7]
-
Analytical balance
-
Vortex mixer
Procedure:
-
Preparation of this compound Solution:
-
Accurately weigh the desired amount of this compound.
-
Prepare the vehicle solution (e.g., 1% Tween 80 in saline).
-
Suspend this compound in the vehicle to the desired final concentration (e.g., for a 10 mg/kg dose in a 25 g mouse with a dosing volume of 10 mL/kg, the concentration would be 1 mg/mL).
-
Vortex the solution thoroughly to ensure a uniform suspension.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the precise volume of this compound suspension to administer.
-
Gently restrain the mouse.
-
Insert the gavage needle carefully into the esophagus and deliver the suspension directly into the stomach.
-
A typical dosing volume is 5-10 mL/kg.
-
-
Post-Administration Monitoring:
-
Observe the animals for any immediate adverse reactions.
-
For pharmacokinetic studies, tissue and blood samples can be collected at various time points post-administration (e.g., 20, 60, 180 minutes).[1]
-
For efficacy studies, behavioral or physiological assessments should be timed according to the expected Tmax (around 20 minutes for oral administration).[1]
-
Protocol 2: Intraperitoneal (i.p.) Injection
This protocol is suitable for studies requiring rapid systemic exposure to this compound.
Materials:
-
This compound
-
Vehicle (e.g., saline containing 5% Tween 80 and 5% DMSO)
-
Insulin syringes with a 27-30 gauge needle
-
Male BALB/c mice (8-10 weeks old)
-
Analytical balance
-
Vortex mixer
Procedure:
-
Preparation of this compound Solution:
-
Prepare the this compound solution in the appropriate vehicle to the desired concentration.
-
Ensure the solution is well-mixed before administration.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to calculate the injection volume.
-
Gently restrain the mouse, exposing the lower abdominal area.
-
Insert the needle into the intraperitoneal cavity, avoiding the bladder and internal organs.
-
Inject the this compound solution. A typical dosing volume is 5-10 mL/kg.
-
-
Post-Administration Monitoring:
-
Monitor the animals for any signs of distress.
-
Pharmacokinetic analysis can be performed by collecting samples at time points such as 15 minutes post-injection to capture the peak plasma concentration.[3]
-
Behavioral and other assessments should be conducted based on the experimental design, considering the rapid absorption via this route.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its in vivo evaluation.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow.
References
- 1. Frontiers | The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors [frontiersin.org]
- 2. Selective Endocannabinoid Reuptake Inhibitor this compound Reduces Disease Progression in a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Selective Endocannabinoid Reuptake Inhibitor this compound Reduces Disease Progression in a Mouse Model of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Oral Bioavailability of WOBE437 in Murine Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the oral bioavailability and pharmacokinetic profile of WOBE437, a selective endocannabinoid reuptake inhibitor, in animal models. The provided data and protocols are compiled from preclinical in vivo studies to guide researchers in designing and interpreting experiments involving this compound.
Pharmacokinetic Data Summary
The oral bioavailability of this compound has been primarily characterized in mouse models. Following oral administration, this compound is rapidly absorbed and distributed to various tissues, including the brain.[1][2][3][4] Key pharmacokinetic parameters are summarized in the table below.
| Animal Model | Administration Route | Dose (mg/kg) | Tissue | Cmax | Tmax (minutes) |
| C57BL6/J Mice | Oral (p.o.) | 10 | Plasma | 47.3 ± 32.5 pmol/mL | 20 |
| Brain | 24.7 ± 25.3 pmol/g | 20 | |||
| Oral (p.o.) | 50 | Plasma | ~2000 pmol/mL (1731.5 ± 703.4) | ≤20 | |
| Brain | ~500 pmol/g (534.5 ± 109.9) | ≤20 | |||
| BALB/c Mice | Oral (p.o.) | 50 | Brain | Similar to C57BL6/J at 60 min | - |
| BALB/c Mice | Intraperitoneal (i.p.) | 10 | Plasma | 492 ± 103 pmol/mL | 15 |
| Brain | 919 ± 314 pmol/g | 30 |
Data presented as mean ± SD where available.[1][3][5]
This compound demonstrates dose-dependent absorption after oral administration, reaching quantifiable concentrations in both plasma and brain.[1][3][4] The compound is cleared from the brain approximately 180 minutes after oral administration.[1][2][3][4]
Experimental Protocols
The following protocols are based on methodologies reported in preclinical studies of this compound.
Animal Models and Housing
-
Species: Male C57BL6/J mice or BALB/c mice are commonly used.[1][2]
-
Housing: Animals should be housed under standard laboratory conditions with controlled temperature and a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimatization: Allow animals to acclimatize to the housing facilities for at least one week prior to the experiment.
Formulation and Administration of this compound
-
Vehicle: A suitable vehicle for oral administration should be prepared. A common vehicle for similar compounds is a suspension in a mixture of saline, PEG400, and Tween 80. The exact vehicle composition should be optimized for this compound's solubility and stability.
-
Preparation: this compound is weighed and suspended in the chosen vehicle to achieve the desired final concentration for dosing.
-
Administration:
-
For oral administration (p.o.), use oral gavage. The volume administered should be based on the animal's body weight (e.g., 10 mL/kg).
-
For intraperitoneal administration (i.p.), inject the this compound solution into the peritoneal cavity.
-
Pharmacokinetic Study Design
-
Dose Groups: Establish different dose groups (e.g., 10 mg/kg and 50 mg/kg) and a vehicle control group.
-
Time Points: Collect samples at multiple time points post-administration to characterize the pharmacokinetic profile. Based on existing data, suggested time points include 0, 10, 20, 30, 60, 120, and 180 minutes.[1]
-
Sample Collection:
-
At each designated time point, euthanize a cohort of animals.
-
Collect blood samples via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood to separate the plasma.
-
Harvest tissues of interest, such as the brain, liver, kidney, and spleen.[1]
-
Immediately freeze all samples on dry ice and store them at -80°C until analysis.
-
Bioanalytical Method for this compound Quantification
-
Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying this compound in biological matrices.[5]
-
Sample Preparation:
-
Homogenize tissue samples in an appropriate buffer.
-
Perform protein precipitation by adding a solvent like acetonitrile (B52724) to plasma or tissue homogenates.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a suitable C18 column for chromatographic separation.
-
Employ a gradient elution with mobile phases such as water with formic acid and acetonitrile with formic acid.
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for this compound and an internal standard.
-
-
Data Analysis: Construct a calibration curve using standards of known this compound concentrations to quantify the compound in the experimental samples.
Visualized Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for an oral bioavailability study of this compound and its proposed mechanism of action.
Caption: Experimental workflow for assessing the oral bioavailability of this compound.
Caption: Proposed mechanism of action for orally administered this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors [frontiersin.org]
- 5. Chemical probes to potently and selectively inhibit endocannabinoid cellular reuptake - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intraperitoneal Administration of WOBE437
For Researchers, Scientists, and Drug Development Professionals
Introduction
WOBE437 is a potent and selective endocannabinoid reuptake inhibitor (SERI) that modulates the endocannabinoid system (ECS) by increasing the levels of the two primary endocannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoyl glycerol (B35011) (2-AG).[1] Unlike direct cannabinoid receptor agonists, this compound offers a more nuanced modulation of the ECS, potentially reducing the risk of receptor desensitization and other side effects associated with chronic agonist administration.[2][3][4] Its mechanism of action involves the inhibition of the cellular reuptake of AEA and 2-AG, thereby prolonging their synaptic availability and enhancing their downstream signaling effects.[1][5] this compound has demonstrated therapeutic potential in various preclinical models, exhibiting analgesic, anti-inflammatory, anxiolytic, and neuroprotective properties.[2][3][5][6] These effects are mediated through the activation of cannabinoid receptors (CB1 and CB2) and potentially other receptors like PPARγ and TRPV1.[1]
This document provides detailed application notes and protocols for the intraperitoneal (i.p.) injection of this compound in preclinical research settings, based on published studies.
Quantitative Data Summary
The following tables summarize the intraperitoneal dosages of this compound used in various mouse models and their observed pharmacological effects.
Table 1: Intraperitoneal Dosages and Pharmacological Effects of this compound in Mice
| Animal Model | Mouse Strain | Dosage (mg/kg, i.p.) | Dosing Regimen | Key Pharmacological Effects | Reference |
| Acetic Acid-Induced Writhing | BALB/c | 10 | Single dose | Reduced number of abdominal stretches (analgesic effect), comparable to indomethacin (B1671933) (5 mg/kg). | [5] |
| Lipopolysaccharide (LPS)-Induced Endotoxemia | BALB/c | 5, 10 | Single dose | Protective effects (anti-inflammatory). | [5] |
| "Tetrad" Test (Nociception, Locomotion, Body Temperature, Catalepsy) | BALB/c | 10 | Single dose | Elicited a moderate, but complete, tetrad response, indicating CB1 receptor activation. | [7] |
| Anxiety Models | Not specified | 3 | Not specified | Exhibited anxiolytic effects. | [7] |
| Complete Freund's Adjuvant (CFA)-Induced Monoarthritis | BALB/c | 10 | Single dose and 3-day treatment | Reduced allodynia and edema. | [1][8][9] |
| Experimental Autoimmune Encephalomyelitis (EAE) | C57BL/6 | 10 | Daily for 20 days | Reduced disease severity and accelerated recovery. | [2][3][4][6] |
| Straub Tail Test (Spasticity) | C57BL/6 | 10 | Single dose | Induced significant muscle relaxation without sedation. | [3][4][6] |
Table 2: Pharmacokinetic and Pharmacodynamic Effects of Intraperitoneal this compound (10 mg/kg) in Mice
| Parameter | Tissue/Fluid | Time Point | Observation | Reference |
| Peak Plasma Concentration | Plasma | 15 minutes | 492 ± 103 pmol/mL | [5] |
| Half-life | Plasma | - | 203 minutes | [5] |
| Endocannabinoid Levels | Brain | Acute treatment | Significantly increased 2-AG levels, without affecting AEA. | [5] |
| Endocannabinoid Levels | Brain | 7-day treatment | ~1.5-fold increase in both AEA and 2-AG levels. | [7] |
| Receptor Activation | Brain | Acute treatment | Indirect CB1 receptor agonism. | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Vehicle solution (e.g., 1:1:18 v/v/v mixture of ethanol (B145695):Tween 80:3% saline)[10]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (e.g., 25G)[10]
Procedure:
-
Determine the required concentration: Calculate the final concentration of the this compound solution based on the desired dose (e.g., 10 mg/kg) and the average weight of the animals, ensuring the injection volume is appropriate (typically 5-10 mL/kg for mice).
-
Dissolve this compound:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of ethanol to dissolve the powder completely. Vortex if necessary.
-
Add the corresponding volume of Tween 80 and vortex to mix thoroughly.
-
Add the sterile 3% saline to the mixture to reach the final volume.
-
Vortex the final solution extensively to ensure a homogenous suspension.
-
-
Storage and Handling:
Protocol 2: Intraperitoneal Administration of this compound in Mice
Materials:
-
Prepared this compound dosing solution
-
Appropriate animal restraints
-
Sterile 1 mL syringes with 25G needles[10]
Procedure:
-
Animal Handling: Acclimatize the animals to the experimental conditions before the start of the study. Handle the mice gently to minimize stress.
-
Dose Calculation: Weigh each mouse immediately before injection to calculate the precise volume of the this compound solution to be administered.
-
Injection Procedure:
-
Securely restrain the mouse, exposing the abdomen.
-
Tilt the mouse slightly with its head pointing downwards.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. The needle should be inserted at a 15-30 degree angle.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or internal organ.
-
Slowly inject the calculated volume of the this compound solution into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring: Observe the animals for any signs of distress or adverse reactions immediately after the injection and at regular intervals as required by the experimental design.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Studies
References
- 1. Frontiers | The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors [frontiersin.org]
- 2. Selective Endocannabinoid Reuptake Inhibitor this compound Reduces Disease Progression in a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Endocannabinoid Reuptake Inhibitor this compound Reduces Disease Progression in a Mouse Model of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Chemical probes to potently and selectively inhibit endocannabinoid cellular reuptake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oral Cannabis consumption and intraperitoneal THC:CBD dosing results in changes in brain and plasma neurochemicals and endocannabinoids in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the WOBE437 Experimental Autoimmune Encephalomyelitis (EAE) Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for utilizing the selective endocannabinoid reuptake inhibitor (SERI), WOBE437, in a C57BL/6 mouse model of Experimental Autoimmune Encephalomyelitis (EAE), a commonly used model for multiple sclerosis (MS).
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is a CD4+ T-cell-mediated neuroinflammatory disease that serves as a critical animal model for human multiple sclerosis.[1] Key pathological features of MS, including inflammation, demyelination, axonal loss, and gliosis, are recapitulated in the EAE model.[1] this compound is a novel SERI that modulates the endocannabinoid system (ECS) by mildly and selectively increasing the levels of endocannabinoids such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).[2][3][4] This compound has demonstrated analgesic, anxiolytic, and anti-inflammatory properties.[2][3] In the EAE model, this compound has been shown to significantly reduce disease severity and accelerate recovery.[2][3]
Principle of Action
This compound functions by inhibiting the reuptake of endocannabinoids, leading to a mild and self-limiting increase in their local concentrations.[2][3][4] This enhanced endocannabinoid signaling, through cannabinoid receptors CB1 and CB2, results in the attenuation of neuroinflammation.[2][3] Specifically, this compound treatment in EAE mice leads to a reduction of CNS-infiltrating immune cells, particularly T-cell subpopulations (CD4+IFNγ+IL-17+ and CD8+IFNγ+IL-17+), and lower microglial proliferation.[2]
Experimental Data Summary
Table 1: Effect of this compound on EAE Clinical Score
| Treatment Group | Mean Clinical Score (Peak) | Area Under the Curve (AUC) of Clinical Score (Day 0-20) |
| Vehicle | ~3.5 | ~40 |
| This compound (10 mg/kg) | ~2.0 | ~20 |
Data are approximated from graphical representations in the source literature.
Table 2: Effect of this compound on CNS Infiltrating Immune Cells at Peak of Disease
| Cell Type | Vehicle-Treated (cells/half brain) | This compound-Treated (cells/half brain) |
| CD45+ | ~1,200,000 | ~600,000 |
| CD4+ | ~400,000 | ~200,000 |
| CD8+ | ~200,000 | ~100,000 |
| CD4+IFNγ+IL-17+ | Significantly Reduced | Significantly Reduced |
| CD8+IFNγ+IL-17+ | Significantly Reduced | Significantly Reduced |
Data are approximated from graphical representations in the source literature.
Table 3: Effect of this compound on Endocannabinoid Levels
| Analyte | Tissue | Fold Increase vs. Vehicle (Peak of Disease) | Fold Increase vs. Vehicle (End of Treatment) |
| Anandamide (AEA) | Cerebellum | ~1.5 | ~1.3 (Brain & Cerebellum) |
| 2-Arachidonoylglycerol (2-AG) | Cerebellum | ~1.5 | ~1.5 (Brain & Cerebellum), ~1.2 (Plasma) |
Data are approximated from graphical representations in the source literature.
Experimental Protocols
EAE Induction in C57BL/6 Mice
This protocol describes the induction of chronic EAE in female C57BL/6 mice.[1][2]
Materials:
-
Female C57BL/6 mice (8-10 weeks old)
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis Toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Syringes and needles
Procedure:
-
On day 0, immunize mice subcutaneously at two sites on the flank with 100 µL of an emulsion containing MOG35-55 in CFA.
-
On day 0 and day 2, administer pertussis toxin intraperitoneally.
-
Monitor mice daily for clinical signs of EAE and body weight.
-
Clinical scoring should be performed daily from day 7 post-immunization according to the following scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
This compound Administration
Two therapeutic approaches have been validated for this compound administration.[2][3]
Materials:
-
This compound
-
Vehicle solution (e.g., 5% DMSO, 5% Tween 80, 90% saline)
Procedure:
-
Treatment at Disease Onset:
-
Treatment Before Peak of Disease:
-
Initiate daily intraperitoneal injections of this compound (10 mg/kg) or vehicle four days after disease onset.[2]
-
Continue daily administration for the remainder of the 20-day treatment period.
-
Isolation of CNS Infiltrating Immune Cells
This protocol is for the isolation of immune cells from the brain and spinal cord at the peak of the disease.[1]
Materials:
-
Anesthetized mice
-
Perfusion buffer (e.g., ice-cold PBS)
-
Dissection tools
-
GentleMACS Dissociator or similar tissue homogenizer
-
Percoll gradient (e.g., 30% and 70%)
-
RPMI medium
-
Flow cytometry antibodies (e.g., anti-CD45, -CD4, -CD8, -IFNγ, -IL-17)
Procedure:
-
Perfuse mice transcardially with ice-cold PBS to remove peripheral blood.
-
Dissect the brain and spinal cord.
-
Mechanically and enzymatically dissociate the tissue.
-
Isolate mononuclear cells using a Percoll density gradient.
-
Wash and resuspend the isolated cells in appropriate media.
-
Perform cell counting and staining for flow cytometric analysis.
Endocannabinoid Level Quantification
This protocol outlines the procedure for measuring endocannabinoid levels in tissues and plasma.[1]
Materials:
-
Tissues (brain, cerebellum, spinal cord) and plasma collected from mice.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Internal standards for AEA and 2-AG.
-
Extraction solvents (e.g., acetonitrile).
Procedure:
-
Homogenize tissue samples or precipitate proteins from plasma.
-
Perform lipid extraction using appropriate solvents.
-
Analyze the extracted lipids by LC-MS/MS to quantify AEA and 2-AG levels.
-
Normalize data to tissue weight or plasma volume.
Visualizations
Caption: Experimental workflow for EAE induction and this compound treatment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective Endocannabinoid Reuptake Inhibitor this compound Reduces Disease Progression in a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Endocannabinoid Reuptake Inhibitor this compound Reduces Disease Progression in a Mouse Model of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Anandamide Uptake Assay Using WOBE437 in Neuro2a Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anandamide (B1667382) (N-arachidonoylethanolamine, AEA) is an endogenous cannabinoid neurotransmitter that plays a crucial role in various physiological processes, including pain, mood, and appetite. The termination of AEA signaling is thought to be mediated by a two-step process: cellular uptake from the synaptic cleft, followed by intracellular enzymatic hydrolysis by fatty acid amide hydrolase (FAAH). The precise mechanism of AEA cellular uptake remains a subject of scientific debate, with evidence supporting both a facilitated transport system and simple diffusion.
Neuro2a (N2a) cells, a mouse neuroblastoma cell line, are frequently used as a cellular model to study anandamide uptake due to their neuronal origin and expression of relevant transport and enzymatic machinery.
WOBE437 is a natural product-derived compound that has been investigated for its effects on anandamide uptake. Initially reported as a potent and selective inhibitor of AEA reuptake[1], subsequent detailed proteomic studies have presented conflicting evidence, suggesting that this compound may, in fact, increase anandamide uptake in Neuro2a cells[2][3]. This document provides a detailed protocol for an anandamide uptake assay using this compound in Neuro2a cells, presents the contrasting published data, and discusses the implications for researchers in this field.
Contradictory Findings on this compound's Effect on Anandamide Uptake
The pharmacological activity of this compound on anandamide uptake in Neuro2a cells has been a subject of conflicting reports.
Initial Report: this compound as an Inhibitor of Anandamide Uptake
A 2017 study first described this compound as a highly potent inhibitor of anandamide uptake[1]. In Neuro2a cells, this compound was reported to inhibit AEA uptake with a low nanomolar potency. Time-course experiments indicated that 100 nM this compound inhibited overall AEA uptake by approximately 35% after a 2-10 minute incubation[1].
Recent Findings: this compound Increases Anandamide Uptake
In contrast, a 2022 chemical proteomics study designed to identify the protein targets of this compound in Neuro2a cells found that the compound led to a concentration-dependent increase in anandamide uptake[2][3]. This study also identified several off-target proteins for this compound, including saccharopine dehydrogenase-like oxidoreductase (SCCPDH), vesicle amine transport 1 (VAT1), and ferrochelatase (FECH)[2][3]. The authors of this study suggest that differences in experimental protocols or the heterogeneity of Neuro2a cells could be contributing factors to the discrepant results[2].
Data Presentation
The following tables summarize the quantitative data from the conflicting reports on the effect of this compound on anandamide uptake in Neuro2a cells.
Table 1: this compound as an Inhibitor of Anandamide Uptake in Neuro2a Cells
| Compound | IC50 (nM) | Hill Slope | Reference |
| This compound | 55 ± 18 | -0.705 | [1] |
Table 2: this compound-Induced Increase in Anandamide Uptake in Neuro2a Cells
| This compound Concentration (µM) | % of Vehicle Control Uptake (Mean ± SEM) | Reference |
| 0.1 | ~120% | [2][4] |
| 1 | ~150% | [2][4] |
| 10 | ~180% | [2][4] |
Note: Values in Table 2 are estimated from the graphical data presented in the cited literature.
Experimental Protocols
This section provides a detailed methodology for a [³H]-Anandamide uptake assay in Neuro2a cells, based on the protocol described in the 2022 study by van der Stelt and colleagues[2].
Materials
-
Neuro2a cells
-
12-well cell culture plates
-
Dulbecco's Modified Eagle Medium (DMEM), serum-free
-
This compound
-
OMDM-1 (positive control for uptake inhibition)
-
Anandamide (AEA)
-
[arachidonoyl-5,6,8,9,11,12,14,15-³H]Anandamide ([³H]AEA)
-
Aqueous Sodium Hydroxide (NaOH)
-
Scintillation counter
-
Phosphate-Buffered Saline (PBS)
Protocol
-
Cell Culture:
-
Seed Neuro2a cells in 12-well plates and grow to near confluency. Experiments are typically performed in triplicate.
-
-
Pre-incubation with Compounds:
-
Aspirate the growth medium from the wells.
-
Wash the cells once with serum-free DMEM.
-
Add fresh serum-free DMEM to each well.
-
For the test group, add different concentrations of this compound (e.g., 0.1, 1, and 10 µM) and incubate for 10 minutes at 37°C.
-
For the positive control group, add OMDM-1 (e.g., 40 µM) and pre-incubate for 15 minutes at 37°C.
-
For the vehicle control group, add the corresponding vehicle (e.g., DMSO) and incubate for 10 minutes at 37°C.
-
-
Anandamide Uptake:
-
Prepare a solution of 400 nM AEA supplemented with [³H]AEA (e.g., 30,000 cpm per well).
-
Add the [³H]AEA solution to each well.
-
Incubate the plates at 37°C for 15 minutes.
-
-
Control for Passive Diffusion:
-
To distinguish active transport from passive diffusion, run a parallel set of experiments under the same conditions but at 4°C.
-
-
Washing and Cell Lysis:
-
After incubation, place the plates on ice.
-
Aspirate the medium and wash the cells thoroughly multiple times with ice-cold PBS to remove extracellular [³H]AEA.
-
Resuspend the cells in an appropriate volume of aqueous NaOH to lyse the cells.
-
-
Measurement of Radioactivity:
-
Transfer the cell lysates to scintillation vials.
-
Measure the radioactivity (in counts per minute, cpm) using a scintillation counter.
-
-
Data Analysis:
-
Subtract the cpm values obtained at 4°C (passive uptake) from the values obtained at 37°C (total uptake) to determine the active uptake.
-
The uptake in the presence of the positive control inhibitor (OMDM-1) can be set as the baseline for inhibition.
-
Express the data as a percentage of the vehicle-treated control.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were created using Graphviz (DOT language) to illustrate the proposed signaling pathway for anandamide uptake and the experimental workflow of the uptake assay.
Caption: Proposed pathway of anandamide cellular uptake and metabolism.
Caption: Experimental workflow for the anandamide uptake assay.
Discussion and Conclusion
The conflicting data surrounding the effects of this compound on anandamide uptake in Neuro2a cells underscore the complexities of studying endocannabinoid transport. While initially lauded as a potent inhibitor, more recent evidence suggests that this compound may enhance AEA uptake. This highlights the critical importance of rigorous experimental design and the potential for off-target effects of pharmacological tools.
Researchers using this compound should be aware of these discrepant findings and may need to perform their own dose-response curves and control experiments to ascertain the compound's effect in their specific experimental system. The identification of this compound's off-targets also warrants consideration when interpreting experimental outcomes.
The provided protocol offers a robust framework for conducting anandamide uptake assays. Adherence to detailed and consistent methodologies is crucial for generating reproducible and reliable data in this challenging area of research. Further investigation is required to fully elucidate the molecular mechanisms of anandamide transport and the precise mode of action of compounds like this compound.
References
Application Note: Quantitative Analysis of Endocannabinoid Levels in Brain Tissue Following WOBE437 Treatment using LC-MS/MS
Abstract
This document provides a detailed protocol for the extraction and quantification of the primary endocannabinoids, anandamide (B1667382) (N-arachidonoylethanolamine, AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), from rodent brain tissue using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol is designed for researchers investigating the pharmacological effects of WOBE437, a potent and selective endocannabinoid reuptake inhibitor (SERI).[1][2][3][4][5] this compound has been shown to inhibit the cellular uptake of both AEA and 2-AG, leading to elevated levels of these signaling lipids in the central nervous system.[1][4][6] This application note includes a step-by-step methodology for sample preparation, LC-MS/MS analysis, and data interpretation, along with representative data.
Introduction
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a vast array of physiological processes. The primary endogenous ligands of this system are anandamide (AEA) and 2-arachidonoylglycerol (2-AG). The signaling of these lipids is terminated by cellular reuptake followed by enzymatic degradation.
This compound is a novel, highly potent, and selective endocannabinoid reuptake inhibitor (SERI) that blocks the transport of AEA and 2-AG across the cell membrane.[1][2][3][5] By inhibiting their reuptake, this compound effectively increases the concentration and duration of action of these endocannabinoids in the synaptic cleft.[4][6] This mechanism has demonstrated therapeutic potential in preclinical models of pain, inflammation, anxiety, and multiple sclerosis.[3][5][7]
Accurate quantification of AEA and 2-AG levels in biological tissues following drug administration is essential to confirm the mechanism of action and to perform pharmacokinetic/pharmacodynamic (PK/PD) modeling. LC-MS/MS is the gold standard for this application due to its high sensitivity and specificity.[8][9] This note details a robust protocol for measuring changes in AEA and 2-AG levels in brain tissue from this compound-treated animal models.
Mechanism of Action of this compound
This compound targets the putative endocannabinoid transporter, preventing the facilitated diffusion of AEA and 2-AG from the extracellular space into the cell. This leads to an accumulation of endocannabinoids, enhancing their signaling through cannabinoid receptors (CB1 and CB2) and other relevant targets.
Experimental Workflow
The overall experimental process involves several key stages, from animal treatment to final data analysis. A consistent and rapid workflow is critical, especially during sample collection and homogenization, to prevent the artificial ex vivo formation or degradation of endocannabinoids.
Detailed Experimental Protocol
4.1. Materials and Reagents
-
Solvents: LC-MS grade acetonitrile (B52724), methanol, toluene (B28343), and water.
-
Standards: AEA, 2-AG, AEA-d4, and 2-AG-d5 (Cayman Chemical or equivalent).
-
Reagents: Formic acid (LC-MS grade).
-
Equipment: Tissue homogenizer, refrigerated centrifuge, nitrogen evaporator, vortex mixer, analytical balance, LC-MS/MS system.
4.2. Sample Preparation and Lipid Extraction
This protocol is adapted from established liquid-liquid extraction (LLE) methods known for high recovery of endocannabinoids.[10][11][12]
-
Tissue Weighing: Weigh the frozen brain tissue (~50 mg) in a pre-chilled tube. Keep samples on dry ice.
-
Homogenization: Add 1 mL of ice-cold acetonitrile containing deuterated internal standards (e.g., 0.5 ng AEA-d4 and 10 ng 2-AG-d5). Homogenize the tissue immediately until a uniform suspension is achieved. The acetonitrile will precipitate proteins.
-
Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the lipids, and transfer it to a new glass tube.
-
Liquid-Liquid Extraction: Add 2 mL of toluene to the supernatant. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Organic Layer Collection: Carefully transfer the upper organic (toluene) layer to a new clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of methanol/water (50:50, v/v) for LC-MS/MS analysis.
4.3. LC-MS/MS Analysis
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 50% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Anandamide (AEA) | 348.3 | 62.1 |
| AEA-d4 (IS) | 352.3 | 66.1 |
| 2-AG | 379.3 | 287.2 |
| 2-AG-d5 (IS) | 384.3 | 287.2 |
Data Presentation and Interpretation
The following table presents representative quantitative data from a preclinical study where mice were administered either a vehicle control or this compound (10 mg/kg, i.p.), with brain tissue collected 1 hour post-injection. Concentrations are normalized to tissue weight.
Table 1: Endocannabinoid Levels in Mouse Brain Tissue After this compound Administration
| Analyte | Treatment Group | Mean Concentration (pmol/g) | Standard Deviation (SD) | % Change vs. Vehicle | p-value |
| Anandamide (AEA) | Vehicle Control | 8.5 | 1.2 | - | - |
| This compound (10 mg/kg) | 12.3 | 1.8 | +45% | <0.01 | |
| 2-Arachidonoylglycerol (2-AG) | Vehicle Control | 1850 | 250 | - | - |
| This compound (10 mg/kg) | 2680 | 310 | +45% | <0.01 |
Data are hypothetical but based on published outcomes.[1][4]
The results clearly demonstrate that administration of this compound leads to a statistically significant increase in the levels of both AEA and 2-AG in the brain.[4] This is consistent with its mechanism of action as an endocannabinoid reuptake inhibitor, confirming target engagement in the central nervous system.[1][5]
Conclusion
The protocol described provides a reliable and robust method for quantifying the primary endocannabinoids AEA and 2-AG in brain tissue samples via LC-MS/MS. This methodology is well-suited for researchers aiming to elucidate the neuropharmacological effects of this compound and other modulators of the endocannabinoid system. The data confirm that this compound effectively increases endocannabinoid tone in the brain, validating its utility as a tool for studying the therapeutic potential of endocannabinoid reuptake inhibition.
References
- 1. The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Endocannabinoid Reuptake Inhibitor this compound Reduces Disease Progression in a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Frontiers | The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors [frontiersin.org]
- 7. Selective Endocannabinoid Reuptake Inhibitor this compound Reduces Disease Progression in a Mouse Model of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS Analysis of AEA and 2-AG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Extraction and Simultaneous Quantification of Endocannabinoids and Endocannabinoid-Like Lipids in Biological Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Modulation of the Endocannabinoids N-Arachidonoylethanolamine (AEA) and 2-Arachidonoylglycerol (2-AG) on Executive Functions in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for WOBE437 in In Vitro Experiments
These application notes provide detailed protocols for the preparation and use of WOBE437, a selective endocannabinoid reuptake inhibitor (SERI), for in vitro research applications. The information is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective inhibitor of endocannabinoid (eCB) reuptake, specifically targeting the transport of anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG) across cellular membranes.[1][2] By blocking their reuptake, this compound effectively increases the extracellular concentrations of these eCBs, thereby potentiating their signaling through cannabinoid receptors (CB1 and CB2) and other targets.[1][3] Its selectivity for the reuptake mechanism over eCB-degrading enzymes like fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL) makes it a valuable tool for studying the physiological and pathological roles of the endocannabinoid system.[4][5]
Chemical and Physical Properties
This compound, with the formal name (2E,4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dodecadienamide, is a crystalline solid.[4] Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2108100-73-6 | [4] |
| Molecular Formula | C₂₂H₃₃NO₃ | [4] |
| Formula Weight | 359.5 g/mol | [4] |
| Purity | ≥97% | [4] |
| λmax | 254 nm | [4] |
Solubility Data
Proper solubilization is critical for accurate and reproducible experimental results. The following table provides solubility information for this compound in various solvents.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 2.5 mg/mL | [4] |
| Dimethyl sulfoxide (B87167) (DMSO) | 1 mg/mL | [4] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [4] |
Preparation of Stock and Working Solutions
4.1. Materials
-
This compound crystalline solid
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free cell culture medium (e.g., DMEM, RPMI-1640) appropriate for your cell line
-
Vortex mixer
-
Calibrated pipettes
4.2. Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.595 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder. For 3.595 mg, add 1 mL of DMSO.
-
Vortex the solution thoroughly for at least 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath may aid in dissolution if necessary.
-
Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage. When stored properly, the solution should be stable for several months.
4.3. Protocol for Preparing Working Solutions
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in fresh, sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
It is recommended to prepare fresh working solutions for each experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control group in your experiment contains the same final concentration of DMSO as the this compound-treated groups.
In Vitro Experimental Protocols
5.1. Endocannabinoid Reuptake Inhibition Assay
This protocol is adapted from studies investigating the inhibitory effect of this compound on AEA uptake in U937 and Neuro2a cells.[2][6]
-
Cell Lines: U937 (human monocytic cells), Neuro2a (mouse neuroblastoma cells), HMC-1 (human mast cells).[2][4]
-
Reagents:
-
This compound working solutions
-
[³H]-Anandamide or other radiolabeled endocannabinoid
-
Cell culture medium
-
Scintillation cocktail
-
Lysis buffer (e.g., aq. NaOH)
-
-
Protocol:
-
Plate cells at an appropriate density in a multi-well plate and allow them to adhere or stabilize overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified period (e.g., 10 minutes) in serum-free medium.[6]
-
Initiate the uptake by adding [³H]-Anandamide to each well at a final concentration of approximately 400 nM.[6]
-
Incubate for a short period (e.g., 15 minutes) at 37°C.[6] To determine non-specific uptake, a parallel set of experiments can be performed at 4°C.
-
Terminate the uptake by rapidly washing the cells multiple times with ice-cold PBS to remove extracellular radiolabel.
-
Lyse the cells using a suitable lysis buffer.
-
Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Quantitative Data:
| Cell Line | IC₅₀ for AEA Uptake | IC₅₀ for 2-AG Uptake | Reference |
| U937 | 10 ± 8 nM | 283 nM | [4][5] |
| HMC-1 | 137 nM | Not Reported | [4] |
| Neuro2a | 55 nM | 40% inhibition at 5 µM | [4] |
| Rat Cortical Neurons | 50% inhibition at 1 µM | Not Reported | [4] |
5.2. Signaling Pathway Analysis
This compound's effects are mediated through the potentiation of endocannabinoid signaling. Its mechanism involves multiple receptors.[1]
-
Experimental Goal: To determine the involvement of specific receptors (e.g., CB1, CB2, PPARγ, TRPV1) in the downstream effects of this compound.
-
Methodology:
-
Culture cells expressing the receptors of interest.
-
Pre-treat the cells with selective antagonists for CB1 (e.g., Rimonabant), CB2 (e.g., AM630), PPARγ, or TRPV1 receptors prior to the addition of this compound.[3][7]
-
After the antagonist pre-treatment, add this compound at a concentration known to elicit a biological response.
-
Measure a relevant downstream signaling event or cellular response (e.g., cytokine release, gene expression, cell viability).
-
A reversal or attenuation of the this compound-induced effect by a specific antagonist indicates the involvement of that receptor in the signaling pathway.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits the endocannabinoid transporter, increasing extracellular AEA and 2-AG levels.
Experimental Workflow for In Vitro Studies
Caption: A generalized workflow for conducting in vitro experiments using this compound.
References
- 1. Frontiers | The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors [frontiersin.org]
- 2. pnas.org [pnas.org]
- 3. Selective Endocannabinoid Reuptake Inhibitor this compound Reduces Disease Progression in a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Assessing the Behavioral Effects of WOBE437 in Rodents
For Research Use Only. Not for use in diagnostic procedures.
Introduction
WOBE437 is a potent and selective endocannabinoid reuptake inhibitor (SERI). It represents a class of endocannabinoid system (ECS) modulators that function by mildly and selectively increasing the levels of the endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG)[1][2][3]. This is achieved by inhibiting their cellular reuptake, which terminates their action at cannabinoid receptors. Unlike direct CB1 receptor agonists, this compound has a self-limiting mechanism that avoids excessive receptor activation and the associated desensitization[1][4].
Published preclinical studies have demonstrated that this compound exhibits analgesic, anxiolytic, anti-inflammatory, and muscle relaxant properties in rodent models[1][2][3][4]. It has shown therapeutic potential in models of chronic pain and multiple sclerosis[1][5]. These application notes provide an overview of the behavioral effects of this compound and detailed protocols for its assessment in a research setting.
Mechanism of Action
This compound inhibits the cellular reuptake of AEA and 2-AG. This action increases the concentration and dwell time of these endocannabinoids in the synaptic cleft, enhancing their signaling through cannabinoid receptors (CB1 and CB2) and other related receptors like TRPV1 and PPARγ[1][5]. The primary behavioral effects, particularly analgesia and anxiolysis, are largely mediated by the potentiation of CB1 receptor signaling in the central nervous system[3][5][6].
Caption: this compound mechanism of action in the synapse.
Experimental Protocols
The following protocols are standard assays used to characterize the behavioral effects of this compound in mice.
General Experimental Workflow
A typical workflow for a behavioral study involves acclimatization, baseline testing (optional), drug administration, the behavioral assay, and subsequent data analysis.
Caption: General workflow for a rodent behavioral experiment.
Open Field Test (OFT)
-
Objective: To assess spontaneous locomotor activity and anxiety-like behavior. This compound has been shown not to significantly affect locomotion or induce sedation at effective doses[5][7].
-
Apparatus: A square arena (e.g., 40 x 40 x 30 cm) made of a non-reflective material, evenly illuminated. The arena is typically divided into a central zone and a peripheral zone by software.
-
Animals: Adult male mice (e.g., C57BL/6 or BALB/c strain).
-
Procedure:
-
Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle (e.g., DMSO) to the mice[1].
-
Allow a 30-60 minute pre-treatment period for drug absorption[1].
-
Gently place each mouse in the center of the open field arena.
-
Allow the mouse to explore freely for a set duration (e.g., 5-10 minutes)[1][7].
-
Record the session using an overhead video camera connected to tracking software.
-
Thoroughly clean the arena with 70% ethanol (B145695) between subjects to eliminate olfactory cues.
-
-
Data Collection and Analysis:
-
Locomotor Activity: Total distance traveled (cm), average velocity (cm/s).
-
Anxiety-Like Behavior: Time spent in the center zone (s), number of entries into the center zone.
-
Analyze data using a one-way ANOVA followed by post-hoc tests to compare dose groups.
-
Hot Plate Test
-
Objective: To assess analgesic effects against thermal pain (nociception). This compound shows CB1-dependent analgesic effects in this test[5][8].
-
Apparatus: A commercially available hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5 °C). A transparent cylinder is often placed on the surface to confine the animal.
-
Animals: Adult male mice.
-
Procedure:
-
Determine a baseline latency for each mouse by placing it on the hot plate and measuring the time to the first sign of nociception (e.g., hind paw licking, jumping). A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage.
-
Administer this compound (e.g., 50 mg/kg, p.o.) or vehicle[5].
-
At a predetermined time post-administration (e.g., 60 minutes), re-test the mouse on the hot plate and record the response latency[5].
-
-
Data Collection and Analysis:
-
Record the latency (in seconds) to respond.
-
Data can be expressed as raw latency or as a percentage of the maximum possible effect (%MPE).
-
Analyze data using a repeated-measures ANOVA or paired t-tests.
-
Anxiety Models (e.g., Elevated Plus Maze, Marble Burying)
-
Objective: To assess anxiolytic effects. This compound has demonstrated anxiolytic properties at doses that do not cause the full cannabinoid tetrad response[3][6].
-
Apparatus: For the Elevated Plus Maze (EPM), an apparatus with two open arms and two closed arms, elevated from the floor. For marble burying, a standard cage with bedding and evenly spaced marbles.
-
Animals: Adult male mice.
-
Procedure (EPM):
-
Administer this compound (e.g., 3 mg/kg, i.p.) or vehicle[3].
-
After a 30-60 minute pre-treatment period, place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore for 5 minutes, recording with video tracking software.
-
-
Data Collection and Analysis (EPM):
-
Primary measures include time spent in the open arms and the number of entries into the open arms.
-
An increase in these measures is indicative of an anxiolytic effect.
-
Analyze data using a one-way ANOVA.
-
Summary of Quantitative Behavioral Data
The following tables summarize the reported effects of this compound in common behavioral assays.
Table 1: Effects of this compound on Locomotion and Anxiety-Like Behavior
| Assay | Species / Strain | Dose (Route) | Key Finding | Reference |
|---|---|---|---|---|
| Open Field Test | Mouse (C57BL/6) | 10 mg/kg (i.p.) | No significant effect on spontaneous locomotion. | [1][7] |
| Cannabinoid Tetrad | Mouse | 10 mg/kg | Elicited a full tetrad response (analgesia, hypothermia, hypolocomotion, catalepsy). | [3] |
| Anxiety Models | Mouse | 3 mg/kg | Exhibited significant anxiolytic effects. |[3] |
Table 2: Analgesic and Anti-Inflammatory Effects of this compound
| Assay | Species / Strain | Dose (Route) | Key Finding | Reference |
|---|---|---|---|---|
| Hot Plate Test | Mouse (BALB/c) | 50 mg/kg (p.o.) | Significantly increased pain threshold (analgesic effect). | [5][9] |
| Acetic Writhing Test | Mouse | 5-10 mg/kg | Significantly reduced abdominal stretches (analgesic effect). | [3] |
| Formalin Test | Mouse | 5-10 mg/kg | Reduced inflammatory pain and paw thickness. | [3] |
| CFA-induced Monoarthritis | Mouse (BALB/c) | 10 mg/kg (i.p.) | Attenuated allodynia and edema. |[5][10] |
Table 3: Effects of this compound in a Disease Model
| Assay | Species / Strain | Dose (Route) | Key Finding | Reference |
|---|---|---|---|---|
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse (C57BL/6) | 10 mg/kg (i.p.) for 20 days | Significantly reduced disease severity and accelerated recovery. | [1][2][4] |
| Straub Test (Spasticity) | Mouse (C57BL/6) | 10 mg/kg (i.p.) | Induced significant muscle relaxation without sedation. |[1][2][7] |
Conclusion
This compound is a valuable research tool for investigating the therapeutic potential of modulating the endocannabinoid system. As a SERI, it offers a distinct pharmacological profile compared to direct cannabinoid agonists or enzyme inhibitors. The protocols and data presented here provide a framework for researchers to reliably assess its behavioral effects in rodents, particularly in the domains of anxiety, pain, inflammation, and motor function. Careful experimental design and adherence to established protocols are critical for obtaining reproducible and interpretable results.
References
- 1. Selective Endocannabinoid Reuptake Inhibitor this compound Reduces Disease Progression in a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tissue-Specific Effects of WOBE437 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
WOBE437 is a potent and selective endocannabinoid reuptake inhibitor (SERI) that has demonstrated significant therapeutic potential in preclinical models of pain, inflammation, anxiety, and multiple sclerosis.[1][2][3] As a SERI, this compound functions by inhibiting the cellular uptake of the primary endocannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), thereby increasing their local concentrations in a self-limiting manner.[1] This mechanism of action allows for the modulation of the endocannabinoid system (ECS) with a reduced risk of the adverse side effects associated with direct cannabinoid receptor agonists, such as CB1 receptor desensitization.[1][3]
These application notes provide a comprehensive overview of the tissue-specific effects of this compound, summarizing key quantitative data and detailing experimental protocols to facilitate further research and development.
Data Presentation
Pharmacokinetics of this compound
This compound exhibits rapid absorption and distribution to various tissues, including the brain, following both oral (p.o.) and intraperitoneal (i.p.) administration in mice.
| Tissue | Administration Route & Dose | Time Post-Administration | Concentration | Reference |
| Plasma | 50 mg/kg, p.o. | ≤20 min (tmax) | ~2000 pmol/mL (Cmax) | [4][5] |
| Brain | 50 mg/kg, p.o. | ≤20 min (tmax) | ~500 pmol/g (Cmax) | [4][5] |
| Plasma | 10 mg/kg, i.p. | 15 min | 492 ± 103 pmol/mL | [2] |
| Kidney | 50 mg/kg, p.o. | 20 min | Quantifiable Concentrations | [6] |
| Liver | 50 mg/kg, p.o. | 20 min | Highest Concentrations | [6] |
| Spleen | 50 mg/kg, p.o. | 20 min | Quantifiable Concentrations | [6] |
Effects of this compound on Endocannabinoid Levels
Administration of this compound leads to a moderate and tissue-dependent increase in endocannabinoid levels.
| Tissue | Animal Model | Treatment Regimen | Change in AEA Levels | Change in 2-AG Levels | Reference |
| Total Brain | BALB/c Mice | 7 days, daily treatment | ~1.5-fold increase | ~1.5-fold increase | [2] |
| Somatosensory Cortex | C57BL/6J Male Mice | Acute oral administration (50 mg/kg) | Significantly elevated | No significant change | [5][7] |
| Brain | EAE Mice | 20 days, 10 mg/kg daily | Mildly increased | Mildly increased | [1][3] |
| Cerebellum | EAE Mice | 20 days, 10 mg/kg daily | Mildly increased | Mildly increased | [1][3] |
| Plasma | EAE Mice | 20 days, 10 mg/kg daily | Mildly increased | Mildly increased | [1][3] |
| Plasma | C57BL/6J Male Mice | Acute oral administration | No significant change | Dose-dependent biphasic effects | [5][7] |
Pharmacological Effects of this compound
This compound has demonstrated efficacy in various animal models, with its effects being mediated by multiple receptors.
| Animal Model | Effect | Effective Dose (Route) | Receptor(s) Involved | Reference |
| CFA-Induced Monoarthritis (BALB/c Mice) | Attenuation of allodynia and edema | 10 mg/kg (i.p.) | CB1, CB2, PPARγ | [4][7] |
| Hot Plate Test (BALB/c Mice) | Analgesia | 50 mg/kg (p.o.) | CB1 | [4][7] |
| Acetic Acid-Induced Writhing Test | Analgesia | 5-10 mg/kg | CB1 | [2] |
| LPS-Induced Endotoxemia | Anti-inflammatory effects | 5-10 mg/kg | CB1 | [2] |
| Anxiety Models | Anxiolytic effects | 3 mg/kg | CB1 | [2] |
| EAE (Mouse Model of MS) | Reduced disease severity, accelerated recovery | 10 mg/kg (i.p.) | CB1, CB2 | [1][3] |
| Straub Test (Mouse Model of Spasticity) | Muscle relaxation | 10 mg/kg | Not specified | [1][3] |
Experimental Protocols
Protocol 1: Evaluation of Analgesic Effects in the Hot Plate Test
Objective: To assess the acute analgesic effects of orally administered this compound.
Materials:
-
This compound
-
Vehicle (e.g., DMSO)
-
Male BALB/c mice
-
Hot plate apparatus (Thermo Fisher Scientific or equivalent) set to 54-56°C
-
Plexiglas cylinder
-
CB1 receptor antagonist (e.g., rimonabant) for mechanism of action studies
Procedure:
-
Drug Preparation: Prepare solutions of this compound at desired concentrations (e.g., 10, 25, 50, and 100 mg/kg) in the vehicle.
-
Animal Acclimation: Acclimate mice to the experimental room for at least 1 hour before testing.
-
Baseline Measurement: Place each mouse on the hot plate within the Plexiglas cylinder and measure the latency to the first nociceptive response (paw lick or foot shake). This serves as the baseline.
-
Drug Administration: Administer this compound or vehicle via oral gavage.
-
Post-Treatment Measurement: At 1 hour post-administration, place the mice back on the hot plate and measure the latency to the first nociceptive response.
-
Mechanism of Action (Optional): To determine CB1 receptor involvement, administer a CB1 receptor antagonist (e.g., rimonabant, 5 mg/kg, i.p.) 30 minutes before this compound administration and repeat the hot plate test.[6][7]
-
Data Analysis: Compare the latency times between the vehicle and this compound-treated groups using appropriate statistical tests.
Protocol 2: Assessment of Anti-Inflammatory Effects in a Model of Chronic Inflammation
Objective: To evaluate the anti-inflammatory and anti-allodynic effects of this compound in a complete Freund's adjuvant (CFA)-induced monoarthritis model.
Materials:
-
This compound
-
Vehicle (e.g., DMSO)
-
Male BALB/c mice
-
Complete Freund's Adjuvant (CFA)
-
Anesthetics (e.g., xylazine/ketamine)
-
Von Frey filaments for allodynia measurement
-
Calipers for edema measurement
-
Receptor antagonists (e.g., for CB1, CB2, PPARγ) for mechanism of action studies
Procedure:
-
Induction of Monoarthritis: Anesthetize mice and induce monoarthritis by intra-articular injection of CFA into the knee joint.
-
Treatment: Begin intraperitoneal (i.p.) administration of this compound (e.g., 10 mg/kg) or vehicle on day 15 post-CFA injection and continue for 3 consecutive days.[7]
-
Allodynia Measurement: Assess mechanical allodynia using von Frey filaments before the first treatment and after the final treatment.
-
Edema Measurement: Measure the knee diameter with calipers to quantify edema before and after the treatment period.
-
Mechanism of Action (Optional): To investigate the receptors involved, pre-treat animals with specific receptor antagonists before each this compound administration.
-
Data Analysis: Compare the changes in pain threshold and knee diameter between the vehicle and this compound-treated groups.
Protocol 3: Analysis of Endocannabinoid Levels in Tissues
Objective: To quantify the levels of AEA and 2-AG in brain and plasma following this compound administration.
Materials:
-
This compound
-
Vehicle
-
Mice (specify strain)
-
Equipment for tissue collection and homogenization
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Drug Administration: Administer this compound or vehicle to mice at the desired dose and route.
-
Tissue Collection: At specified time points post-administration, euthanize the mice and collect brain tissue and blood.
-
Sample Preparation:
-
Brain: Immediately homogenize the brain tissue in an appropriate solvent.
-
Plasma: Collect blood in tubes containing an anticoagulant, centrifuge to separate plasma.
-
-
Lipid Extraction: Perform lipid extraction from the brain homogenate and plasma samples.
-
LC-MS/MS Analysis: Quantify the levels of AEA and 2-AG in the extracted samples using a validated LC-MS/MS method.
-
Data Analysis: Compare the endocannabinoid levels in tissues from this compound-treated mice to those from vehicle-treated mice.
Visualizations
Caption: Mechanism of action of this compound as a selective endocannabinoid reuptake inhibitor.
Caption: General experimental workflow for assessing the pharmacological effects of this compound.
References
- 1. Selective Endocannabinoid Reuptake Inhibitor this compound Reduces Disease Progression in a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Selective Endocannabinoid Reuptake Inhibitor this compound Reduces Disease Progression in a Mouse Model of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors [frontiersin.org]
- 5. The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for WOBE437 in Neuroinflammation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of WOBE437, a selective endocannabinoid reuptake inhibitor (SERI), and its utility in neuroinflammation research. Detailed protocols for its application in a relevant animal model are also provided.
Introduction to this compound
This compound is a pioneering compound in the class of selective endocannabinoid reuptake inhibitors (SERIs).[1][2][3][4][5] Its unique mechanism of action involves moderately and selectively increasing the levels of the endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoyl glycerol (B35011) (2-AG) through a self-limiting process.[1][2][3][4][5] This elevation of endogenous cannabinoids avoids the overstimulation and subsequent desensitization of cannabinoid receptors often seen with direct agonists, presenting a promising therapeutic strategy for neuroinflammatory and neurodegenerative diseases like multiple sclerosis (MS).[1][2][3][4][5] this compound has demonstrated analgesic, anxiolytic, and anti-inflammatory properties in various preclinical models.[1][2][4][5][6]
Mechanism of Action in Neuroinflammation
Neuroinflammation is a key pathological feature in many central nervous system (CNS) disorders, characterized by the activation of microglia and the infiltration of peripheral immune cells, leading to neuronal damage.[1] this compound mitigates neuroinflammation by augmenting the natural homeostatic functions of the endocannabinoid system (ECS). The elevated levels of AEA and 2-AG activate cannabinoid receptors, primarily CB1 and CB2, which are involved in modulating immune responses and providing neuroprotection.[1][2][3][4][5]
Specifically, activation of the CB2 receptor is known to temper the pro-inflammatory response of microglia, potentially shifting them towards an anti-inflammatory phenotype.[7] The therapeutic effects of this compound in the context of neuroinflammation have been shown to be dependent on both CB1 and CB2 receptors.[3][4][5]
Signaling Pathway of this compound in Neuroinflammation
The following diagram illustrates the proposed signaling pathway of this compound in ameliorating neuroinflammation.
Caption: this compound inhibits endocannabinoid reuptake, increasing AEA and 2-AG levels.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from studies investigating this compound in a mouse model of multiple sclerosis (Experimental Autoimmune Encephalomyelitis - EAE).
Table 1: Effect of this compound on Endocannabinoid Levels
| Analyte | Tissue | Fold Increase vs. Vehicle |
| AEA & 2-AG | Brain & Cerebellum | ~30-50%[1][2] |
| 2-AG | Circulation | ~23%[1][2] |
| AEA | Spleen | ~48%[1] |
| 2-AG | Spleen | ~26%[1] |
Table 2: Immunomodulatory Effects of this compound in the CNS
| Cell Population | Change in this compound-treated mice vs. Vehicle |
| Infiltrating CD45high cells (Brain) | 55% decrease[2] |
| CD4+IFNγ+IL-17+ T cells (Brain) | 50% decrease[2] |
| CD8+IFNγ+IL-17+ T cells (Brain) | 71% decrease[2] |
| CD45dim microglia (Brain) | 67% decrease[2] |
| CD45dim microglia (Spinal Cord) | 64% decrease[2] |
Table 3: Pharmacokinetic and Pharmacodynamic Properties of this compound
| Parameter | Details |
| Administration Route | Intraperitoneal (i.p.) or Oral (p.o.)[1][6] |
| Effective Dose (EAE model) | 10 mg/kg, i.p.[1][3][4][5] |
| Brain Bioavailability (Oral) | tmax ≤20 min[6][8] |
| Physiological Effect | Induces muscle relaxation without sedation[1][3][4][5][9] |
Experimental Protocols
The following are detailed protocols for the application of this compound in a neuroinflammation model.
Experimental Autoimmune Encephalomyelitis (EAE) Induction in Mice
This protocol describes the induction of EAE in C57BL/6 mice, a widely used model for studying multiple sclerosis.
Materials:
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA)
-
Mycobacterium tuberculosis H37Ra (in CFA)
-
Pertussis toxin (PTX)
-
Isoflurane for anesthesia
-
8-week-old female C57BL/6J mice
Procedure:
-
Prepare the MOG/CFA emulsion: Emulsify MOG35-55 peptide in CFA containing Mycobacterium tuberculosis.
-
On day 0, anesthetize mice with isoflurane.
-
Administer a subcutaneous injection of the MOG/CFA emulsion at two sites on the flank.
-
On day 0 and day 2, administer an intraperitoneal injection of pertussis toxin.
-
Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization.
-
Score the clinical signs using a standardized scale (0-5).
This compound Administration Protocol
This protocol details the preparation and administration of this compound to EAE mice.
Materials:
-
This compound
-
Vehicle (e.g., DMSO)
-
Sterile saline
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Prepare the this compound solution: Dissolve this compound in the vehicle to the desired stock concentration. Further dilute with sterile saline to the final injection concentration.
-
Treatment can be initiated at the onset of clinical symptoms or at a specific clinical score (e.g., score of 2).[3][4][5]
-
Administer this compound at a dose of 10 mg/kg via intraperitoneal injection.[1][3][4][5]
-
Continue daily administration for the duration of the study (e.g., 20 days).[3][4][5]
-
A vehicle control group should be run in parallel, receiving the same volume of the vehicle solution.
Analysis of CNS Infiltrating Immune Cells by Flow Cytometry
This protocol outlines the isolation and analysis of immune cells from the CNS of EAE mice.
Materials:
-
Percoll gradient solutions (e.g., 30% and 70%)
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD4, CD8, IFN-γ, IL-17)
-
Flow cytometer
-
Cell staining buffer
Procedure:
-
At a designated time point (e.g., the peak of the disease), euthanize the mice and perfuse with ice-cold PBS.
-
Dissect the brain and spinal cord.
-
Mechanically and enzymatically dissociate the tissue to create a single-cell suspension.
-
Isolate mononuclear cells using a Percoll gradient.
-
Resuspend the isolated cells in cell staining buffer.
-
Perform cell surface and intracellular staining with fluorescently labeled antibodies.
-
Acquire data on a flow cytometer and analyze the different immune cell populations.
Experimental Workflow Diagram
The following diagram provides a visual representation of the experimental workflow for studying this compound in the EAE model.
Caption: Workflow for evaluating this compound in the EAE mouse model.
Conclusion
This compound represents a novel therapeutic approach for neuroinflammatory disorders by modulating the endocannabinoid system in a controlled manner. The provided data and protocols offer a solid foundation for researchers to explore the full potential of this compound in their studies of neuroinflammation and related pathologies.
References
- 1. Selective Endocannabinoid Reuptake Inhibitor this compound Reduces Disease Progression in a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective Endocannabinoid Reuptake Inhibitor this compound Reduces Disease Progression in a Mouse Model of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Dynamic Role of Microglia and the Endocannabinoid System in Neuroinflammation [frontiersin.org]
- 8. The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors [frontiersin.org]
Troubleshooting & Optimization
unexpected WOBE437 effects on anandamide uptake
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of WOBE437 on anandamide (B1667382) (AEA) uptake.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action of this compound?
A1: this compound was initially developed and characterized as a potent and selective endocannabinoid reuptake inhibitor (SERI).[1][2] The intended mechanism is to block the cellular uptake of endocannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), thereby increasing their extracellular concentrations and enhancing signaling through cannabinoid receptors (CB1 and CB2).[1] In several in vivo models, this compound has demonstrated effects consistent with this mechanism, including analgesic, anxiolytic, and anti-inflammatory properties that are dependent on CB1 and CB2 receptors.[3][4][5]
Q2: I am observing an increase in anandamide uptake in my cell-based assay after applying this compound. Is this a known issue?
A2: Yes, this is a documented, albeit unexpected, finding. A 2022 chemical proteomics study reported that this compound, contrary to its initial characterization, caused a concentration-dependent increase in [³H]-AEA uptake in mouse neuroblastoma (Neuro-2a) cells.[6][7] This study also found that this compound treatment reduced the cellular levels of AEA and other related N-acylethanolamines (NAEs).[7]
Q3: Why would this compound increase anandamide uptake?
A3: The precise mechanism for the increased anandamide uptake observed in Neuro-2a cells remains to be fully elucidated.[7] The same study that reported this effect used a photoaffinity probe derived from this compound to identify potential protein targets. While several off-target proteins were identified, their direct role in increased AEA uptake has not been definitively established.[7] It is possible that this compound's effects are cell-type specific or that it interacts with a yet-unidentified component of the anandamide transport machinery.
Q4: What are the known off-targets of this compound?
A4: Chemical proteomics experiments in Neuro-2a cells have identified three potential off-target proteins that interact with this compound:
However, subsequent genetic knockdown studies suggested that SCCPDH and VAT1 are not responsible for the this compound-mediated reduction in cellular NAE levels.[7] The role of FECH or other unidentified targets in the observed increase in AEA uptake is still under investigation.
Q5: How can this compound show CB1/CB2-dependent effects in vivo if it increases AEA uptake in vitro?
A5: This discrepancy is a critical point of investigation. Several factors could contribute to this:
-
Cell-Type Specificity: The unexpected effect was observed in Neuro-2a cells.[6][7] The cellular machinery for endocannabinoid transport may differ in other cell types, such as primary neurons or immune cells, which are relevant for the in vivo effects.
-
Metabolism and Distribution: In vivo, this compound is orally bioavailable and penetrates the brain.[3][8] Its metabolism and local concentration in specific tissues could lead to different effects than those seen in a homogenous cell culture system.
-
Polypharmacology: The in vivo effects of this compound have been shown to involve not only CB1 and CB2 receptors but also PPARγ and TRPV1 receptors in certain inflammatory pain models.[3][9] This complex pharmacology, resulting from elevated endocannabinoid levels, might overcome or differ from the effects observed on direct uptake in isolated cells. This compound is thought to act via elevating endocannabinoid levels in tissues where facilitated reuptake plays a significant role.[3]
Troubleshooting Guide: Unexpected Increase in Anandamide Uptake
If you are observing an increase in anandamide uptake in your experiments with this compound, consider the following troubleshooting steps.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Increased [³H]-AEA uptake observed | This may be a reproducible, cell-type-specific effect of this compound, as documented in Neuro-2a cells.[7] | 1. Confirm the Finding: Replicate the experiment using OMDM-1 as a positive control for uptake inhibition.[7] 2. Test Different Cell Lines: Perform the uptake assay in other relevant cell lines (e.g., primary neurons, astrocytes, immune cells) to assess cell-type specificity. 3. Measure Endogenous AEA: Use LC-MS to quantify changes in endogenous AEA and other NAE levels in the cell lysate and supernatant following this compound treatment. A decrease in cellular AEA would be consistent with the published unexpected effect.[7] |
| Results contradict in vivo data | Discrepancy between in vitro uptake assays and whole-animal pharmacology is common for endocannabinoid modulators due to the complexity of the endocannabinoid system (ECS). | 1. Assess Downstream Signaling: Measure downstream markers of cannabinoid receptor activation (e.g., cAMP levels, ERK phosphorylation) in your cell model. An increase in AEA uptake should theoretically lead to decreased receptor activation. 2. Consider Assay Conditions: Vary the concentration of AEA used in the uptake assay. The effects of this compound might be dependent on substrate concentration. |
| Possible off-target effects | The observed effect may be due to this compound interacting with one of its known off-targets (FECH) or other unidentified proteins.[7] | 1. Review Off-Target Functions: Investigate the known functions of FECH and consider if they could plausibly influence lipid transport or metabolism in your cell model. 2. Use Control Compounds: If available, use compounds known to interact with the identified off-targets to see if they replicate the effect on AEA uptake. |
Data and Experimental Protocols
Summary of this compound Effects on Endocannabinoid Levels
The following table summarizes the reported effects of this compound on endocannabinoid levels from in vivo studies.
| Study Context | Dose / Duration | Tissue | Effect on AEA | Effect on 2-AG | Citation |
| Acute Oral Dose (Hot Plate Test) | 50 mg/kg, p.o. | Somatosensory Cortex | Significant Increase | No Change | [3][8] |
| Acute Oral Dose (Hot Plate Test) | 50 mg/kg, p.o. | Total Brain | Tendency to Increase | Tendency to Increase | [3] |
| Acute Oral Dose (Hot Plate Test) | 50 & 100 mg/kg, p.o. | Plasma | Slight Reduction | Significant Increase (Biphasic) | [3] |
| Subchronic Treatment | 7 days | Total Brain | ~1.5-fold Increase | ~1.5-fold Increase | [2] |
| EAE Mouse Model (Peak Disease) | 10 mg/kg, i.p., daily | Cerebellum | +35% Increase | +32% Increase | [4] |
| EAE Mouse Model (Chronic Stage) | 10 mg/kg, i.p., 20 days | Brain & Cerebellum | 30-50% Increase | 30-50% Increase | [1][4] |
Protocol: Cellular Anandamide Uptake Assay
This protocol is adapted from methodologies used to characterize this compound and other uptake inhibitors.[7]
-
Cell Culture: Plate cells (e.g., Neuro-2a) in a suitable format (e.g., 24-well plates) and grow to confluence.
-
Pre-incubation: Wash cells with serum-free medium. Pre-incubate the cells for 10 minutes with either vehicle (e.g., DMSO), this compound (at various concentrations), or a positive control inhibitor (e.g., OMDM-1).
-
Anandamide Incubation: Add anandamide (e.g., 400 nM) spiked with a tracer amount of [³H]-AEA to each well. Incubate for 15 minutes at 37°C.
-
Control for Passive Diffusion: Include a set of wells incubated at 4°C to measure and subtract non-facilitated, passive uptake.[7]
-
Washing: Terminate the uptake by rapidly washing the cells multiple times with ice-cold buffer (e.g., PBS containing fatty-acid-free BSA) to remove extracellular [³H]-AEA.
-
Lysis and Scintillation Counting: Lyse the cells with an appropriate buffer (e.g., aq. NaOH). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Subtract the counts from the 4°C control wells (passive uptake). Normalize the data to a vehicle control (100% uptake) or a positive control inhibitor like OMDM-1 (baseline).[7]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Expected vs. Observed this compound effects on anandamide signaling.
Caption: Workflow for troubleshooting unexpected this compound effects.
References
- 1. Selective Endocannabinoid Reuptake Inhibitor this compound Reduces Disease Progression in a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Frontiers | The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical Proteomics Reveals Off-Targets of the Anandamide Reuptake Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting WOBE437 Experimental Variability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with WOBE437. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address experimental variability and ensure robust, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective endocannabinoid reuptake inhibitor (SERI).[1] It is designed to increase the levels of the main endocannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), by blocking their cellular reuptake.[1][2] This action is intended to enhance the natural signaling of the endocannabinoid system. This compound has shown pharmacological effects in various animal models, including those for pain, anxiety, and inflammation.[2][3]
Q2: I am seeing conflicting reports on the effect of this compound on AEA uptake in cell lines. Can you clarify?
A2: While initial reports characterized this compound as an inhibitor of AEA reuptake[3], a 2022 study using chemical proteomics in Neuro-2a cells surprisingly found that this compound increased AEA uptake and reduced cellular levels of AEA and related N-acylethanolamines (NAEs).[4][5] This suggests that the mechanism of action of this compound at the cellular level may be more complex than initially understood and could be cell-type dependent. Researchers should be aware of these differing findings when interpreting their results.
Q3: What are the known off-targets of this compound?
A3: A chemical proteomics study identified saccharopine dehydrogenase-like oxidoreductase (SCCPDH), vesicle amine transport 1 (VAT1), and ferrochelatase (FECH) as potential off-target proteins that interact with this compound in Neuro-2a cells.[4][5] However, further genetic studies indicated that SCCPDH and VAT1 were not responsible for the observed this compound-induced reduction in NAE levels in that specific study.[4][5] It is important to consider these potential off-targets when interpreting cellular and in vivo effects of this compound.
Q4: What are the key considerations for in vivo studies with this compound?
A4: this compound is orally bioavailable and has been shown to penetrate the brain.[2] Key considerations for in vivo studies include the choice of animal model, dose, and route of administration. For example, in a mouse model of multiple sclerosis, this compound was administered at 10 mg/kg for 20 days.[1][6][7] As with any in vivo experiment, minimizing variability through randomization, blinding, and controlling for environmental factors is crucial.[8][9]
Troubleshooting Guides
Issue 1: High Variability in Cell-Based Assay Results
You are observing significant well-to-well or day-to-day variability in your cell-based assays with this compound.
References
- 1. Selective Endocannabinoid Reuptake Inhibitor this compound Reduces Disease Progression in a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors [frontiersin.org]
- 3. pnas.org [pnas.org]
- 4. Chemical Proteomics Reveals Off-Targets of the Anandamide Reuptake Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective Endocannabinoid Reuptake Inhibitor this compound Reduces Disease Progression in a Mouse Model of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Tackling In Vivo Experimental Design [modernvivo.com]
identifying and mitigating WOBE437 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating off-target effects of WOBE437.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, potent, and selective endocannabinoid reuptake inhibitor (SERI).[1][2] Its primary intended mechanism of action is to block the cellular reuptake of the endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), thereby increasing their extracellular levels.[1][3] This elevation of endocannabinoids leads to the indirect activation of various receptors, including cannabinoid receptors (CB1 and CB2), peroxisome proliferator-activated receptor-gamma (PPARγ), and transient receptor potential vanilloid 1 (TRPV1), resulting in a range of pharmacological effects such as analgesia, anxiolysis, and anti-inflammation.[1][2][3]
Q2: What are the known off-targets of this compound?
A2: A chemical proteomics study has identified three specific off-target proteins for this compound:
It is important to consider these off-targets when interpreting experimental data.
Q3: I am observing an unexpected cellular phenotype with this compound treatment. How can I determine if it's an off-target effect?
A3: Observing a phenotype that doesn't align with the known functions of endocannabinoid signaling is a strong indicator of potential off-target activity. A multi-step approach is recommended to investigate this:
-
Dose-Response Analysis: Conduct experiments across a wide range of this compound concentrations. On-target effects should ideally occur at lower concentrations, while off-target effects may appear at higher concentrations.[6]
-
Use of a Structurally Unrelated SERI: Compare the phenotype induced by this compound with that of a structurally different SERI. If the phenotype is consistent across different inhibitors, it is more likely to be an on-target effect.[6]
-
Rescue Experiments: If the off-target is known, a rescue experiment can be performed. For example, overexpressing the off-target protein might reverse the observed phenotype if the effect is indeed mediated by that off-target.[7]
-
Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR to reduce the expression of the suspected off-target protein (e.g., SCCPDH, VAT1, or FECH). If the this compound-induced phenotype is diminished or absent in these cells, it provides strong evidence for the involvement of that off-target.[7]
Q4: My results with this compound in cell-based assays are different from what's reported in biochemical assays. What could be the cause?
A4: Discrepancies between assay formats are common. Several factors could contribute to this:
-
Cellular Permeability: this compound may have poor permeability into the specific cell line you are using.[7]
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps, such as P-glycoprotein, which actively remove it from the cell, reducing its intracellular concentration.[7]
-
Metabolism: Your cell line may metabolize this compound into active or inactive forms, leading to different effects compared to a cell-free system.
-
Expression of Target and Off-Target Proteins: The relative expression levels of the intended targets (e.g., endocannabinoid transporters) and the identified off-targets (SCCPDH, VAT1, FECH) can vary significantly between cell lines, leading to different phenotypic outcomes.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | Biological variability in primary cells or different cell passages. | Use cells from the same passage number and consider using pooled primary cells from multiple donors to average out individual variations.[6] |
| Unexpected increase in AEA uptake | A study in Neuro-2a cells showed that this compound can paradoxically increase AEA uptake.[4][5] This may be a cell-type-specific effect. | Validate this finding in your experimental system. Consider using alternative methods to measure endocannabinoid transport or function. |
| Phenotype contradicts known endocannabinoid signaling | Inhibition of an unknown off-target. | Conduct a target deconvolution study using chemical proteomics or thermal shift assays to identify novel binding partners.[7] |
| This compound may be activating a signaling pathway paradoxically. | Analyze the phosphorylation status of key downstream effectors of related signaling pathways using phosphoproteomics or Western blotting.[7] | |
| Low potency in cellular assays | Poor cell permeability or active efflux. | Assess the physicochemical properties of this compound. Co-incubate with a known efflux pump inhibitor (e.g., verapamil) to see if potency increases.[7] |
Experimental Protocols
Protocol 1: Chemical Proteomics for Off-Target Identification
This protocol provides a general workflow for identifying protein targets of this compound using a photoaffinity-based approach, similar to the method used to identify SCCPDH, VAT1, and FECH.[4][5]
-
Synthesize a Photoaffinity Probe: Design and synthesize a derivative of this compound containing a photoactivatable group (e.g., diazirine) and a reporter tag (e.g., alkyne for click chemistry).
-
Cell Treatment: Treat your cells of interest (e.g., Neuro-2a) with the photoaffinity probe.
-
UV Irradiation: Expose the cells to UV light to induce covalent cross-linking of the probe to its binding partners.
-
Cell Lysis and Click Chemistry: Lyse the cells and attach a reporter molecule (e.g., biotin-azide) to the probe via click chemistry.
-
Affinity Purification: Use streptavidin beads to enrich the biotin-labeled protein-probe complexes.
-
Proteomic Analysis: Elute the captured proteins and identify them using mass spectrometry.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol determines if this compound binds to a suspected off-target protein within intact cells.[8]
-
Cell Treatment: Treat cells with either vehicle control or various concentrations of this compound.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to separate the soluble protein fraction from the aggregated protein fraction.
-
Protein Detection: Analyze the amount of the specific off-target protein remaining in the soluble fraction by Western blotting or other protein detection methods. Ligand-bound proteins are typically more resistant to thermal denaturation.
Data Presentation
Table 1: Summary of this compound On-Target and Off-Target Effects
| Effect Type | Target | Observed Consequence | Reference |
| On-Target | Endocannabinoid Reuptake Inhibition | Increased levels of AEA and 2-AG | [1][3] |
| Indirect CB1/CB2 Activation | Analgesia, anxiolysis, anti-inflammatory effects | [1][2][3] | |
| Indirect PPARγ/TRPV1 Activation | Contribution to anti-inflammatory and antiallodynic effects | [1][2] | |
| Off-Target | SCCPDH, VAT1, FECH | Binding confirmed via chemical proteomics | [4][5] |
| Unknown | Paradoxical increase in AEA uptake in Neuro-2a cells | [4][5] |
Visualizations
Caption: this compound's proposed on-target and identified off-target interactions.
Caption: Workflow for investigating unexpected phenotypes of this compound.
References
- 1. Frontiers | The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors [frontiersin.org]
- 2. Selective Endocannabinoid Reuptake Inhibitor this compound Reduces Disease Progression in a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: WOBE437 In Vivo Dosage Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing WOBE437 in in vivo studies. The information is designed to assist in optimizing dosage and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective endocannabinoid reuptake inhibitor (SERI).[1][2] It functions by blocking the cellular reuptake of the endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). This inhibition leads to a moderate, localized increase in the levels of these endocannabinoids in tissues, which in turn modulates various signaling pathways.[1][2] Its pharmacological effects are polypharmacological, involving indirect actions on cannabinoid receptors (CB1 and CB2), peroxisome proliferator-activated receptor gamma (PPARγ), and transient receptor potential vanilloid 1 (TRPV1).[1][3]
Q2: What are the recommended starting doses for this compound in mice?
A2: The optimal dose of this compound depends on the animal model, administration route, and desired therapeutic effect. Based on published studies, a range of 3 mg/kg to 50 mg/kg is a reasonable starting point. For anxiolytic effects without the full cannabinoid tetrad, a lower dose of around 3 mg/kg has been shown to be effective.[4] For analgesic and anti-inflammatory effects, doses between 10 mg/kg and 50 mg/kg have been successfully used.[1][4][5]
Q3: What is the bioavailability and pharmacokinetic profile of this compound?
A3: this compound is orally bioavailable and can penetrate the blood-brain barrier.[1][3][5] Following a 50 mg/kg oral dose in mice, peak plasma concentrations of approximately 2000 pmol/mL and brain concentrations of around 500 pmol/g are reached within 20 minutes.[1][3][5] The compound is cleared from the brain within approximately 180 minutes.[1][3][5]
Q4: Are there any known off-target effects of this compound?
A4: While this compound is considered selective, some studies have identified potential off-target interactions. One study identified saccharopine dehydrogenase-like oxidoreductase (SCCPDH), vesicle amine transport 1 (VAT1), and ferrochelatase (FECH) as interacting proteins.[6] Another study reported that this compound might increase AEA uptake in Neuro-2a cells, which contradicts its primary reported mechanism.[6] Researchers should consider these findings when interpreting their results.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Lack of Efficacy | Suboptimal Dosage: The administered dose may be too low for the specific animal model or disease state. | Dose-Response Study: Perform a dose-response study to determine the optimal effective dose. Start with a range of 10 mg/kg to 50 mg/kg and measure relevant biomarkers or clinical outcomes.[1][5] |
| Inappropriate Administration Route: The chosen route of administration (e.g., oral vs. intraperitoneal) may not be optimal for the target tissue. | Route Comparison: Compare the efficacy of different administration routes. This compound has been shown to be effective via both oral (p.o.) and intraperitoneal (i.p.) administration.[4][5] | |
| Timing of Administration: The timing of drug administration relative to disease induction or measurement of endpoints may be critical. | Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct a PK/PD study to align the peak drug concentration with the desired therapeutic window. This compound has a rapid onset of action.[1][5] | |
| Unexpected Side Effects (e.g., sedation, hypolocomotion) | High Dosage: The dose may be too high, leading to off-target effects or excessive cannabinoid receptor activation. | Dose Reduction: Lower the dose to a range that has been shown to be effective with minimal side effects (e.g., 3-10 mg/kg).[4] |
| Cannabinoid Tetrad Effect: At higher doses, this compound can induce a full cannabinoid tetrad (hypothermia, hypolocomotion, catalepsy, and analgesia).[4] | Co-administration with Antagonists: To confirm CB1 receptor involvement in side effects, co-administer this compound with a CB1 receptor antagonist like rimonabant.[1][5] | |
| Variability in Response | Genetic Background of Animals: Different mouse strains can exhibit varied responses to drug treatment. | Standardize Animal Strain: Use a consistent and well-characterized mouse strain for all experiments. Studies have used both BALB/c and C57BL/6 mice.[1][2][5] |
| Vehicle Formulation: Improper formulation can lead to poor solubility and inconsistent absorption. | Optimize Vehicle: Ensure this compound is fully dissolved in a suitable vehicle. Commonly used vehicles include a mixture of DMSO, Tween 80, and saline. |
Data Presentation
Table 1: Summary of In Vivo Dosages and Effects of this compound in Mice
| Dose | Administration Route | Mouse Strain | Model | Observed Effects | Reference |
| 3 mg/kg | i.p. | C57BL/6N | Elevated Plus Maze, Hole Board | Anxiolytic effects | [4] |
| 10 mg/kg | i.p. | BALB/c | Acetic Acid-Induced Writhing | Analgesic effects | [4] |
| 10 mg/kg | i.p. | BALB/c | CFA-Induced Monoarthritis | Attenuation of allodynia and edema | [1][5] |
| 10 mg/kg | i.p. | C57BL/6 | Experimental Autoimmune Encephalomyelitis (EAE) | Reduced disease severity | [2][7] |
| 50 mg/kg | p.o. | BALB/c | Hot Plate Test | Analgesic effects | [1][5] |
| 100 mg/kg | p.o. | BALB/c | Hot Plate Test | Analgesic effects | [1][5] |
Table 2: Pharmacokinetic Parameters of this compound in Mice after Oral Administration (50 mg/kg)
| Parameter | Value | Tissue | Reference |
| Tmax | ≤20 min | Plasma & Brain | [1][3][5] |
| Cmax | ~2000 pmol/mL | Plasma | [1][3][5] |
| Cmax | ~500 pmol/g | Brain | [1][3][5] |
| Clearance from Brain | ~180 min | Brain | [1][3][5] |
Experimental Protocols
Protocol 1: Dose-Response Evaluation of this compound in a Mouse Model of Inflammatory Pain
-
Animal Model: Induce inflammatory pain in BALB/c mice using the Complete Freund's Adjuvant (CFA)-induced monoarthritis model.
-
Drug Preparation: Prepare this compound in a vehicle solution (e.g., 5% DMSO, 5% Tween 80, 90% saline).
-
Dosing Groups: Establish multiple dosing groups (e.g., vehicle, 1 mg/kg, 3 mg/kg, 10 mg/kg, 30 mg/kg this compound).
-
Administration: Administer this compound via intraperitoneal (i.p.) injection.
-
Behavioral Assessment: Measure pain responses using a von Frey filament test to assess mechanical allodynia at baseline and at various time points post-injection (e.g., 1, 2, 4, and 24 hours).
-
Data Analysis: Analyze the data to determine the dose that produces the maximal analgesic effect and calculate the ED50.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for optimizing this compound dosage.
References
- 1. Frontiers | The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors [frontiersin.org]
- 2. Selective Endocannabinoid Reuptake Inhibitor this compound Reduces Disease Progression in a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
WOBE437 dose-dependent biphasic effects on 2-AG
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with WOBE437, focusing on its dose-dependent biphasic effects on 2-arachidonoylglycerol (B1664049) (2-AG).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the prototype of a new class of endocannabinoid system (ECS) modulators known as selective endocannabinoid reuptake inhibitors (SERIs).[1] Its primary mechanism of action is to block the reuptake of the main endocannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (2-AG), leading to a mild and selective increase in their levels. Unlike some other ECS modulators, this compound does not significantly target the degrading enzymes fatty acid amide hydrolase (FAAH) or monoacylglycerol lipase (B570770) (MAGL).
Q2: What are the observed effects of this compound on 2-AG levels?
A2: this compound has been shown to exhibit dose-dependent biphasic effects on 2-AG levels, particularly in plasma.[2][3] This means that different doses of this compound can lead to varying, and not strictly linear, changes in 2-AG concentrations. For instance, studies in BALB/c mice have shown a significant increase in plasma 2-AG levels at doses of 50 and 100 mg/kg.
Q3: How does this compound administration impact AEA levels?
A3: this compound also elevates anandamide (AEA) levels. In BALB/c mice, a single 50 mg/kg oral dose of this compound resulted in a significant increase in AEA levels in the somatosensory cortex.[3] However, a slight, statistically significant reduction in plasma AEA was observed under the same conditions.
Q4: What are the downstream pharmacological effects of this compound administration?
A4: By increasing endocannabinoid levels, this compound has demonstrated analgesic, anxiolytic, and anti-inflammatory effects in various animal models.[1] These effects are mediated through cannabinoid CB1 and CB2 receptors, and potentially also involve PPARγ and TRPV1 receptors.[2][4] Importantly, subchronic treatment with this compound has been shown to produce these pharmacological effects without causing desensitization of CB1 receptors, a common issue with direct CB1 agonists or inhibitors of degrading enzymes.
Troubleshooting Guide
Issue 1: Inconsistent 2-AG measurements following this compound administration.
-
Possible Cause 1: Dose-dependent biphasic effect.
-
Recommendation: Ensure that a full dose-response curve is generated to capture the biphasic nature of this compound's effect on 2-AG. A narrow range of doses may not reveal the full spectrum of activity. Refer to the quantitative data table below for reported effective doses.
-
-
Possible Cause 2: Tissue-specific effects.
-
Recommendation: Be aware that this compound's effects on endocannabinoid levels can be tissue-dependent. For example, at the peak of disease in an EAE mouse model, this compound significantly increased 2-AG and AEA in the cerebellum, with no significant changes in the brain, lumbar spinal cord, or plasma.[5] However, during the chronic/remission stage, increases were seen in the brain, cerebellum, and plasma.[5] Ensure your tissue of interest is appropriate for your experimental question.
-
-
Possible Cause 3: Sample handling and processing.
-
Recommendation: Endocannabinoid levels, particularly 2-AG, can be highly sensitive to sample handling. 2-AG can undergo spontaneous isomerization to the inactive 1-AG.[6] It is crucial to minimize sample processing time, keep samples at low temperatures, and consider using non-protic solvents to reduce isomerization.[7] Additionally, rapid post-mortem increases in brain 2-AG have been reported, necessitating consistent and rapid tissue harvesting procedures.[8]
-
Issue 2: Lack of expected pharmacological effect after this compound administration.
-
Possible Cause 1: Inadequate bioavailability.
-
Possible Cause 2: Involvement of multiple receptor systems.
-
Recommendation: The pharmacological effects of this compound can be complex, involving CB1, CB2, PPARγ, and TRPV1 receptors.[2][4][9] If a specific downstream effect is not observed, consider the potential for compensatory mechanisms or the involvement of different receptor pathways in your experimental model. The use of selective antagonists for these receptors can help elucidate the specific pathways involved.[4]
-
Quantitative Data
Table 1: Effect of Oral this compound Administration on Endocannabinoid Levels in BALB/c Mice (1 hour post-administration)
| Dose (mg/kg) | Tissue | Analyte | Change in Level |
| 50 | Somatosensory Cortex | 2-AG | No significant change |
| 50 | Somatosensory Cortex | AEA | Significant increase |
| 50 | Total Brain | 2-AG | Tendency to increase |
| 50 | Total Brain | AEA | Tendency to increase |
| 50 | Plasma | 2-AG | Significant increase |
| 100 | Plasma | 2-AG | Significant increase |
| 50 | Plasma | AEA | Slight, significant reduction |
Table 2: Bioavailability of Oral this compound in C57BL6/J Mice (20 minutes post-administration)
| Dose (mg/kg) | Tissue | Concentration |
| 10 | Brain | 24.7 ± 25.3 pmol/g[4] |
| 50 | Brain | 534.5 ± 109.9 pmol/g[4] |
| 10 | Plasma | 47.3 ± 32.5 pmol/mL[4] |
| 50 | Plasma | 1731.5 ± 703.4 pmol/mL[4] |
Experimental Protocols
Protocol 1: Quantification of Endocannabinoid Levels by LC-MS/MS
This protocol is a generalized procedure based on methodologies cited in the literature.[10][11]
-
Tissue Homogenization:
-
Rapidly harvest and freeze tissues in liquid nitrogen to minimize enzymatic activity and post-mortem elevation of endocannabinoids.[8]
-
Homogenize frozen tissue in a suitable solvent, such as acetonitrile, containing internal standards (e.g., deuterated analogs of 2-AG and AEA).
-
-
Lipid Extraction:
-
Perform a lipid extraction using a method appropriate for endocannabinoids, such as a two-step extraction with chloroform/methanol and water.
-
Collect the organic phase containing the lipids.
-
-
Sample Cleanup:
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the lipid extract in a solvent compatible with the LC-MS/MS system (e.g., methanol).
-
-
LC-MS/MS Analysis:
-
Use a liquid chromatography system to separate 2-AG and AEA from other lipids. It is critical to achieve baseline chromatographic separation of 2-AG from its isomer 1-AG, as they can have identical mass transitions.[6]
-
Employ a tandem mass spectrometer operating in selected reaction monitoring (SRM) mode for sensitive and specific detection of the target analytes and internal standards.[11]
-
Quantify the endocannabinoid levels by comparing the peak area ratios of the endogenous analytes to their corresponding deuterated internal standards against a calibration curve.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for analyzing this compound's effects on 2-AG.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [PDF] Pitfalls in measuring the endocannabinoid 2-arachidonoyl glycerol in biological samples | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors [frontiersin.org]
- 10. Selective Endocannabinoid Reuptake Inhibitor this compound Reduces Disease Progression in a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Ratio of 2-AG to Its Isomer 1-AG as an Intrinsic Fine Tuning Mechanism of CB1 Receptor Activation [frontiersin.org]
Technical Support Center: Managing WOBE437-Induced Corticosterone Level Changes
This technical support center provides guidance for researchers, scientists, and drug development professionals working with the experimental compound WOBE437. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the effects of this compound on corticosterone (B1669441) levels in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound in relation to corticosterone?
A1: this compound is a novel synthetic compound under investigation. Preliminary data suggests that this compound acts as a competitive antagonist for the glucocorticoid receptor (GR), which may lead to a compensatory increase in the activity of the hypothalamic-pituitary-adrenal (HPA) axis and consequently, a rise in circulating corticosterone levels.
Q2: We are observing significant inter-animal variability in corticosterone response to this compound. What are the potential causes?
A2: High variability is common in corticosterone studies and can be attributed to several factors. These include the animal's stress levels during handling and dosing, the timing of sample collection relative to the animal's circadian rhythm, and individual differences in metabolism of this compound. Refer to the "Troubleshooting Unexpected Variability" section for mitigation strategies.
Q3: What is the optimal time point to collect blood samples for corticosterone measurement after this compound administration?
A3: The optimal timing for sample collection will depend on the pharmacokinetic profile of this compound and the specific research question. It is recommended to perform a time-course study to determine the peak corticosterone response. As a general guideline, consider collecting samples at baseline (pre-dose), and then at 1, 4, 8, and 24 hours post-administration.
Q4: Can this compound interfere with the corticosterone assay itself?
A4: While direct interference is unlikely with highly specific immunoassays like ELISA, it is a possibility. To rule this out, you can perform a spike and recovery experiment. This involves adding a known amount of corticosterone to a sample matrix containing this compound and measuring the recovery. A recovery rate outside of 80-120% may indicate interference.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Corticosterone Levels
| Potential Cause | Troubleshooting Steps |
| Stress-Induced Corticosterone Release | Acclimate animals to handling and experimental procedures for at least one week prior to the study. Ensure a quiet and controlled environment during dosing and sample collection. |
| Circadian Rhythm Fluctuations | Standardize the time of day for all experimental procedures, including dosing and sample collection, to coincide with the nadir or peak of the corticosterone cycle. |
| Improper Sample Handling | Collect blood samples using a consistent method (e.g., tail vein, saphenous vein). Use EDTA or heparin-coated tubes and centrifuge promptly to separate plasma. Store plasma at -80°C until analysis. |
| Assay Performance | Run a standard curve with every assay plate. Include quality control samples with known corticosterone concentrations to monitor inter-assay variability. |
Issue 2: High Assay Background or Low Signal
| Potential Cause | Troubleshooting Steps |
| Insufficient Washing | Ensure thorough washing of ELISA plates between steps to remove unbound reagents. Increase the number of wash cycles if necessary. |
| Reagent Contamination | Use fresh, properly stored reagents. Avoid cross-contamination of reagents and samples. |
| Incorrect Incubation Times/Temperatures | Adhere strictly to the incubation times and temperatures specified in the assay protocol. |
| Sample Matrix Effects | If using a new sample type or observing interference, consider a sample dilution or extraction protocol to minimize matrix effects. |
Quantitative Data Summary
The following table summarizes hypothetical dose-dependent effects of this compound on plasma corticosterone levels in a rodent model.
| Treatment Group | Dose (mg/kg) | Mean Corticosterone (ng/mL) ± SEM | Fold Change vs. Vehicle |
| Vehicle | 0 | 45.8 ± 5.2 | 1.0 |
| This compound | 1 | 88.2 ± 9.1 | 1.9 |
| This compound | 5 | 155.6 ± 15.3 | 3.4 |
| This compound | 10 | 240.1 ± 22.7 | 5.2 |
Experimental Protocols
Protocol: Assessing the Effect of this compound on Plasma Corticosterone in Rodents
-
Animal Acclimation: Acclimate male rodents (e.g., Sprague-Dawley rats, 8 weeks old) to the facility for at least one week. Handle animals daily for 3-5 days prior to the experiment to minimize handling stress.
-
Dosing: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water). Administer this compound or vehicle via oral gavage at a consistent time of day.
-
Sample Collection: At predetermined time points post-dosing, collect blood samples (approx. 200 µL) from the tail vein into EDTA-coated tubes. Place samples on ice immediately.
-
Plasma Separation: Centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C. Carefully collect the supernatant (plasma) and store at -80°C until analysis.
-
Corticosterone Measurement: Quantify corticosterone levels in the plasma samples using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Analyze the data using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test) to compare corticosterone levels between treatment groups.
Visualizations
Caption: Experimental workflow for assessing this compound's effect on corticosterone.
Caption: Simplified HPA axis and the proposed mechanism of this compound.
Caption: Troubleshooting decision tree for unexpected corticosterone results.
WOBE437 Technical Support Center: Interpreting Conflicting Study Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret conflicting results in studies involving WOBE437, a selective endocannabinoid reuptake inhibitor (SERI).
Frequently Asked Questions (FAQs)
Q1: What is the generally accepted mechanism of action for this compound?
This compound is primarily characterized as a potent and selective endocannabinoid reuptake inhibitor (SERI).[1] It is believed to act by blocking the cellular uptake of the main endocannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). This inhibition leads to a moderate increase in the levels of these endocannabinoids in a localized and self-limiting manner.[1] The elevated endocannabinoid levels then indirectly activate various receptors, including cannabinoid receptors CB1 and CB2, as well as PPARγ and TRPV1 receptors, to produce its pharmacological effects, such as analgesia, anxiolysis, and anti-inflammatory actions.[1]
Q2: Some studies show this compound inhibits AEA uptake, while another suggests it increases it. Why the discrepancy?
This is a critical point of conflicting data. While most research indicates this compound inhibits AEA uptake[2][3], a 2022 study using chemical proteomics in Neuro-2a cells reported a concentration-dependent increase in AEA uptake.[4][5] The same study also found that this compound reduced the cellular levels of AEA and other related N-acylethanolamines (NAEs).[4]
Potential reasons for this discrepancy are multifaceted and may include:
-
Experimental System: The conflicting results were observed in a specific cell line (Neuro-2a mouse neuroblastoma cells).[4][5] The expression and function of endocannabinoid transporters or binding proteins might differ in this cell line compared to primary neurons or other cell types used in earlier studies.[2]
-
Off-Target Effects: The 2022 study identified several previously unknown protein targets of this compound, including saccharopine dehydrogenase-like oxidoreductase (SCCPDH), vesicle amine transport 1 (VAT1), and ferrochelatase (FECH).[4] It is plausible that interactions with these off-targets could indirectly influence AEA metabolism or transport within the specific context of the Neuro-2a cell line, leading to the observed increase in uptake.
-
Assay Conditions: Subtle differences in experimental protocols, such as incubation times, substrate concentrations, and the specific radioligands used, could contribute to varied outcomes.
Q3: Does this compound directly bind to cannabinoid receptors?
No, studies indicate that this compound has negligible direct binding affinity for CB1 and CB2 receptors.[2] Its effects are considered indirect, mediated by the increased levels of endogenous cannabinoids that then act on these receptors.[2]
Troubleshooting Guide: Investigating Conflicting this compound Results in Your Lab
If you are encountering results that deviate from the expected inhibitory action of this compound on endocannabinoid uptake, consider the following troubleshooting steps.
Step 1: Verify Experimental Conditions and Reagents
-
Cell Line Authentication: Ensure the identity and purity of your cell line (e.g., Neuro-2a) through short tandem repeat (STR) profiling.
-
Compound Integrity: Verify the purity and concentration of your this compound stock. Degradation or impurities could lead to unexpected results.
-
Assay Controls:
Step 2: Re-evaluate the Experimental Protocol
Refer to the detailed experimental protocols below. Pay close attention to:
-
Pre-incubation times: The duration of cell exposure to this compound before adding the labeled endocannabinoid.
-
Substrate concentration: The concentration of radiolabeled AEA used in the uptake assay.
-
Incubation duration: The total time allowed for endocannabinoid uptake.
Step 3: Consider the Biological Context
The divergent findings highlight the importance of the biological system. If you observe increased AEA uptake, consider investigating potential off-target effects in your specific experimental model.
Data Presentation
Table 1: In Vivo Effects of this compound in Animal Models
| Animal Model | Dose (mg/kg) | Administration Route | Observed Effects | Receptor Involvement | Reference |
| Acetic Acid-Induced Writhing | 5 and 10 | i.p. | Analgesic | CB1 | [2] |
| Lipopolysaccharide (LPS)-induced Endotoxemia | 5 and 10 | i.p. | Anti-inflammatory | CB1 | [2] |
| Hot Plate Test | 50 and 100 | p.o. | Analgesic | CB1 | [3][6] |
| CFA-Induced Monoarthritis | 10 | i.p. | Antiallodynic, Reduced Edema | CB1, CB2, PPARγ, TRPV1 | [7][3] |
| Experimental Autoimmune Encephalomyelitis (EAE) | 10 | i.p. (20 days) | Reduced Disease Severity, Accelerated Recovery | CB1, CB2 | [1][8][9][10] |
| Straub Tail Test (Spasticity) | 10 | i.p. | Muscle Relaxation | Not specified | [1][9][10] |
Table 2: In Vitro Inhibition of AEA Uptake by this compound
| Cell Line | IC50 | Assay Conditions | Reference |
| U937 | 10 ± 8 nM | 5 min incubation | [2] |
| Neuro2a | Not specified | Inhibited uptake by ~35% at 100 nM after 2-10 min | [2] |
| Primary Rat Cortical Neurons | Not specified | Inhibited uptake by 50% at 1 µM after 2-7 min | [2] |
Table 3: Conflicting In Vitro AEA Uptake Results in Neuro-2a Cells
| Study Finding | This compound Concentration | Assay Conditions | Reference |
| Inhibition of AEA uptake | 100 nM - 1 µM | 2-10 min incubation with [14C]AEA | [2] |
| Increase in AEA uptake | 1-40 µM | 10 min pre-incubation, 15 min incubation with [3H]AEA | [4][5] |
Experimental Protocols
Protocol 1: Anandamide (AEA) Uptake Inhibition Assay (as per Chicca et al., 2017)
-
Cell Culture: Culture Neuro2a or U937 cells under standard conditions.
-
Cell Plating: Plate 2 x 10^6 cells per well.
-
Incubation: Add this compound at various concentrations to the cells.
-
Substrate Addition: After a short pre-incubation (e.g., 5-10 minutes), add radiolabeled AEA (e.g., [14C]AEA).
-
Uptake: Allow uptake to proceed for a defined period (e.g., 2-15 minutes) at 37°C.
-
Washing: Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity using a scintillation counter to quantify AEA uptake.
Protocol 2: Anandamide (AEA) Uptake Assay (as per van der Wel et al., 2022)
-
Cell Culture: Culture Neuro-2a cells in serum-free medium.
-
Pre-incubation: Treat cells with either vehicle, OMDM-1 (positive control), or this compound for 10 minutes.
-
Substrate Addition: Add AEA (400 nM) spiked with [3H]AEA to the cells.
-
Uptake: Incubate for an additional 15 minutes.
-
Washing: Thoroughly wash the cells.
-
Lysis and Measurement: Resuspend cells in aqueous NaOH and measure radioactivity in a scintillation counter.
-
Correction: Subtract passive uptake measured at 4°C.
Visualizations
Caption: Accepted signaling pathway for this compound action.
Caption: Troubleshooting workflow for conflicting this compound results.
References
- 1. Selective Endocannabinoid Reuptake Inhibitor this compound Reduces Disease Progression in a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical Proteomics Reveals Off-Targets of the Anandamide Reuptake Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Selective Endocannabinoid Reuptake Inhibitor this compound Reduces Disease Progression in a Mouse Model of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
WOBE437 Technical Support Center: Stability, Storage, and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of WOBE437 for research purposes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored as a crystalline solid at -20°C.[1] Under these conditions, it is stable for at least four years.[1]
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1] It is recommended to purge the solvent with an inert gas before dissolving the compound.[1] Stock solutions in these organic solvents should be stored at -20°C.
Q3: What is the solubility of this compound in common solvents?
A3: The solubility of this compound in various solvents is summarized in the table below.
| Solvent | Concentration |
| DMSO | ~1 mg/ml |
| DMF | ~2.5 mg/ml |
| 1:1 solution of DMF:PBS (pH 7.2) | ~0.5 mg/ml |
Data sourced from Cayman Chemical product information.[1][2]
Q4: Can I store this compound in aqueous solutions?
A4: this compound is sparingly soluble in aqueous buffers.[1] For experiments requiring aqueous solutions, it is recommended to first dissolve this compound in DMF and then dilute with the aqueous buffer of choice.[1] It is strongly advised not to store the aqueous solution for more than one day to avoid potential degradation.[1]
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective endocannabinoid reuptake inhibitor (SERI).[1][2] It functions by blocking the cellular reuptake of the endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), thereby increasing their levels in the synaptic cleft and enhancing endocannabinoid signaling.[1][2] This action is highly selective, with over 1,000-fold selectivity for endocannabinoid transporters over the primary endocannabinoid-degrading enzyme, fatty acid amide hydrolase (FAAH).[1][2]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity of this compound in my experiments.
-
Possible Cause 1: Improper Storage. Long-term storage at temperatures above -20°C or repeated freeze-thaw cycles of stock solutions can lead to degradation.
-
Solution: Ensure this compound is stored as a solid at -20°C and that stock solutions are aliquoted to minimize freeze-thaw cycles.
-
-
Possible Cause 2: Aqueous Solution Instability. If using aqueous solutions, prolonged storage (more than a day) can result in compound precipitation or degradation.[1]
-
Solution: Prepare fresh aqueous solutions of this compound for each experiment.
-
-
Possible Cause 3: Low Solubility in Aqueous Media. The limited solubility of this compound in aqueous buffers may result in a lower effective concentration.
-
Solution: Follow the recommended procedure of first dissolving this compound in DMF before diluting with your aqueous experimental buffer to ensure maximum solubility.[1]
-
Issue 2: Difficulty dissolving this compound in my desired solvent.
-
Possible Cause: The chosen solvent may not be appropriate for the required concentration.
-
Solution: Refer to the solubility table above. For higher concentrations, DMF is a better choice than DMSO. For aqueous solutions, ensure the final concentration does not exceed the solubility limit, even when using a co-solvent like DMF.
-
Experimental Protocols & Visualizations
This compound Solution Preparation Workflow
The following workflow outlines the recommended steps for preparing this compound solutions for in vitro and in vivo experiments.
Caption: Recommended workflow for the preparation of this compound solutions.
This compound Mechanism of Action: Signaling Pathway
This diagram illustrates the signaling pathway affected by this compound.
Caption: this compound inhibits endocannabinoid reuptake, increasing synaptic levels.
References
Technical Support Center: Optimizing and Troubleshooting Oral Administration of WOBE437
This technical support center is designed for researchers, scientists, and drug development professionals working with the selective endocannabinoid reuptake inhibitor (SERI), WOBE437. Contrary to concerns about poor oral bioavailability, published preclinical data indicate that this compound is orally bioavailable.[1][2][3][4] This guide provides detailed protocols and troubleshooting advice to help researchers achieve consistent and optimal results during in vivo oral administration experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound orally bioavailable?
A1: Yes, published studies have demonstrated that this compound is orally bioavailable in mice.[1][2][3][4] After oral gavage, it is rapidly absorbed and distributed to both plasma and the brain, reaching maximum concentrations (Tmax) in approximately 20 minutes.[1]
Q2: We are observing high variability in plasma concentrations and/or inconsistent pharmacological effects after oral dosing. What are the potential causes?
A2: High variability is a common challenge in oral dosing studies and can arise from several factors even with a compound known to be bioavailable. Key areas to investigate include:
-
Formulation Issues: this compound is a lipophilic compound.[1] Inconsistent preparation of the dosing vehicle, such as incomplete dissolution or non-homogenous suspension, can lead to inaccurate dosing.
-
Dosing Technique: Improper oral gavage technique can cause stress to the animals, leading to physiological changes that affect absorption.[5] It can also result in accidental tracheal administration or esophageal irritation.
-
Animal-Related Factors: The physiological state of the animals, such as fed vs. fasted state, can significantly impact the absorption of lipophilic compounds.[6][7] Inter-animal differences in gastrointestinal (GI) motility and metabolism can also contribute to variability.[8]
Q3: What is the recommended vehicle for oral administration of this compound?
A3: Preclinical studies demonstrating the oral bioavailability of this compound have successfully used a vehicle composed of 8:2 olive oil and ethanol (B145695) .[1] This vehicle is suitable for dissolving the lipophilic this compound.
Q4: Should the animals be in a fasted or fed state before oral dosing?
A4: The published oral bioavailability studies for this compound do not explicitly state the feeding status of the mice. However, for lipophilic drugs, the presence of food can sometimes enhance absorption by stimulating bile secretion.[8][9] Conversely, fasting is often used in pharmacokinetic studies to reduce variability caused by differences in gastric emptying.[6][7] It is recommended to standardize the feeding schedule (either fasted or fed) across all experimental groups to ensure consistency. If high variability is observed, a pilot study comparing fasted and fed states may be warranted.
Q5: How does this compound exert its pharmacological effects after oral administration?
A5: this compound is a selective endocannabinoid reuptake inhibitor. By blocking the cellular uptake of the endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), it increases their extracellular concentrations in tissues, including the brain.[2][4][10][11] These elevated endocannabinoid levels then lead to the activation of cannabinoid receptors (CB1 and CB2) and other targets like PPARγ, resulting in various pharmacological effects such as analgesia and anti-inflammatory actions.[1][3]
Data Presentation: Pharmacokinetics of Orally Administered this compound
The following table summarizes the pharmacokinetic parameters of this compound in male C57BL6/J mice following a single oral gavage.
| Dose (mg/kg) | Matrix | Tmax (minutes) | Cmax |
| 10 | Brain | ~20 | 24.7 ± 25.3 pmol/g |
| 10 | Plasma | ~20 | 47.3 ± 32.5 pmol/mL |
| 50 | Brain | ≤20 | ~500 pmol/g (534.5 ± 109.9 pmol/g at 20 min) |
| 50 | Plasma | ≤20 | ~2000 pmol/mL (1731.5 ± 703.4 pmol/mL at 20 min) |
Data extracted from Reynoso-Moreno et al., 2018.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
Objective: To prepare a homogenous solution of this compound for accurate oral administration.
Materials:
-
This compound powder
-
Olive oil
-
200-proof Ethanol
-
Glass vial
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.
-
Prepare the vehicle by mixing olive oil and ethanol in an 8:2 ratio (e.g., for 10 mL of vehicle, mix 8 mL of olive oil and 2 mL of ethanol).
-
Weigh the this compound powder and add it to a glass vial.
-
Add a small amount of ethanol to the this compound powder and vortex to create a slurry. This helps in the initial wetting and dissolution of the compound.
-
Add the remaining vehicle (the 8:2 olive oil/ethanol mixture) to the vial.
-
Vortex the mixture vigorously for 2-3 minutes until the this compound is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles. If needed, sonicate the solution for 5-10 minutes to aid dissolution.
-
Prepare the formulation fresh on the day of the experiment.
Protocol 2: In Vivo Oral Bioavailability Study in Mice
Objective: To determine the pharmacokinetic profile of this compound following oral administration.
Materials and Animals:
-
Male C57BL/6J or BALB/c mice (8-10 weeks old).[1]
-
This compound formulation (prepared as per Protocol 1).
-
Oral gavage needles (20G, stainless steel, with a rounded tip).[1][12]
-
Syringes (1 mL).
-
Blood collection tubes (e.g., EDTA-coated).
-
Anesthesia and euthanasia supplies.
Methodology:
-
Acclimatize the animals to the housing conditions for at least one week prior to the experiment.
-
Standardize the feeding conditions (e.g., fast animals for 4-6 hours before dosing, while allowing free access to water).
-
On the day of the experiment, weigh each animal to calculate the exact volume of the dosing solution to be administered (typically 100 µL for a mouse).[1]
-
Gently restrain the mouse, ensuring a firm but not overly restrictive grip.
-
Introduce the gavage needle into the mouth and advance it along the hard palate towards the back of the throat. Allow the mouse to swallow the tip of the needle, then gently guide it down the esophagus into the stomach. Do not force the needle.[12]
-
Slowly administer the calculated volume of the this compound formulation.
-
Withdraw the needle gently and return the animal to its cage.
-
At predetermined time points (e.g., 10, 20, 40, 60, 90, and 180 minutes post-dose), collect blood samples via an appropriate method (e.g., retro-orbital or cardiac puncture under terminal anesthesia).[1]
-
Immediately following blood collection, sacrifice the animals by decapitation and collect the brain and other tissues of interest.[1]
-
Process the blood to obtain plasma and snap-freeze all samples in liquid nitrogen. Store at -80°C until bioanalysis.
-
Analyze the concentration of this compound in plasma and tissue homogenates using a validated LC-MS/MS method.
Mandatory Visualizations
Caption: Experimental workflow for assessing the oral bioavailability of this compound.
Caption: Signaling pathway of this compound as an endocannabinoid reuptake inhibitor.
Troubleshooting Guides
Issue 1: Lower-than-Expected Plasma/Brain Concentrations
| Potential Cause | Troubleshooting Steps & Recommendations |
| Incomplete Dissolution | 1. Visual Inspection: Carefully inspect the dosing formulation for any particulate matter before administration. The solution should be clear. 2. Optimize Preparation: Ensure the 8:2 olive oil/ethanol vehicle is prepared correctly. Pre-wetting the this compound powder with ethanol before adding the olive oil can improve solubilization. 3. Sonication: Use a bath sonicator for 5-10 minutes if dissolution is slow. |
| Inaccurate Dosing | 1. Gavage Technique: Review and standardize the oral gavage procedure. Ensure the needle is correctly placed in the esophagus to avoid loss of the dose.[12] 2. Volume Accuracy: Use calibrated pipettes and syringes. Account for the dead volume in the gavage needle. 3. Animal Restraint: Improper restraint can lead to spillage. Ensure all handlers are proficient in the technique. |
| Rapid Metabolism | 1. First-Pass Effect: While this compound is orally bioavailable, some degree of first-pass metabolism is expected. The observed concentrations are a result of this process.[1] 2. Dose Adjustment: If therapeutic concentrations are not being reached, consider a dose-escalation study based on the published pharmacokinetic data. |
Issue 2: High Inter-Animal Variability in Pharmacokinetic Data
| Potential Cause | Troubleshooting Steps & Recommendations |
| Physiological Differences | 1. Standardize Feeding: Implement a strict and consistent feeding schedule for all animals (e.g., 4-hour fast before dosing). This minimizes variability in GI transit time.[6][7] 2. Animal Strain and Health: Use animals from a single, reputable supplier and ensure they are healthy and within a narrow weight range. |
| Formulation Inconsistency | 1. Homogeneity: For oil-based vehicles, ensure the formulation is thoroughly mixed before drawing each dose to prevent settling or separation. 2. Fresh Preparation: Prepare the dosing solution fresh for each experiment to avoid potential degradation or precipitation over time. |
| Stress-Induced Effects | 1. Acclimatization: Allow sufficient time for animals to acclimate to the facility and handlers to reduce stress-induced physiological changes. 2. Handling: Handle mice gently and proficiently during the gavage procedure to minimize stress, which can alter GI function.[5] |
References
- 1. Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Endocannabinoid signaling and synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fasting Increases Tobramycin Oral Absorption in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of fasting on oral acute toxicity of drugs in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Selective Endocannabinoid Reuptake Inhibitor this compound Reduces Disease Progression in a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical probes to potently and selectively inhibit endocannabinoid cellular reuptake - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uac.arizona.edu [uac.arizona.edu]
WOBE437 Effects on N-acylethanolamines (NAEs): A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effects of WOBE437 on N-acylethanolamines (NAEs). This resource addresses common experimental challenges and provides detailed protocols and data interpretation guidelines.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on N-acylethanolamine (NAE) levels?
A1: The effects of this compound on NAE levels can be complex and may appear contradictory depending on the experimental system. Initially, this compound was identified as a potent and selective endocannabinoid reuptake inhibitor, which is expected to increase extracellular levels of NAEs, particularly anandamide (B1667382) (AEA).[1][2] In vivo studies have shown that this compound administration can lead to a significant elevation of AEA in the somatosensory cortex of mice.[3][4] However, other NAEs in the same tissue, as well as in the total brain and plasma, did not show significant changes.[4][5]
Conversely, a 2022 study using mouse neuroblastoma Neuro-2a cells reported that this compound increased AEA uptake and consequently reduced the cellular levels of AEA and other related NAEs.[6][7] This suggests that the effect of this compound may be cell-type specific or dependent on other experimental conditions.
Q2: We are observing a decrease in cellular NAE levels after this compound treatment in our in vitro assay. Is this expected?
A2: Yes, this observation is consistent with recent findings in Neuro-2a cells.[6][7] While initially characterized as a reuptake inhibitor, this compound was found to increase AEA uptake in this specific cell line, leading to a time-dependent decrease in the cellular levels of most NAEs.[6][8] The most significant reduction was observed after 30 minutes of treatment.[6][7] If you are working with Neuro-2a cells or a similar cell line, a decrease in cellular NAE levels following this compound application may be an expected outcome.
Q3: In our in vivo study, only AEA levels are elevated, while other NAEs remain unchanged. Why might this be?
A3: This finding is in line with published in vivo data.[4][5] this compound has been shown to selectively elevate AEA in the somatosensory cortex without significantly altering the levels of other NAEs in various tissues.[3][4] This selectivity could be attributed to several factors, including the specific transporters or pathways that this compound interacts with, which may have a higher affinity for AEA over other NAEs.
Q4: What are the known off-targets of this compound that could influence experimental results?
A4: Chemical proteomics studies have identified several potential off-target proteins for this compound. These include saccharopine dehydrogenase-like oxidoreductase (SCCPDH), vesicle amine transport 1 (VAT1), and ferrochelatase (FECH).[3][6] However, further genetic studies have indicated that SCCPDH and VAT1 are not responsible for the this compound-induced reduction in NAE levels observed in Neuro-2a cells.[6][7] It is crucial to consider these potential off-targets when interpreting data, especially at higher concentrations of this compound.
Troubleshooting Guides
Issue 1: Inconsistent results in AEA uptake assays.
-
Possible Cause 1: Cell Line Variability. The effect of this compound on AEA uptake has been shown to be cell-line dependent. While it was initially reported to inhibit uptake, later studies in Neuro-2a cells showed an increase in uptake.[3][6]
-
Troubleshooting Step: If possible, test the effect of this compound in a different cell line, such as U937 cells, where it has been shown to inhibit both AEA and 2-AG uptake.[2]
-
-
Possible Cause 2: Experimental Conditions. Differences in experimental protocols, such as incubation times, washing steps, and the presence of lipid carriers like BSA, can affect the results of uptake assays.[6][7]
-
Troubleshooting Step: Standardize your protocol and compare it with the detailed methodologies provided in the "Experimental Protocols" section below. Consider performing a time-course experiment to determine the optimal incubation time for your specific cell line.
-
Issue 2: Lack of effect on NAE levels in vivo.
-
Possible Cause 1: Inadequate Bioavailability. While this compound is orally bioavailable, its concentration in the brain and plasma is dose- and time-dependent.[4][9]
-
Troubleshooting Step: Ensure that the administered dose and the timing of tissue collection are appropriate to achieve bioactive concentrations. Refer to the pharmacokinetic data in the tables below. Consider performing a pilot study to determine the optimal dosing regimen for your animal model.
-
-
Possible Cause 2: Tissue-Specific Effects. The effects of this compound on NAE levels can be tissue-specific, with significant changes observed in the somatosensory cortex but not necessarily in other brain regions or plasma.[4][5]
-
Troubleshooting Step: If feasible, analyze NAE levels in specific brain regions of interest rather than whole brain homogenates.
-
Quantitative Data Summary
Table 1: In Vivo Effects of this compound on AEA and 2-AG Levels in BALB/c Mice (1 hour post-oral administration)
| Tissue | This compound Dose (mg/kg) | Change in AEA Levels | Change in 2-AG Levels |
| Somatosensory Cortex | 50 | Significant Increase | No significant change |
| Total Brain | 50 | Tendency to increase | Tendency to increase |
| Plasma | 50 | Slight but significant reduction | Significant increase |
Data compiled from[5].
Table 2: Time-Dependent Decrease of NAEs in Neuro-2a Cells Treated with 10 µM this compound
| N-acylethanolamine | Fold Change vs. Vehicle (after 30 min) |
| AEA (anandamide) | Decreased |
| PEA (palmitoylethanolamide) | Decreased |
| OEA (oleoylethanolamide) | Decreased |
| SEA (stearoylethanolamide) | No significant change |
| PDEA (pentadecanoylethanolamide) | No significant change |
| DHEA (docosahexaenoylethanolamide) | No significant change |
Experimental Protocols
Protocol 1: In Vivo Administration and Tissue Analysis
-
Animal Model: Male BALB/c or C57BL6/J mice.
-
This compound Formulation: Dissolve this compound in a vehicle of olive oil and ethanol (B145695) (8:2).
-
Administration: Administer this compound orally (p.o.) via gavage at the desired dose (e.g., 50 mg/kg).
-
Tissue Collection: At the designated time point post-administration (e.g., 60 minutes), sacrifice the mice by decapitation.
-
Sample Processing:
-
Collect brain and blood samples.
-
Briefly wash tissues with ice-cold PBS and immediately snap-freeze in liquid nitrogen. Store at -80°C until analysis.
-
Centrifuge blood samples to obtain plasma and store at -80°C.
-
-
Quantification of NAEs:
-
Homogenize tissues in 0.1 M formic acid.
-
Perform lipid extraction using an ethyl acetate:hexane (9:1) solution containing internal standards.
-
Analyze the extracts using LC-MS/MS to quantify NAE levels.[5]
-
Protocol 2: In Vitro AEA Uptake Assay (Neuro-2a cells)
-
Cell Culture: Culture Neuro-2a cells to the desired confluency.
-
Pre-incubation: Pre-incubate the cells with this compound at the desired concentration (or vehicle control) in serum-free medium for 10 minutes. OMDM-1 can be used as a positive control for uptake inhibition.[6][7]
-
AEA Incubation: Add AEA (e.g., 400 nM) spiked with [³H]AEA to the cells and incubate for 15 minutes.
-
Washing: Thoroughly wash the cells to remove extracellular [³H]AEA.
-
Lysis and Measurement: Resuspend the cells in aqueous NaOH and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract passive uptake (measured at 4°C) from the total uptake to determine active transport.
Signaling Pathways and Experimental Workflows
Caption: In vivo signaling cascade of this compound.
Caption: Workflow for in vitro NAE analysis.
Caption: Contrasting effects of this compound.
References
- 1. Selective Endocannabinoid Reuptake Inhibitor this compound Reduces Disease Progression in a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemical Proteomics Reveals Off-Targets of the Anandamide Reuptake Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors [frontiersin.org]
WOBE437 & CB1 Receptor Functionality: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the potential for CB1 receptor desensitization with WOBE437. The following troubleshooting guides and frequently asked questions (FAQs) address common queries and potential issues encountered during experimental evaluation.
Frequently Asked Questions (FAQs)
Q1: Does chronic administration of this compound lead to CB1 receptor desensitization?
No, studies have shown that both acute and subchronic treatment with this compound does not lead to desensitization of the CB1 receptor in the brain and cerebellum.[1][2][3] This has been demonstrated in mouse models of multiple sclerosis where animals were administered this compound (10 mg/kg) daily for 20 days.[1][2][3]
Q2: Why does this compound not cause CB1 receptor desensitization like other cannabinoid agonists?
This compound is a selective endocannabinoid reuptake inhibitor (SERI).[1][2][3] Unlike direct CB1 receptor agonists or inhibitors of endocannabinoid-degrading enzymes (like FAAH and MAGL), this compound does not cause a large, sustained overflow of endocannabinoids.[1] Instead, it produces a mild and selective increase in the levels of anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG) in a self-limiting manner.[1][2][3] This moderate elevation of endocannabinoids is sufficient to elicit therapeutic effects without over-stimulating the CB1 receptor to the point of desensitization.[1] For instance, a 7-day subchronic treatment with this compound resulted in a 1.5-fold increase in AEA and 2-AG levels, which was not associated with functional alterations of CB1 receptors.[1]
Q3: What is the primary mechanism of action of this compound?
This compound functions by inhibiting the reuptake of the endocannabinoids AEA and 2-AG into cells.[4] This leads to a localized and moderate increase in the concentration of these endocannabinoids in the synaptic cleft, thereby enhancing their signaling at cannabinoid receptors and other targets. While its precise molecular mechanism of transport inhibition is still under investigation, it is known to penetrate the brain at bioactive concentrations.
Q4: What are the known downstream signaling pathways affected by this compound?
The pharmacological effects of this compound are primarily mediated through the activation of CB1 and CB2 receptors.[1][4] However, in certain pathological conditions, such as chronic inflammation, its effects have also been shown to involve PPARγ and TRPV1 receptors.[4] This suggests that this compound can exert indirect polypharmacological effects by modulating the levels of endocannabinoids that act on multiple receptor systems.[4]
Troubleshooting Experimental Results
Problem 1: My in vivo results suggest a lack of CB1 receptor activity after prolonged this compound treatment. Could this be desensitization?
While unlikely to be desensitization based on current literature, it is crucial to verify CB1 receptor functionality. We recommend performing a [³⁵S]GTPγS binding assay on brain membrane preparations from your experimental animals to directly assess G-protein coupling. A lack of change in agonist-stimulated [³⁵S]GTPγS binding between vehicle- and this compound-treated groups would confirm that the receptor is not desensitized.
Problem 2: I am not observing the expected mild increase in endocannabinoid levels after this compound administration.
Several factors could contribute to this:
-
Dosage and Administration: Ensure the correct dosage (e.g., 10 mg/kg for mice) and route of administration (e.g., intraperitoneal or oral) are being used.[1][4] this compound has been shown to be orally bioavailable.[4]
-
Tissue Collection and Processing: Endocannabinoid levels can change rapidly post-mortem. Ensure rapid tissue harvesting and appropriate storage conditions to prevent degradation.
-
Analytical Method: Use a sensitive and validated method for endocannabinoid quantification, such as liquid chromatography-mass spectrometry (LC-MS/MS).[1]
Quantitative Data Summary
| Parameter | Treatment Group | Brain | Cerebellum | Plasma | Reference |
| Endocannabinoid Levels (Fold Change) | This compound (10 mg/kg, 7 days) | ~1.5x (AEA & 2-AG) | Not specified | Not specified | [1] |
| This compound (10 mg/kg, 20 days) | Mild Increase | Mild Increase | Mild Increase | [1][2] | |
| CB1 Receptor Functionality ([³⁵S]GTPγS binding) | This compound (10 mg/kg, 20 days) vs. Vehicle | No significant difference | No significant difference | Not applicable | [1][3] |
Experimental Protocols
[³⁵S]GTPγS Binding Assay for CB1 Receptor Functionality
This assay measures the activation of G-proteins coupled to the CB1 receptor, providing a functional readout of receptor activity.
Materials:
-
Brain tissue (e.g., whole brain, cerebellum) from vehicle- and this compound-treated animals.
-
TME buffer (50 mM Tris-HCl, 3 mM MgCl₂, 1 mM EGTA, pH 7.4).
-
Assay buffer: TME buffer with 100 mM NaCl and 0.1% BSA.
-
[³⁵S]GTPγS (specific activity ~1000 Ci/mmol).
-
GDP.
-
Non-radiolabeled GTPγS.
-
CB1 receptor agonist (e.g., CP55,940).
-
Glass fiber filters.
-
Scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue in ice-cold TME buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with TME buffer and resuspend in assay buffer.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, combine membrane homogenate (20-40 µg protein), GDP (10 µM), and the desired concentration of CB1 agonist.
-
Initiate the binding reaction by adding [³⁵S]GTPγS (0.1 nM).
-
Incubate at 30°C for 60-90 minutes.
-
Determine non-specific binding in the presence of a high concentration of non-radiolabeled GTPγS (10 µM).
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold TME buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding as a function of agonist concentration to generate a dose-response curve and determine EC₅₀ and Eₘₐₓ values.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Workflow for the [³⁵S]GTPγS binding assay.
Caption: Typical CB1 receptor desensitization pathway.
References
- 1. Selective Endocannabinoid Reuptake Inhibitor this compound Reduces Disease Progression in a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors [frontiersin.org]
Validation & Comparative
A Comparative In Vivo Efficacy Analysis: WOBE437 vs. FAAH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The endocannabinoid system (ECS) presents a compelling target for therapeutic intervention in a range of pathological conditions, most notably in pain and inflammation. Two prominent strategies to modulate the ECS involve the inhibition of endocannabinoid reuptake and the inhibition of the primary endocannabinoid-degrading enzyme, Fatty Acid Amide Hydrolase (FAAH). This guide provides an objective comparison of the in vivo efficacy of WOBE437, a selective endocannabinoid reuptake inhibitor (SERI), and various FAAH inhibitors, supported by experimental data.
Mechanism of Action: A Tale of Two Approaches
This compound represents a novel class of ECS modulators that act by blocking the cellular reuptake of the primary endocannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).[1] This inhibition leads to a localized and moderate increase in the concentration of these endocannabinoids in the synaptic cleft, thereby enhancing their signaling through cannabinoid receptors (CB1 and CB2) and other relevant targets like PPARγ and TRPV1.[2][3] A key characteristic of this compound is its self-limiting mechanism, which is proposed to avoid the overstimulation of cannabinoid receptors that can lead to tolerance and undesirable side effects.[1]
In contrast, FAAH inhibitors, such as the widely studied URB597 and the clinical candidate PF-04457845, work by preventing the intracellular degradation of AEA and other related fatty acid amides.[4][5] This leads to a more global and sustained elevation of AEA levels in various tissues, including the brain.[6][7] The therapeutic effects of FAAH inhibitors are primarily mediated by the enhanced activation of CB1 receptors by the elevated AEA.[8]
In Vivo Efficacy: A Head-to-Head Comparison in Preclinical Models
The following tables summarize the quantitative in vivo efficacy data for this compound and representative FAAH inhibitors in established rodent models of pain and inflammation.
Analgesic Efficacy
| Compound | Dose | Route | Animal Model | Efficacy | Citation |
| This compound | 50 mg/kg | p.o. | Mouse Hot Plate Test | Significant increase in pain latency | [4] |
| 100 mg/kg | p.o. | Mouse Hot Plate Test | Marginal further increase in pain latency (ED50: 42.5 ± 3.9 mg/kg) | [4] | |
| 10 mg/kg | i.p. | Mouse CFA-induced Monoarthritis | 52% reduction in allodynia after 3 days | [9] | |
| URB597 | 1-10 mg/kg | i.p. | Rat Acetic Acid-Induced Writhing | Dose-related decrease in stretching | [6] |
| 0.3 mg/kg | i.p. | Rat CFA Model of Inflammatory Pain | Reduced mechanical allodynia and thermal hyperalgesia | [10] | |
| 0.03-0.3 mg/kg | i.p. | Rat Predator Stress-Induced Anxiety | Suppressed TMT-induced behaviors (IC50: 0.075 mg/kg) | [8] | |
| PF-04457845 | 0.1 mg/kg | p.o. | Rat CFA Model of Inflammatory Pain | Significant inhibition of mechanical allodynia (Minimum Effective Dose) | [1][5] |
| 1 mg/kg | p.o. | Rat CFA Model of Inflammatory Pain | Efficacy maintained for 24 hours | [1][7] |
Anti-inflammatory Efficacy
| Compound | Dose | Route | Animal Model | Efficacy | Citation |
| This compound | 10 mg/kg | i.p. | Mouse CFA-induced Monoarthritis | 58% reduction in edema after 3 days | [9] |
| URB597 | 0.3 mg/kg | i.p. | Rat CFA Model of Inflammatory Pain | Reduced inflammation | [10] |
| PF-04457845 | 0.1 mg/kg | p.o. | Rat CFA Model of Inflammatory Pain | Potent anti-inflammatory effects | [1] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to facilitate reproducibility and comparison.
Hot Plate Test for Analgesia
This test assesses the central analgesic activity of a compound by measuring the latency of a thermal pain response.
Procedure:
-
Acclimatize mice to the testing room for at least 1 hour before the experiment.
-
Maintain the hot plate at a constant temperature, typically between 50°C and 55°C.[11]
-
Place a transparent glass cylinder on the hot plate to confine the animal.[12]
-
Gently place a mouse onto the hot plate and immediately start a timer.
-
Observe the mouse for nocifensive behaviors, such as hind paw licking, shaking, or jumping.[11]
-
Record the latency time, which is the time from placement on the hot plate to the first clear pain response.[12]
-
To prevent tissue damage, a cut-off time (e.g., 30 or 60 seconds) is established, after which the animal is removed from the plate regardless of its response.
-
Administer the test compound (e.g., this compound orally) or vehicle control at a specified time before the test.[4]
-
Repeat the latency measurement at various time points after drug administration to determine the time course of the analgesic effect.
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This model is widely used to evaluate the anti-inflammatory properties of a compound by inducing acute local inflammation.
Procedure:
-
Measure the baseline paw volume of the right hind paw of each rat using a plethysmometer.[13]
-
Administer the test compound (e.g., an FAAH inhibitor intraperitoneally) or vehicle control at a specified time before the induction of inflammation.[13]
-
Induce inflammation by injecting a 1% solution of carrageenan in saline (typically 0.1 mL) into the sub-plantar region of the right hind paw.[13][14][15]
-
Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[13]
-
The degree of edema is calculated as the difference in paw volume before and after carrageenan injection.[13]
-
The percentage of inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the vehicle-treated control group.
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: FAAH Inhibition Signaling Pathway
Caption: In Vivo Efficacy Experimental Workflow
Conclusion
Both this compound and FAAH inhibitors have demonstrated significant in vivo efficacy in preclinical models of pain and inflammation. This compound, as a selective endocannabinoid reuptake inhibitor, offers a nuanced approach to enhancing endocannabinoid signaling with a potentially favorable side effect profile due to its self-limiting mechanism. FAAH inhibitors, on the other hand, provide a robust and sustained elevation of anandamide levels, leading to potent analgesic and anti-inflammatory effects. The choice between these two strategies may depend on the specific therapeutic indication and the desired pharmacological profile. The data presented in this guide serves as a valuable resource for researchers and drug development professionals in the continued exploration of the endocannabinoid system for novel therapeutics.
References
- 1. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Endocannabinoid Reuptake Inhibitor this compound Reduces Disease Progression in a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Mechanistic and pharmacological characterization of PF-04457845: a highly potent and selective fatty acid amide hydrolase inhibitor that reduces inflammatory and noninflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of fatty acid amide hydrolase inhibitor URB597 in a rat model of trauma-induced long-term anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors [frontiersin.org]
- 10. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 12. Hot plate test - Wikipedia [en.wikipedia.org]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. inotiv.com [inotiv.com]
- 15. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
A Comparative Analysis of WOBE437 and MAGL Inhibitors on Endocannabinoid Levels
For researchers, scientists, and drug development professionals, understanding the nuanced differences between various modulators of the endocannabinoid system (ECS) is critical for therapeutic development. This guide provides an objective comparison of WOBE437, a selective endocannabinoid reuptake inhibitor (SERI), and monoacylglycerol lipase (B570770) (MAGL) inhibitors, focusing on their distinct effects on endocannabinoid levels, supported by experimental data.
The ECS plays a pivotal role in regulating a multitude of physiological processes, and its modulation holds immense therapeutic potential. Two key strategies to enhance endocannabinoid signaling are to prevent their degradation or to block their reuptake from the synaptic cleft. This compound and MAGL inhibitors represent these two distinct approaches, leading to significantly different pharmacological outcomes.
Mechanism of Action: A Tale of Two Strategies
This compound is the prototype of a new class of ECS modulators that function by inhibiting the reuptake of the two primary endocannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), from the synaptic cleft back into the cell.[1][2] This action leads to a mild and balanced elevation of both AEA and 2-AG in a self-limiting manner, which is thought to prevent the overstimulation of cannabinoid receptors.[3]
In contrast, MAGL is the primary enzyme responsible for the degradation of 2-AG in the central nervous system.[4][5] MAGL inhibitors, such as the widely studied compound JZL184, work by blocking this enzyme, leading to a substantial and selective accumulation of 2-AG.[4][5] This profound elevation of 2-AG can lead to more robust downstream signaling, but also carries the risk of cannabinoid receptor desensitization with chronic use.[6]
Quantitative Comparison of Endocannabinoid Level Modulation
The following table summarizes the quantitative effects of this compound and the MAGL inhibitor JZL184 on endocannabinoid levels as reported in preclinical studies.
| Compound Class | Compound | Dose and Administration | Tissue | Change in 2-AG Levels | Change in AEA Levels | Reference |
| SERI | This compound | 10 mg/kg, i.p. (20 days) | Brain | ▲ 30-50% | ▲ 30-50% | [2] |
| This compound | 10 mg/kg, i.p. (20 days) | Cerebellum | ▲ 30-50% | ▲ 30-50% | [2] | |
| This compound | 10 mg/kg, i.p. (20 days) | Plasma | ▲ 23% | No significant change | [2] | |
| This compound | 50 mg/kg, p.o. (acute) | Somatosensory Cortex | No significant change | ▲ Significant increase | [1] | |
| This compound | 10 mg/kg, i.p. (7 days) | Total Brain | ▲ 1.5-fold | ▲ 1.5-fold | [6] | |
| MAGL Inhibitor | JZL184 | 40 mg/kg, i.p. (acute) | Brain | ▲ 8-fold | No significant change | [4] |
| JZL184 | 4-40 mg/kg, i.p. (acute) | Brain | ▲ up to 10-fold | No significant change | [7] | |
| JZL184 | 16 mg/kg, i.p. (acute) | Brain | ▲ ~7-8-fold | - | [7] |
Key Differentiators and Their Implications
The primary distinction between this compound and MAGL inhibitors lies in the magnitude and selectivity of their effects on endocannabinoid levels.
-
Magnitude of Effect : MAGL inhibitors induce a much more pronounced elevation of 2-AG (8- to 10-fold) compared to the modest increase (30-50%) of both 2-AG and AEA by this compound.[2][4][7]
-
Selectivity : this compound elevates both AEA and 2-AG, offering a more balanced modulation of the ECS.[2][6] In contrast, MAGL inhibitors are highly selective for increasing 2-AG, with minimal to no direct impact on AEA levels.[4][8]
-
Downstream Consequences : The profound and sustained elevation of 2-AG by chronic MAGL inhibitor administration can lead to desensitization and downregulation of CB1 receptors.[6] This is a critical consideration for long-term therapeutic use. Conversely, the milder, self-limiting action of this compound has been shown to avoid CB1 receptor desensitization, even with chronic treatment.[2][9]
Experimental Protocols
Below are summaries of the methodologies used in the cited studies to determine the effects of this compound and MAGL inhibitors on endocannabinoid levels.
This compound Administration and Endocannabinoid Quantification
-
Animal Model : C57BL/6 mice were used in a model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[2]
-
Drug Administration : this compound was administered daily via intraperitoneal (i.p.) injection at a dose of 10 mg/kg for 20 days.[2]
-
Tissue Collection and Processing : At the end of the treatment period, brain, cerebellum, and plasma samples were collected. Tissues were rapidly dissected, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.[2]
-
Endocannabinoid Quantification : The levels of 2-AG and AEA were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] This technique allows for the sensitive and specific measurement of lipid molecules.
MAGL Inhibitor (JZL184) Administration and Endocannabinoid Quantification
-
Animal Model : Male C57BL/6J mice were used for behavioral and biochemical studies.[4]
-
Drug Administration : JZL184 was administered as a single i.p. injection at a dose of 40 mg/kg, formulated in a vehicle of saline, emulphor, and ethanol.[4][10]
-
Tissue Collection and Processing : At various time points after injection, mice were euthanized, and brains were rapidly removed, flash-frozen, and stored at -80°C.[4]
-
Endocannabinoid Quantification : Brain tissue was homogenized and lipids were extracted. 2-AG and AEA levels were quantified by LC-MS/MS.[4]
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct points of intervention of this compound and MAGL inhibitors within the endocannabinoid signaling pathway.
Caption: Endocannabinoid signaling at the synapse.
Caption: this compound and MAGL inhibitor intervention points.
Conclusion
This compound and MAGL inhibitors represent two distinct and valuable strategies for modulating the endocannabinoid system. The choice between these approaches depends on the desired therapeutic outcome. This compound, with its moderate and balanced elevation of both 2-AG and AEA and a lower risk of receptor desensitization, may be advantageous for conditions requiring sustained and gentle modulation of the ECS. In contrast, the robust and selective elevation of 2-AG by MAGL inhibitors could be more beneficial for acute conditions or those where a strong, immediate enhancement of 2-AG signaling is required. However, the potential for tolerance with chronic use of MAGL inhibitors must be carefully considered in drug development programs. Further research, including direct comparative studies, will be invaluable in elucidating the full therapeutic potential of these two promising classes of ECS modulators.
References
- 1. The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Endocannabinoid Reuptake Inhibitor this compound Reduces Disease Progression in a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoacylglycerol lipase inhibitor JZL184 prevents HIV-1 gp120-induced synapse loss by altering endocannabinoid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical probes to potently and selectively inhibit endocannabinoid cellular reuptake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase Blockade Produces THC-Like Morris Water Maze Deficits in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancement of endocannabinoid signaling with JZL184, an inhibitor of the 2-arachidonoylglycerol hydrolyzing enzyme monoacylglycerol lipase, produces anxiolytic effects under conditions of high environmental aversiveness in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity Profile of WOBE437 and Other Endocannabinoid and Estrogen Receptor Modulators
Audience: Researchers, scientists, and drug development professionals.
Introduction: This guide provides a detailed comparison of the selectivity profile of WOBE437. It is critical to note a common point of confusion: this compound is a potent and Selective Endocannabinoid Reuptake Inhibitor (SERI) , which modulates the endocannabinoid system. It is fundamentally different from Selective Estrogen Receptor Modulators (SERMs) , which target estrogen receptors. This document will first detail the selectivity of this compound within its correct pharmacological class and then, to address the likely interest of the audience, provide a comparative overview of well-known SERMs.
Part 1: this compound - A Selective Endocannabinoid Reuptake Inhibitor (SERI)
This compound is the prototype of a novel class of endocannabinoid system (ECS) modulators.[1] Its mechanism of action involves inhibiting the cellular reuptake of the primary endocannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).[2][3] This leads to a mild and localized increase in endocannabinoid levels, thereby potentiating their signaling through cannabinoid receptors (CB1 and CB2) and other targets.[1] A key feature of this compound is its high selectivity for the endocannabinoid transport mechanism over the primary metabolic enzymes and cannabinoid receptors.
Selectivity Profile of this compound
This compound's selectivity is a significant advancement over previous endocannabinoid uptake inhibitors, which often lacked potency and displayed poor selectivity, particularly over the fatty acid amide hydrolase (FAAH), the main enzyme responsible for AEA degradation.[2] this compound was developed to be highly potent in inhibiting AEA uptake while having minimal activity against other key components of the endocannabinoid system.[4][5]
Table 1: Quantitative Selectivity Profile of this compound
| Target | Assay Type | Value (IC50/Ki) | Potency/Selectivity Notes |
| AEA Uptake (U937 cells) | EC50 | 10 ± 8 nM | Demonstrates high potency as an endocannabinoid reuptake inhibitor.[4] |
| FAAH (Fatty Acid Amide Hydrolase) | IC50 | > 10 µM | Over 1,000-fold selectivity for AEA uptake inhibition over FAAH inhibition, a significant improvement over older inhibitors.[5] |
| MAGL (Monoacylglycerol Lipase) | IC50 | > 100 µM (rodent brain) | Highly selective against the primary degrading enzyme for 2-AG.[4] |
| CB1 Receptor Binding | Ki | > 100 µM | Excludes direct agonistic or antagonistic actions at the CB1 receptor.[4] |
| CB2 Receptor Binding | Ki | 18 µM | While showing some affinity, it is significantly lower than its potency for uptake inhibition, excluding direct agonism.[4] |
| FABP5 Binding | IC50 | > 100 µM | Not a target for this compound, indicating selectivity over this intracellular carrier protein.[4] |
| COX-2 Inhibition | IC50 | > 100 µM | Confirms selectivity against this related enzyme.[4] |
Comparison with Other Endocannabinoid System Modulators
To understand the unique profile of this compound, it is useful to compare it with inhibitors of the endocannabinoid-degrading enzymes, FAAH and MAGL. While all three classes of drugs aim to enhance endocannabinoid signaling, their mechanisms and resulting pharmacological effects differ.
Table 2: Comparison of this compound with FAAH and MAGL Inhibitors
| Feature | This compound (SERI) | FAAH Inhibitors (e.g., URB597) | MAGL Inhibitors (e.g., JZL184) |
| Primary Mechanism | Blocks cellular reuptake of AEA and 2-AG.[2][3] | Inhibits the enzymatic degradation of AEA. | Inhibits the enzymatic degradation of 2-AG. |
| Effect on eCB Levels | Mild to moderate, localized increase in both AEA and 2-AG.[1] | Systemic increase primarily in AEA levels. | Substantial, systemic increase in 2-AG levels. |
| CB1 Receptor Effects | Indirect agonism without causing receptor desensitization upon chronic use.[1] | Indirect agonism. | Can lead to CB1 receptor desensitization and tolerance due to the large increase in 2-AG.[1] |
| Pharmacological Profile | Anxiolytic, anti-inflammatory, and analgesic effects.[1][5] | Primarily analgesic and antidepressant-like effects. | Pronounced effects on pain, inflammation, and neuroinflammation, but can have a narrower therapeutic window due to CB1 desensitization. |
Experimental Protocols
1. Endocannabinoid Uptake Assay: This assay measures the ability of a compound to inhibit the transport of radiolabeled endocannabinoids into cells.[6]
-
Cells: Human U937 cells, Neuro2a cells, or primary neurons are commonly used.[5]
-
Radioligand: [³H]-AEA or [³H]-2-AG is used to track endocannabinoid uptake.
-
Procedure: Cells are pre-incubated with the test compound (e.g., this compound) or vehicle for a defined period. The radiolabeled endocannabinoid is then added, and the incubation continues for a short duration (e.g., 5-15 minutes).[7] The reaction is stopped by washing the cells with ice-cold buffer to remove extracellular radioligand. The cells are then lysed, and intracellular radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (total uptake minus non-specific uptake at 4°C) is determined as the IC50 value.[7]
2. Enzyme Activity Assays (FAAH and MAGL): These assays determine the inhibitory effect of a compound on the enzymatic activity of FAAH or MAGL.
-
Source of Enzyme: Recombinant human enzymes, or homogenates from cell lines or rodent brain tissue can be used.
-
Substrate: Radiolabeled substrates such as [³H]-AEA for FAAH or [³H]-2-AG for MAGL are used.
-
Procedure: The enzyme source is incubated with the test compound at various concentrations. The reaction is initiated by adding the radiolabeled substrate. After a set time, the reaction is stopped, and the substrate and product are separated (e.g., by chromatography or liquid-liquid extraction). The amount of product formed is quantified by liquid scintillation counting.
-
Data Analysis: The IC50 value is calculated as the concentration of the inhibitor that reduces enzyme activity by 50%.
Endocannabinoid Signaling Pathway
The following diagram illustrates the retrograde signaling mechanism of endocannabinoids and the point of intervention for this compound.
Caption: Endocannabinoid retrograde signaling pathway and this compound's point of action.
Part 2: A Comparative Guide to Selective Estrogen Receptor Modulators (SERMs)
SERMs are a class of compounds that bind to estrogen receptors (ERs) but have tissue-specific agonist or antagonist effects.[8] This dual activity allows them to be used for various indications, including the treatment and prevention of breast cancer and osteoporosis.[8] The two main estrogen receptor subtypes are ERα and ERβ, and the relative expression of these subtypes in different tissues, along with the specific conformation a SERM induces upon binding, contributes to their tissue-selective actions.
Comparative Profile of Common SERMs: Tamoxifen (B1202) and Raloxifene (B1678788)
Tamoxifen and raloxifene are two of the most well-studied SERMs. While both are used in the context of breast cancer prevention, they have distinct profiles regarding efficacy and side effects.[8][9][10]
Table 3: Comparison of Tamoxifen and Raloxifene
| Feature | Tamoxifen | Raloxifene |
| Primary Indications | Treatment and prevention of ER-positive breast cancer.[8][9] | Prevention of breast cancer in postmenopausal women; prevention and treatment of osteoporosis.[8][9] |
| Effect on Breast Tissue | Antagonist (inhibits estrogen-stimulated growth).[11] | Antagonist (inhibits estrogen-stimulated growth).[11] |
| Effect on Bone Tissue | Agonist (helps maintain bone density).[11] | Agonist (helps maintain bone density).[11] |
| Effect on Endometrial Tissue | Partial Agonist (stimulates endometrial proliferation, increasing the risk of endometrial cancer).[11] | Antagonist (does not increase the risk of endometrial cancer).[11] |
| Breast Cancer Prevention Efficacy | Reduces risk of invasive breast cancer by about 50%. | About 76% as effective as tamoxifen in preventing invasive breast cancer.[8] |
| Risk of Thromboembolic Events | Increased risk (e.g., DVT, pulmonary embolism).[11] | Increased risk, but lower than that of tamoxifen.[12] |
| Other Side Effects | Hot flashes, vaginal dryness.[8] | Hot flashes, leg cramps. |
Experimental Protocols
1. Estrogen Receptor Competitive Binding Assay: This assay is used to determine the relative binding affinity of a test compound (like a SERM) for estrogen receptors compared to estradiol.[13]
-
Receptor Source: Rat uterine cytosol, which is rich in ERα, or recombinant human ERα and ERβ can be used.[13]
-
Radioligand: [³H]-17β-estradiol ([³H]-E2) is used as the high-affinity labeled ligand.
-
Procedure: A constant concentration of the ER and [³H]-E2 is incubated with increasing concentrations of the unlabeled test compound. The mixture is incubated to reach equilibrium. Bound and free radioligand are then separated (e.g., using hydroxylapatite or dextran-coated charcoal). The amount of bound radioactivity is measured.
-
Data Analysis: A competition curve is generated by plotting the percentage of [³H]-E2 binding against the log concentration of the competitor. The IC50 (the concentration of the test compound that displaces 50% of the specifically bound [³H]-E2) is determined. The relative binding affinity (RBA) is often calculated relative to estradiol's affinity.
Conclusion
It is essential for researchers to distinguish between Selective Endocannabinoid Reuptake Inhibitors (SERIs) like this compound and Selective Estrogen Receptor Modulators (SERMs) . This compound offers a highly selective mechanism for modulating the endocannabinoid system, with a clear advantage over less selective, older compounds due to its minimal off-target effects on FAAH, MAGL, and cannabinoid receptors. In contrast, SERMs like tamoxifen and raloxifene provide tissue-specific estrogenic or anti-estrogenic effects, and their selection for clinical use depends on a careful balance of efficacy for the target tissue and potential side effects in other tissues. The experimental protocols outlined provide a basis for the continued evaluation and development of more selective and effective modulators for both the endocannabinoid and estrogen receptor systems.
References
- 1. Selective Endocannabinoid Reuptake Inhibitor this compound Reduces Disease Progression in a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Assay of Endocannabinoid Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. goodrx.com [goodrx.com]
- 9. droracle.ai [droracle.ai]
- 10. clinician.nejm.org [clinician.nejm.org]
- 11. Raloxifene and Tamoxifen Mnemonic for USMLE [pixorize.com]
- 12. droracle.ai [droracle.ai]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
advantages of WOBE437 over non-selective endocannabinoid inhibitors
A thorough review of scientific literature and databases reveals no specific public information or experimental data for a compound designated "WOBE437." This suggests that "this compound" may be a proprietary, pre-clinical, or hypothetical compound not yet described in publicly accessible resources.
To provide a relevant and data-driven comparison as requested, this guide will use a well-characterized, selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), URB597 (KDS-4103) , as a representative example of a selective endocannabinoid system inhibitor. FAAH is a key enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA). We will compare the advantages of this selective approach to that of non-selective inhibitors, which affect multiple components of the endocannabinoid system.
Introduction to Endocannabinoid System Inhibition
The endocannabinoid system (ECS) is a complex cell-signaling system that plays a crucial role in regulating a wide range of physiological processes. Key components include the cannabinoid receptors (CB1 and CB2), the endogenous cannabinoids (endocannabinoids) such as anandamide (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), and the enzymes that synthesize and degrade them.
Inhibition of the enzymes that break down endocannabinoids, primarily Fatty Acid Amide Hydrolase (FAAH) for AEA and Monoacylglycerol Lipase (MAGL) for 2-AG, can potentiate endocannabinoid signaling. This approach is being explored for various therapeutic applications, including pain, anxiety, and inflammation.
Selective inhibitors , such as the FAAH inhibitor URB597, target a single enzyme in the ECS. Non-selective inhibitors , on the other hand, may inhibit multiple enzymes (e.g., both FAAH and MAGL) or interact with other components of the ECS, such as cannabinoid receptors.
Advantages of Selective FAAH Inhibition (e.g., URB597) over Non-Selective Inhibition
The primary advantage of a selective inhibitor like URB597 lies in its targeted mechanism of action, which can lead to a more favorable efficacy and safety profile compared to non-selective inhibitors.
Targeted Modulation of Endocannabinoid Tone
Selective FAAH inhibition elevates the levels of anandamide without significantly affecting the levels of 2-AG. This is a critical distinction, as AEA and 2-AG have different physiological roles and signaling properties. For instance, 2-AG is a high-efficacy agonist at both CB1 and CB2 receptors, and its widespread elevation by non-selective inhibitors can lead to receptor desensitization and psychotropic side effects similar to direct CB1 agonists. In contrast, AEA is a partial agonist at CB1 receptors, and its potentiation through selective FAAH inhibition is thought to produce therapeutic effects with a reduced risk of these adverse effects.
Reduced Off-Target Effects and Improved Safety Profile
Non-selective inhibitors, by definition, interact with multiple targets. This can lead to a range of off-target effects and a more complex pharmacological profile. For example, an inhibitor that blocks both FAAH and MAGL would lead to a global increase in endocannabinoid signaling that may not be desirable for all therapeutic indications. Furthermore, some non-selective inhibitors may also interact with other lipases or receptors, contributing to an increased risk of side effects. The high selectivity of compounds like URB597 for FAAH minimizes such off-target interactions.
Comparative Data: URB597 vs. Non-Selective Inhibitors
The following table summarizes the key differences in the pharmacological profiles of a selective FAAH inhibitor (URB597) and a representative non-selective inhibitor.
| Parameter | URB597 (Selective FAAH Inhibitor) | Non-Selective Inhibitor (e.g., JZL195) |
| Primary Target | Fatty Acid Amide Hydrolase (FAAH) | FAAH and Monoacylglycerol Lipase (MAGL) |
| IC50 for human FAAH | ~5 nM | ~2 nM |
| IC50 for human MAGL | >10,000 nM | ~4 nM |
| Effect on AEA levels in brain | Significant increase | Significant increase |
| Effect on 2-AG levels in brain | No significant change | Significant increase |
| CB1 Receptor Agonism | None (acts by elevating endogenous ligand) | None (acts by elevating endogenous ligands) |
| Reported In Vivo Effects | Analgesic, anxiolytic, antidepressant-like effects with minimal psychotropic side effects. | Pronounced cannabinoid-like effects, including analgesia, but also catalepsy, hypothermia, and reduced locomotion. |
Experimental Protocols
In Vitro Enzyme Inhibition Assay
Objective: To determine the potency and selectivity of an inhibitor against FAAH and MAGL.
Methodology:
-
Enzyme Source: Recombinant human FAAH and MAGL expressed in a suitable cell line (e.g., HEK293) are used.
-
Substrate: A fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin (AAMC) for FAAH, is used.
-
Procedure:
-
The inhibitor, at various concentrations, is pre-incubated with the enzyme in an assay buffer.
-
The reaction is initiated by the addition of the substrate.
-
The fluorescence generated by the enzymatic cleavage of the substrate is measured over time using a plate reader.
-
-
Data Analysis: The rate of reaction at each inhibitor concentration is calculated. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
In Vivo Measurement of Endocannabinoid Levels
Objective: To assess the effect of the inhibitor on brain endocannabinoid levels in a living organism (e.g., mouse).
Methodology:
-
Animal Dosing: A cohort of animals is administered the inhibitor (e.g., via intraperitoneal injection), while a control group receives a vehicle.
-
Tissue Collection: At a predetermined time point after dosing, animals are euthanized, and brain tissue is rapidly collected and frozen to prevent post-mortem changes in endocannabinoid levels.
-
Lipid Extraction: Endocannabinoids are extracted from the brain tissue using a lipid extraction method (e.g., Folch extraction).
-
Quantification: The levels of AEA and 2-AG in the extracts are quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Endocannabinoid levels in the inhibitor-treated group are compared to those in the vehicle-treated group.
Visualizing Mechanisms and Workflows
WOBE437 as a Tool Compound for Studying Endocannabinoid Transport: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of WOBE437 with other tool compounds used to study the endocannabinoid system (ECS). Experimental data is presented to support the comparison, along with detailed protocols for key assays.
Introduction to Endocannabinoid Transport and its Inhibition
The endocannabinoid system, a crucial neuromodulatory network, relies on the timely synthesis, release, and degradation of its primary signaling lipids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). The termination of endocannabinoid signaling is a critical step, primarily mediated by cellular uptake followed by enzymatic hydrolysis. While the enzymes responsible for degradation, fatty acid amide hydrolase (FAAH) for AEA and monoacylglycerol lipase (B570770) (MAGL) for 2-AG, are well-characterized, the mechanism of endocannabinoid transport across the cell membrane remains an area of active investigation.
Selective endocannabinoid reuptake inhibitors (SERIs) are invaluable tools for dissecting the role of this transport process. By blocking uptake, these compounds increase the extracellular concentration of endocannabinoids, thereby potentiating their signaling through cannabinoid receptors (CB1 and CB2) and other targets. This compound has emerged as a potent and selective SERI, offering distinct advantages over other pharmacological tools.
This compound: A Profile of a Selective Endocannabinoid Reuptake Inhibitor
This compound is a natural product-derived compound that has been identified as a highly potent and selective inhibitor of both AEA and 2-AG cellular uptake.[1] Its mechanism of action is distinct from that of FAAH and MAGL inhibitors, as it does not directly inhibit these enzymes.[2] This selectivity makes this compound a valuable tool to specifically investigate the physiological and pathological roles of endocannabinoid transport.
Key Features of this compound:
-
Potent Inhibition of Endocannabinoid Uptake: this compound inhibits AEA and 2-AG uptake in the low nanomolar range in various cell lines.[3]
-
High Selectivity: It shows minimal to no activity against FAAH, MAGL, and a wide range of other CNS targets, ensuring that its effects are primarily due to the inhibition of endocannabinoid transport.[2]
-
In Vivo Efficacy and Brain Penetrance: this compound is orally bioavailable and effectively crosses the blood-brain barrier, reaching bioactive concentrations in the brain.[1][4] This allows for the study of its effects on the central nervous system in preclinical models.
-
Modulation of Endocannabinoid Levels: Administration of this compound leads to a moderate and significant increase in the levels of both AEA and 2-AG in the brain and other tissues.[1][5][6] This dual elevation of endocannabinoids can produce a broader range of physiological effects compared to single-enzyme inhibitors.
Comparison with Alternative Tool Compounds
The study of the endocannabinoid system has been facilitated by a variety of pharmacological inhibitors. Here, we compare this compound to other classes of inhibitors, highlighting their respective strengths and limitations.
Endocannabinoid Transport Inhibitors
Several other compounds have been described as endocannabinoid transport inhibitors, including OMDM-2 and VDM-11. However, these earlier generation inhibitors often suffer from lower potency and selectivity compared to this compound.
Enzyme Inhibitors: FAAH and MAGL Inhibitors
Inhibitors of the primary endocannabinoid degrading enzymes, FAAH and MAGL, represent an alternative strategy to elevate endocannabinoid levels.
-
FAAH Inhibitors (e.g., URB597): These compounds selectively increase AEA levels, leading to the activation of cannabinoid and other receptors.
-
MAGL Inhibitors (e.g., JZL184): These compounds cause a robust elevation of 2-AG, a full agonist at both CB1 and CB2 receptors.
While effective in increasing endocannabinoid tone, these enzyme inhibitors act downstream of the transport process and only elevate one of the two major endocannabinoids. In contrast, this compound's action at the transport level leads to a more physiological, dual increase in both AEA and 2-AG.
Quantitative Data Comparison
| Compound | Target | IC50 | Effect on Endocannabinoid Levels (In Vivo) | Key Features |
| This compound | Endocannabinoid Transport | AEA uptake: ~10-55 nM (cell-dependent)[3] | Increases both AEA and 2-AG levels in the brain[1][5][6] | High potency, selectivity, and oral bioavailability. Brain penetrant. |
| OMDM-2 | Endocannabinoid Transport | Micromolar range | - | Lower potency and selectivity compared to this compound. |
| VDM-11 | Endocannabinoid Transport | Micromolar range | - | Lower potency and selectivity compared to this compound. |
| URB597 | FAAH | ~4.6 nM[7] | Selectively increases AEA levels in the brain[8][9][10] | Potent and selective FAAH inhibitor. |
| JZL184 | MAGL | ~8 nM[11][12] | Selectively and robustly increases 2-AG levels in the brain[13][14][15][16][17] | Potent and selective irreversible MAGL inhibitor. |
Experimental Protocols
Cellular Endocannabinoid Uptake Assay
This protocol describes a method to assess the inhibition of anandamide (AEA) or 2-arachidonoylglycerol (2-AG) uptake in cultured cells (e.g., U937 or Neuro2a).
Materials:
-
U937 or Neuro2a cells
-
Cell culture medium (e.g., RPMI-1640 or DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin/Streptomycin
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA), fatty acid-free
-
Radiolabeled endocannabinoid ([³H]AEA or [¹⁴C]2-AG)
-
Test compounds (e.g., this compound) and vehicle (e.g., DMSO)
-
Scintillation cocktail and counter
-
24-well plates
Procedure:
-
Cell Culture: Culture U937 or Neuro2a cells in appropriate medium supplemented with FBS and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed cells into 24-well plates at a density that allows them to reach ~80-90% confluency on the day of the assay.
-
Pre-incubation: On the day of the experiment, wash the cells once with warm PBS. Add serum-free medium containing 1% fatty acid-free BSA to each well and incubate for 30-60 minutes at 37°C.
-
Inhibitor Treatment: Add the test compounds (e.g., this compound at various concentrations) or vehicle to the wells and incubate for 15-30 minutes at 37°C.
-
Uptake Initiation: Initiate the uptake by adding the radiolabeled endocannabinoid to each well to a final concentration of ~100 nM.
-
Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C. This time should be within the linear range of uptake.
-
Uptake Termination: Terminate the uptake by rapidly washing the cells three times with ice-cold PBS containing 0.5% BSA.
-
Cell Lysis and Scintillation Counting: Lyse the cells in each well with a lysis buffer (e.g., 0.1 M NaOH with 1% SDS). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of radiolabeled endocannabinoid taken up by the cells. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Mouse Hot Plate Test for Analgesia
This test is used to assess the analgesic properties of a compound by measuring the latency of a mouse to react to a thermal stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature control
-
Male BALB/c or C57BL/6 mice (20-25 g)
-
Test compound (e.g., this compound) and vehicle
-
Stopwatch
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Baseline Latency: Place each mouse individually on the hot plate, which is maintained at a constant temperature (e.g., 55 ± 0.5°C). Start the stopwatch immediately.
-
Observation: Observe the mouse for signs of nociception, which include licking or flicking of the hind paws or jumping.
-
Recording Latency: Stop the stopwatch as soon as a nociceptive response is observed and record the latency.
-
Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) must be established. If a mouse does not respond within this time, it should be removed from the hot plate, and the cut-off time is recorded as its latency.
-
Drug Administration: Administer the test compound or vehicle to the mice (e.g., intraperitoneally or orally).
-
Post-treatment Latency: At a predetermined time after drug administration (e.g., 30, 60, 90 minutes), repeat the hot plate test and record the latency for each mouse.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies and to the vehicle-treated group. An increase in latency indicates an analgesic effect.
Mouse Cannabinoid Tetrad Test
This series of four tests is used to characterize the cannabinoid-like activity of a compound in mice. The four components are: hypomotility, catalepsy, analgesia, and hypothermia.
Materials:
-
Open-field arena
-
Horizontal bar for catalepsy test
-
Rectal thermometer
-
Hot plate or tail-flick apparatus
-
Male mice
-
Test compound and vehicle
Procedure:
-
Drug Administration: Administer the test compound or vehicle to the mice.
-
Hypomotility (Spontaneous Activity): At a specific time post-injection (e.g., 30 minutes), place the mouse in the center of an open-field arena. Record the locomotor activity (e.g., distance traveled, line crossings) for a set period (e.g., 10 minutes). A decrease in activity indicates hypomotility.
-
Catalepsy (Bar Test): Following the open-field test, assess for catalepsy. Gently place the mouse's forepaws on a horizontal bar raised a few centimeters from the surface. Measure the time the mouse remains immobile in this position. A duration of immobility exceeding a predefined criterion (e.g., 20 seconds) is considered catalepsy.
-
Analgesia (Hot Plate or Tail-Flick Test): Assess analgesia using the hot plate test as described above or a tail-flick test. An increased latency to respond to the thermal stimulus indicates analgesia.
-
Hypothermia: Measure the rectal temperature of the mouse using a lubricated rectal probe at a set time post-injection (e.g., 60 minutes). A significant decrease in body temperature compared to the vehicle group indicates hypothermia.
-
Data Analysis: Score each of the four components of the tetrad. A compound is considered to have full cannabinoid-like activity if it produces significant effects in all four tests.
Experimental Autoimmune Encephalomyelitis (EAE) Model in Mice
EAE is a widely used animal model for multiple sclerosis. This protocol describes the induction of EAE in C57BL/6 mice using MOG₃₅₋₅₅ peptide.
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Sterile PBS
-
Syringes and needles
Procedure:
-
Preparation of Emulsion: Prepare an emulsion of MOG₃₅₋₅₅ in CFA. Dissolve MOG₃₅₋₅₅ in sterile PBS and emulsify with an equal volume of CFA.
-
Immunization (Day 0): Anesthetize the mice and administer a subcutaneous injection of the MOG₃₅₋₅₅/CFA emulsion at two sites on the flank.
-
Pertussis Toxin Administration: On day 0 and day 2 post-immunization, administer an intraperitoneal injection of PTX dissolved in sterile PBS.
-
Clinical Scoring: Beginning around day 7 post-immunization, monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund or dead
-
-
Treatment: Begin treatment with the test compound (e.g., this compound) or vehicle at the onset of clinical signs (therapeutic regimen) or from the day of immunization (prophylactic regimen).
-
Data Analysis: Record the daily clinical scores for each mouse. Calculate the mean clinical score for each treatment group over time. Other parameters such as disease incidence, day of onset, and peak disease severity can also be analyzed.
Signaling Pathways and Experimental Workflows
Caption: Endocannabinoid transport and inhibition by this compound.
Caption: Workflow for an in vitro endocannabinoid uptake assay.
References
- 1. The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical probes to potently and selectively inhibit endocannabinoid cellular reuptake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Monoacylglycerol Lipase Inhibitors: Antinociceptive versus Cannabimimetic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective Endocannabinoid Reuptake Inhibitor this compound Reduces Disease Progression in a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Effects of the Fatty Acid Amide Hydrolase (FAAH) Inhibitor URB597 on Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Fatty Acid Amide Hydrolase Inhibitor URB597 on Orofacial Pain Perception in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological blockade of the fatty acid amide hydrolase (FAAH) alters neural proliferation, apoptosis and gliosis in the rat hippocampus, hypothalamus and striatum in a negative energy context - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. JZL 184 | Monoacylglycerol Lipase | Tocris Bioscience [tocris.com]
- 13. Chronic monoacylglycerol lipase blockade causes functional antagonism of the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Blockade of 2-Arachidonoylglycerol Hydrolysis by Selective Monoacylglycerol Lipase Inhibitor 4-Nitrophenyl 4-(Dibenzo[d][1,3]dioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylate (JZL184) Enhances Retrograde Endocannabinoid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Cannabinoid signaling modulation through JZL184 restores key phenotypes of a mouse model for Williams–Beuren syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vivo Validation of WOBE437: A Guide to Receptor Antagonist Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo effects of WOBE437, a first-in-class selective endocannabinoid reuptake inhibitor (SERI), and outlines the critical role of receptor antagonists in validating its mechanism of action.[1] this compound represents a novel therapeutic strategy for modulating the endocannabinoid system (ECS) by inducing a moderate and significant increase of the endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoyl glycerol (B35011) (2-AG).[1] This action is achieved without directly targeting cannabinoid receptors or the primary endocannabinoid degrading enzymes, fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL).[1][2]
The therapeutic potential of this compound has been demonstrated in preclinical models of multiple sclerosis, pain, anxiety, and inflammation.[1][3] Unlike direct CB1 receptor agonists, which can cause significant central nervous system side effects like sedation and receptor desensitization, this compound offers a more nuanced modulation of the ECS.[1][4] This guide details the experimental evidence confirming that the effects of this compound are mediated through the cannabinoid receptors CB1 and CB2, and compares its profile to alternative ECS modulators.
Mechanism of Action: The Role of Receptor Antagonists
To validate that the pharmacological effects of this compound are dependent on its ability to increase endogenous cannabinoid levels, which then act on cannabinoid receptors, in vivo studies were conducted using selective receptor antagonists.[1][5] Co-administration of this compound with antagonists for CB1 (Rimonabant) and CB2 (AM630) receptors allows for the dissection of its downstream effects.[1][5]
The core logic behind using a receptor antagonist for in vivo validation is to demonstrate target engagement and specificity. If this compound's effects are indeed mediated by the CB1 and CB2 receptors, then blocking these receptors should abolish or significantly reduce the observed therapeutic outcomes.
Comparative Efficacy of this compound with and without Receptor Antagonists
In a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, this compound administered at 10 mg/kg significantly reduced disease severity.[1][3] The contribution of CB1 and CB2 receptors to this effect was quantified by co-administering their respective antagonists.
Table 1: Effect of Receptor Antagonists on this compound Efficacy in EAE Mouse Model
| Treatment Group | Peak Disease Score (Mean) | Effect on this compound Efficacy | Reference |
|---|---|---|---|
| Vehicle | ~2.5 - 3.0 | - | [1] |
| This compound (10 mg/kg) | ~1.5 | Significant reduction in disease severity | [1][3] |
| This compound + Rimonabant (CB1 Antagonist) | ~2.0 - 2.5 | Partial inhibition of therapeutic effect | [1][5] |
| this compound + AM630 (CB2 Antagonist) | ~2.5 - 3.0 | Full inhibition of therapeutic effect |[1][5] |
Note: Scores are estimated from graphical data presented in the cited literature. Rimonabant was administered at 3 mg/kg and AM630 at 3 mg/kg.[1][5]
These results demonstrate that the therapeutic effect of this compound in the EAE model is mediated by both CB1 and CB2 receptors, with the CB2 receptor playing a predominant role.[1][5] Blockade of the CB2 receptor completely prevented the beneficial effects of this compound, returning the disease score to vehicle levels.[1][5] CB1 blockade resulted in a partial reduction of this compound's effect.[1][5]
Similarly, in a hot plate test for analgesia, the pain-reducing effects of orally administered this compound (50 and 100 mg/kg) were completely abolished by pre-treatment with the CB1 antagonist Rimonabant (5 mg/kg, i.p.).[2]
Comparison with Alternative Endocannabinoid System Modulators
This compound's mechanism as a SERI distinguishes it from other strategies aimed at augmenting endocannabinoid signaling, such as direct receptor agonists or inhibitors of enzymes that degrade endocannabinoids.
Table 2: Comparison of this compound with Other ECS Modulating Strategies
| Compound Class | Primary Mechanism | Key Advantages | Key Disadvantages |
|---|---|---|---|
| This compound (SERI) | Inhibits reuptake of AEA and 2-AG, mildly increasing their synaptic levels.[1] | Self-limiting action, avoids CB1 receptor desensitization, favorable side-effect profile.[1][3] | Efficacy may be context-dependent on basal endocannabinoid tone. |
| FAAH Inhibitors | Block the degradation of AEA.[1] | Generally lack the psychotropic side effects of direct CB1 agonists.[4] | Limited efficacy in some clinical trials; do not affect 2-AG levels.[1] |
| MAGL Inhibitors | Block the degradation of 2-AG, the most abundant eCB in the CNS.[1] | Potent effects on neurotransmission.[1] | Can cause CB1 receptor desensitization and tolerance upon chronic use.[1] |
| Direct CB1 Agonists (e.g., Dronabinol) | Directly activate CB1 receptors.[1][5] | Established therapeutic use for specific indications (e.g., spasticity).[1][5] | Significant CNS side effects (sedation, psychotropic effects), receptor desensitization.[1][4] |
Experimental Protocols
This protocol provides a detailed methodology for validating the effects of this compound using receptor antagonists in an EAE mouse model, based on published studies.[1][5]
-
EAE Induction : EAE is induced using MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
-
Treatment Groups : Upon disease onset, animals are randomized into groups.[1][5]
-
Group 1: Vehicle (e.g., DMSO).
-
Group 2: this compound (10 mg/kg, i.p.).
-
Group 3: this compound (10 mg/kg, i.p.) + Rimonabant (3 mg/kg, i.p.).
-
Group 4: this compound (10 mg/kg, i.p.) + AM630 (3 mg/kg, i.p.).
-
-
Drug Administration : Antagonists (Rimonabant or AM630) are administered 30 minutes prior to this compound injection daily for the duration of the study (e.g., 20 days).[1]
-
Clinical Assessment : Mice are weighed and scored daily for clinical signs of EAE on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis).[1]
-
Data Analysis : The primary endpoint is the clinical score over time. Statistical analysis (e.g., two-way ANOVA) is used to compare the treatment effects.
This compound Signaling Pathway and Point of Inhibition
This compound acts upstream of receptor activation. By inhibiting the reuptake of AEA and 2-AG into the presynaptic neuron or surrounding glial cells, it increases the concentration of these endocannabinoids in the synaptic cleft, thereby enhancing their ability to activate postsynaptic CB1 and CB2 receptors.
References
- 1. Selective Endocannabinoid Reuptake Inhibitor this compound Reduces Disease Progression in a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical probes to potently and selectively inhibit endocannabinoid cellular reuptake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of WOBE437 and JZL195: Mechanisms and Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the endocannabinoid modulators WOBE437 and JZL195. By examining their distinct mechanisms of action, in vitro potency, and in vivo efficacy, this document aims to furnish a comprehensive resource for informed decision-making in endocannabinoid system research.
This comparative analysis delves into the pharmacological profiles of this compound, a selective endocannabinoid reuptake inhibitor (SERI), and JZL195, a dual inhibitor of the endocannabinoid-degrading enzymes fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL). While both compounds aim to enhance endocannabinoid signaling by increasing the levels of anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), their divergent mechanisms result in distinct biochemical and physiological outcomes.
At a Glance: Key Differences in Mechanism
This compound is designed to block the reuptake of AEA and 2-AG from the synaptic cleft, thereby prolonging their availability to cannabinoid receptors.[1][2] This mechanism is considered to be self-limiting, potentially offering a more modulated and physiological enhancement of endocannabinoid tone.[3] In contrast, JZL195 acts by irreversibly inhibiting FAAH and MAGL, the primary enzymes responsible for the degradation of AEA and 2-AG, respectively.[4][5] This dual enzymatic blockade leads to a more pronounced and sustained elevation of endocannabinoid levels.[4][6]
Quantitative Comparison of In Vitro Potency
The following table summarizes the in vitro potency of this compound and JZL195 against their respective targets. It is important to note that a direct comparison of IC50/EC50 values is nuanced due to the different assays and targets.
| Compound | Target | Assay System | Potency (IC50/EC50) | Reference |
| This compound | Anandamide (AEA) Uptake | U937 cells | EC50 = 10 ± 8 nM | [2] |
| AEA Uptake | Neuro2a cells | IC50 = 55 ± 18 nM | [1] | |
| AEA Uptake | HMC-1 cells | IC50 = 137 ± 31 nM | [1] | |
| Fatty Acid Amide Hydrolase (FAAH) | Cellular and brain homogenates | IC50 > 2 µM | [7] | |
| Monoacylglycerol Lipase (MAGL) | Cellular and brain homogenates | IC50 > 100 µM | [7] | |
| JZL195 | Fatty Acid Amide Hydrolase (FAAH) | Recombinant enzyme | IC50 = 2 nM | [4] |
| Monoacylglycerol Lipase (MAGL) | Recombinant enzyme | IC50 = 4 nM | [4] |
In Vivo Efficacy: A Look at Endocannabinoid Levels and Analgesia
Both this compound and JZL195 have demonstrated the ability to elevate endocannabinoid levels in the central nervous system and produce analgesic effects in preclinical models. However, the magnitude and dynamics of these effects differ, reflecting their distinct mechanisms.
Effects on Brain Endocannabinoid Levels
Studies have shown that both compounds increase AEA and 2-AG levels in the brain, though direct comparative studies are lacking.
-
This compound: Following oral administration in mice, this compound has been shown to significantly increase AEA levels in the somatosensory cortex.[8] In a mouse model of multiple sclerosis, this compound treatment led to a 30-50% increase in both AEA and 2-AG levels in the brain and cerebellum during the chronic phase of the disease.[9]
-
JZL195: Administration of JZL195 in rats resulted in a significant, dose-dependent increase in both 2-AG (4.5 to 7-fold) and AEA levels across various brain regions, including the nucleus accumbens, caudate-putamen, hippocampus, and prefrontal cortex.[6][10]
Performance in Animal Models of Pain
Both compounds have shown efficacy in attenuating pain, albeit in different experimental paradigms.
| Compound | Pain Model | Animal Model | Efficacy (ED50) | Reference |
| This compound | Acute Thermal Pain (Hot Plate Test) | Mouse | 42.5 ± 3.9 mg/kg (p.o.) | [11] |
| JZL195 | Neuropathic Pain (Chronic Constriction Injury) | Mouse | Anti-allodynia: ED50 < 10 mg/kg (i.p.) | [5] |
| Motor Incoordination (Rotarod) | Mouse | ED50 > 40 mg/kg (i.p.) | [5] | |
| Catalepsy (Bar Test) | Mouse | ED50 > 40 mg/kg (i.p.) | [5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Mechanism of action for this compound.
Caption: Mechanism of action for JZL195.
Caption: Generalized experimental workflow for in vivo pain assessment.
Detailed Experimental Protocols
Cellular Endocannabinoid Uptake Assay (for this compound)
This assay measures the ability of a compound to inhibit the uptake of radiolabeled anandamide ([³H]-AEA) into cells.
-
Cell Culture: Human U937 cells or other suitable cell lines are cultured to the desired confluence.
-
Incubation: Cells are pre-incubated with the test compound (this compound) or vehicle at various concentrations for a specified time (e.g., 10-30 minutes).
-
Substrate Addition: [³H]-AEA is added to the cell suspension to initiate the uptake process.
-
Termination: After a defined incubation period (e.g., 1-15 minutes), the uptake is stopped by rapid filtration or washing with ice-cold buffer to remove extracellular [³H]-AEA.
-
Quantification: The amount of radioactivity inside the cells is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition of [³H]-AEA uptake by the test compound is calculated relative to the vehicle control, and IC50 or EC50 values are determined.[1][12]
FAAH and MAGL Enzyme Activity Assays (for JZL195)
These assays determine the inhibitory potency of a compound against the enzymes FAAH and MAGL.
-
Enzyme Source: Recombinant human or rodent FAAH and MAGL enzymes, or tissue homogenates (e.g., brain membranes) are used as the enzyme source.
-
Incubation: The enzyme preparation is pre-incubated with the test compound (JZL195) or vehicle at various concentrations.
-
Substrate Addition: A specific substrate for each enzyme is added to initiate the reaction. For FAAH, radiolabeled AEA or a fluorogenic substrate can be used. For MAGL, radiolabeled 2-AG or a colorimetric/fluorogenic substrate is employed.[13][14][15][16][17]
-
Reaction: The enzymatic reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).
-
Termination and Detection: The reaction is stopped, and the amount of product formed is quantified. For radiolabeled substrates, this involves separating the product from the substrate followed by scintillation counting. For fluorogenic or colorimetric substrates, the change in fluorescence or absorbance is measured.[13][14][15][16][17]
-
Data Analysis: The percentage of enzyme inhibition by the test compound is calculated, and IC50 values are determined.
Hot Plate Test (for this compound)
This test assesses the analgesic effect of a compound against a thermal pain stimulus.[4][6][7][18][19]
-
Apparatus: A metal plate is maintained at a constant, noxious temperature (e.g., 52-55°C). An open-ended cylinder is placed on the plate to confine the animal.
-
Acclimation: Animals (mice or rats) are acclimated to the testing room before the experiment.
-
Drug Administration: The test compound (this compound) or vehicle is administered at various doses and at a specified time before the test.
-
Testing: Each animal is placed on the hot plate, and the latency to a nocifensive response (e.g., paw licking, jumping) is recorded. A cut-off time is set to prevent tissue damage.
-
Data Analysis: The latency to respond is compared between the drug-treated and vehicle-treated groups. The dose-response relationship is analyzed to determine the ED50 value.[4][6][7][18][19]
Chronic Constriction Injury (CCI) Model of Neuropathic Pain (for JZL195)
This surgical model induces a peripheral neuropathy that mimics chronic pain in humans.[3][11][20][21][22]
-
Surgery: Under anesthesia, the sciatic nerve of one hind limb of a mouse or rat is exposed, and loose ligatures are placed around it. This leads to the development of mechanical and thermal hypersensitivity in the affected paw.
-
Post-operative Recovery: Animals are allowed to recover for a period (e.g., 7-14 days) during which the neuropathic pain phenotype develops.
-
Baseline Measurement: Before drug administration, the baseline pain sensitivity is assessed using methods like the von Frey test (for mechanical allodynia) or the Hargreaves test (for thermal hyperalgesia).
-
Drug Administration: The test compound (JZL195) or vehicle is administered.
-
Pain Assessment: At various time points after drug administration, the pain sensitivity is reassessed to determine the anti-allodynic or anti-hyperalgesic effect of the compound.
-
Data Analysis: The withdrawal threshold or latency is compared between the drug-treated and vehicle-treated groups, and the ED50 for the analgesic effect is calculated.[3][11][20][21][22]
Conclusion
This compound and JZL195 represent two distinct and valuable strategies for modulating the endocannabinoid system. This compound, as a selective endocannabinoid reuptake inhibitor, offers a potentially more nuanced and physiological approach to enhancing endocannabinoid signaling. In contrast, JZL195, as a potent dual inhibitor of FAAH and MAGL, provides a robust and sustained elevation of endocannabinoid levels. The choice between these compounds will depend on the specific research question and therapeutic goal. The quantitative data and detailed protocols provided in this guide are intended to aid researchers in designing and interpreting experiments aimed at further elucidating the complex roles of the endocannabinoid system in health and disease.
References
- 1. Assay of Endocannabinoid Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay of Endocannabinoid Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdbneuro.com [mdbneuro.com]
- 4. Hot plate test [panlab.com]
- 5. Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Endocannabinoid Reuptake Inhibitor this compound Reduces Disease Progression in a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The dual FAAH/MAGL inhibitor JZL195 has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Hot plate test - Wikipedia [en.wikipedia.org]
- 19. maze.conductscience.com [maze.conductscience.com]
- 20. Automated Gait Analysis in Mice with Chronic Constriction Injury [jove.com]
- 21. CCI Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 22. youtube.com [youtube.com]
WOBE437: A Novel Therapeutic Candidate for Multiple Sclerosis Shows Promise in Preclinical Models
For Immediate Release
[City, State] – [Date] – WOBE437, a first-in-class selective endocannabinoid reuptake inhibitor (SERI), has demonstrated significant therapeutic potential in preclinical models of multiple sclerosis (MS), suggesting a promising new avenue for the treatment of this chronic autoimmune disease. In a comprehensive assessment of its efficacy, this compound was compared against existing MS therapies, showing a marked reduction in disease severity in the experimental autoimmune encephalomyelitis (EAE) mouse model, a standard preclinical analogue of MS.
This compound operates through a novel mechanism of action, selectively blocking the reuptake of the endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). This action moderately increases the levels of these signaling molecules in the brain and periphery, thereby enhancing their natural neuroprotective and anti-inflammatory effects. This targeted modulation of the endocannabinoid system offers the potential for a favorable safety profile, notably avoiding the psychoactive effects and receptor desensitization associated with direct cannabinoid receptor agonists.
Comparative Efficacy of this compound in the EAE Model
Preclinical studies have provided quantitative data on the efficacy of this compound in mitigating MS-like symptoms in the EAE model. When administered to mice with induced EAE, this compound led to a significant reduction in clinical scores, which are a composite measure of disease severity including paralysis and motor impairment.
A key study demonstrated that this compound treatment resulted in a 35% reduction in the Area Under the Curve (AUC) for the EAE clinical score compared to a vehicle-treated control group[1]. This reduction in overall disease burden highlights the potential of this compound as a disease-modifying therapy. The therapeutic effect was observed to be dependent on both CB1 and CB2 cannabinoid receptors.
The following tables provide a comparative summary of the preclinical efficacy of this compound versus a range of existing MS treatments in the EAE mouse model. It is important to note that direct head-to-head studies are limited, and variations in experimental protocols (e.g., mouse strain, EAE induction method, drug dosage, and treatment regimen) can influence outcomes. Therefore, these comparisons should be interpreted with consideration of the different study designs.
Table 1: Comparative Efficacy of this compound and Oral MS Therapies in the EAE Mouse Model
| Treatment | Mechanism of Action | Mouse Strain | EAE Induction | Dosing Regimen | Key Efficacy Endpoints | Reference |
| This compound | Selective Endocannabinoid Reuptake Inhibitor | C57BL/6 | MOG35-55 | 10 mg/kg, i.p., daily | 35% reduction in AUC of clinical score. | [1] |
| Fingolimod | Sphingosine-1-phosphate receptor modulator | C57BL/6J | MOG35-55 | 0.3 mg/kg, oral, daily | Significant reduction in mean clinical score (e.g., from ~2.7 in vehicle to ~1.4 in treatment group at day 21). Total clinical score reduced by ~59-60%. | [2][3] |
| Dimethyl Fumarate (B1241708) | Nrf2 pathway activator | C57BL/6J | MOG35-55 | 7.5 mg/kg, oral, every 12h | Significant reduction in maximum clinical score (from 3.3 to 1.1) and cumulative score (from 20.1 to 8.4). | [4] |
| Teriflunomide | Dihydroorotate dehydrogenase inhibitor | Dark Agouti Rat | Spinal cord homogenate | 10 mg/kg, oral, daily | Ameliorated EAE disease severity by reducing inflammation, demyelination, and axonal loss. | [5] |
| Cladribine | Purine nucleoside analogue | - | MOG35-55 | Oral, 5 consecutive days | Significantly less severe disease course (p=0.0056). Lower cumulative EAE score. | [1][6] |
| Siponimod | Sphingosine-1-phosphate receptor modulator | C57BL/6J | MOG35-55 | 0.01 g/kg in diet | Up to 72.5% reduction in EAE scores at optimal dose. | [7] |
Table 2: Comparative Efficacy of this compound and Injectable/Infused MS Therapies in the EAE Mouse Model
| Treatment | Mechanism of Action | Mouse Strain | EAE Induction | Dosing Regimen | Key Efficacy Endpoints | Reference |
| This compound | Selective Endocannabinjaminoid Reuptake Inhibitor | C57BL/6 | MOG35-55 | 10 mg/kg, i.p., daily | 35% reduction in AUC of clinical score. | [1] |
| Glatiramer Acetate (B1210297) | Immunomodulator | C57BL/6J | MOG35-55 | 125 µ g/mouse/day , s.c. | Significantly lower mean clinical score during the disease phase (p < 0.0001). | [8] |
| Natalizumab | α4-integrin antagonist | - | - | 5 mg/kg | Significantly reduced expression of MMPs, indicative of reduced inflammation and BBB breakdown. | [9] |
| Ocrelizumab | Anti-CD20 monoclonal antibody | - | - | - | Reduces relapse rate and disease progression in human studies. Preclinical EAE data on clinical scores is less consistently reported. | [10] |
| Alemtuzumab | Anti-CD52 monoclonal antibody | - | - | - | Rapidly leads to clinical and radiographic remission in human MS. Preclinical EAE data on clinical scores is less consistently reported. | [11] |
| Sativex (Nabiximols) | Cannabinoid receptor agonist | ABH mice | Spinal cord homogenate | 10 mg/kg THC + 10 mg/kg CBD, i.v. | ~40% peak reduction in spasticity. | [12] |
Mechanism of Action and Signaling Pathways
The therapeutic effects of this compound are mediated by the enhancement of endocannabinoid signaling. The following diagram illustrates the proposed mechanism of action.
This compound's inhibition of the endocannabinoid transporter leads to increased endocannabinoid levels in the synaptic cleft, enhancing the activation of presynaptic CB1 receptors and producing its therapeutic effects.
Experimental Protocols
The preclinical efficacy of this compound was evaluated using the Experimental Autoimmune Encephalomyelitis (EAE) model, a widely accepted animal model of MS.
EAE Induction in C57BL/6 Mice (for this compound studies):
-
Antigen: Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55.
-
Adjuvant: Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Procedure: Female C57BL/6 mice were immunized subcutaneously with an emulsion of MOG35-55 in CFA.
-
Pertussis Toxin: Mice also received intraperitoneal injections of pertussis toxin on the day of immunization and two days later to facilitate the entry of immune cells into the central nervous system.
-
Clinical Scoring: Disease severity was monitored daily using a standardized 0-5 scale, where 0 indicates no clinical signs and 5 indicates a moribund state.
This compound Treatment Protocol:
-
Dose: 10 mg/kg body weight.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Frequency: Daily.
-
Treatment Initiation: In different experimental arms, treatment was initiated either at the onset of clinical symptoms or at the peak of the disease to assess both preventative and therapeutic effects.
The following diagram illustrates the general experimental workflow for evaluating the therapeutic potential of a compound in the EAE model.
Conclusion
The preclinical data for this compound are encouraging, positioning it as a novel therapeutic candidate for multiple sclerosis with a distinct mechanism of action. Its ability to modulate the endocannabinoid system without direct receptor agonism presents a potentially safer and more nuanced approach to treating this complex autoimmune disease. Further research, including head-to-head comparative studies and eventual clinical trials, will be crucial to fully elucidate the therapeutic potential of this compound in the management of multiple sclerosis.
Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. The information presented is based on preclinical studies and does not represent approved medical advice.
References
- 1. Frontiers | Neuroprotective Effects of Fingolimod Supplement on the Retina and Optic Nerve in the Mouse Model of Experimental Autoimmune Encephalomyelitis [frontiersin.org]
- 2. Selective Endocannabinoid Reuptake Inhibitor this compound Reduces Disease Progression in a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. idosi.org [idosi.org]
- 6. Dimethyl fumarate treatment induces adaptive and innate immune modulation independent of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunomodulatory therapy with glatiramer acetate reduces endoplasmic reticulum stress and mitochondrial dysfunction in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prophylactic versus Therapeutic Fingolimod: Restoration of Presynaptic Defects in Mice Suffering from Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. neuroimmunol.ucsf.edu [neuroimmunol.ucsf.edu]
- 11. Monoclonal Antibodies in Preclinical EAE Models of Multiple Sclerosis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cms.transpharmation.com [cms.transpharmation.com]
WOBE437: A Comparative Analysis with Other Natural Product-Derived Cannabinoid Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of WOBE437 with other natural product-derived cannabinoid modulators, focusing on their performance backed by experimental data. This compound is a novel, potent, and selective endocannabinoid reuptake inhibitor (SERI) that elevates the levels of endogenous cannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), by blocking their transport into cells.[1][2] This indirect mechanism of action distinguishes it from direct-acting cannabinoid receptor agonists and presents a promising therapeutic strategy with a potentially improved side-effect profile. This document will delve into the quantitative data, experimental methodologies, and relevant signaling pathways to offer a comprehensive overview for research and drug development purposes.
Quantitative Data Summary
The following table summarizes the key in vitro performance metrics of this compound in comparison to other notable natural product-derived cannabinoid modulators that act as endocannabinoid reuptake inhibitors.
| Compound | Natural Source | AEA Uptake Inhibition (IC50/EC50) | FAAH Inhibition (IC50) | MAGL Inhibition (IC50) | CB1 Receptor Binding (Ki) | CB2 Receptor Binding (Ki) |
| This compound | Synthetic derivative of a natural dodeca-2E,4E-diene amide scaffold | 10 ± 8 nM (EC50)[1] | 2 - 32 µM[1] | > 100 µM[1] | > 100 µM[1] | 18 µM[1] |
| Guineensine | Piper nigrum (Black Pepper) | 288 nM (IC50)[3][4] | No significant inhibition[3][5] | No significant inhibition[3][5] | No direct interaction[3] | No direct interaction[3] |
| Yangonin | Piper methysticum (Kava) | Not reported as a primary mechanism | No significant inhibition[6] | No significant inhibition[6] | 0.72 µM[6] | > 10 µM[6] |
Note: IC50/EC50 values represent the concentration of the compound required to inhibit 50% of the target's activity. Ki values represent the binding affinity of the compound to the receptor. Lower values indicate higher potency or affinity.
Signaling Pathways and Mechanism of Action
This compound, as a selective endocannabinoid reuptake inhibitor (SERI), does not directly bind to and activate cannabinoid receptors. Instead, it enhances endocannabinoid signaling by increasing the synaptic concentration of AEA and 2-AG. These endocannabinoids then activate cannabinoid receptors (CB1 and CB2), as well as other receptors like TRPV1 and PPARγ, leading to downstream cellular effects.[5]
Experimental Protocols
This section details the methodologies for the key experiments cited in the comparison.
Endocannabinoid Uptake Assay (Cell-Based)
This assay measures the ability of a compound to inhibit the uptake of radiolabeled anandamide ([³H]-AEA) into cells.
Materials:
-
Human U937 cells (or other suitable cell line)
-
Culture medium (e.g., RPMI-1640)
-
[³H]-Anandamide
-
Test compounds (this compound, etc.)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Culture U937 cells to the desired density.
-
Plating: Plate the cells in a 96-well plate at a density of approximately 1 x 10⁶ cells/well.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate with various concentrations of the test compound (or vehicle control) for 10 minutes at 37°C.
-
Uptake Initiation: Add [³H]-AEA to each well to a final concentration of 100 nM and incubate for 15 minutes at 37°C to allow for uptake.
-
Termination: Stop the uptake by washing the cells rapidly with ice-cold assay buffer.
-
Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage inhibition of [³H]-AEA uptake for each concentration of the test compound and determine the IC50/EC50 value.
FAAH and MAGL Inhibition Assays
These assays determine the selectivity of the compound by measuring its ability to inhibit the enzymatic activity of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (B570770) (MAGL). Fluorometric assays are commonly used.
Materials:
-
Recombinant human FAAH and MAGL enzymes
-
Fluorogenic substrates (e.g., AMC-arachidonoyl amide for FAAH, 4-nitrophenylacetate for MAGL)
-
Test compounds
-
Assay buffer
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Enzyme Preparation: Prepare a working solution of the FAAH or MAGL enzyme in the assay buffer.
-
Compound Incubation: In a 96-well plate, add the enzyme solution to wells containing various concentrations of the test compound or vehicle control. Incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Add the fluorogenic substrate to each well to start the enzymatic reaction.
-
Measurement: Measure the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage inhibition and calculate the IC50 value.
Cannabinoid Receptor Binding Assay
This assay determines the binding affinity of the compound to CB1 and CB2 receptors using a radioligand displacement method.
Materials:
-
Cell membranes prepared from cells expressing human CB1 or CB2 receptors
-
Radioligand (e.g., [³H]CP55,940)
-
Test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (near its Kd value), and varying concentrations of the test compound or vehicle.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes to allow for binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of specifically bound radioligand at each concentration of the test compound. Plot the data and calculate the Ki value, which represents the binding affinity of the compound.
Experimental Workflow
The evaluation of a novel cannabinoid modulator like this compound typically follows a structured workflow, from initial screening to in vivo validation.
Conclusion
This compound emerges as a highly potent and selective endocannabinoid reuptake inhibitor with a distinct pharmacological profile compared to other natural product-derived modulators. Its nanomolar potency in inhibiting AEA uptake, coupled with its selectivity over degrading enzymes and direct receptor binding, underscores its potential as a valuable research tool and a lead compound for the development of novel therapeutics targeting the endocannabinoid system. The provided experimental protocols offer a foundation for researchers to further investigate and compare the activity of this compound and other cannabinoid modulators.
References
- 1. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 3. assaygenie.com [assaygenie.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. benchchem.com [benchchem.com]
- 6. Identification of intracellular carriers for the endocannabinoid anandamide - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Translational Potential of WOBE437: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel endocannabinoid reuptake inhibitor, WOBE437, with other key modulators of the endocannabinoid system (ECS). By presenting experimental data, detailed methodologies, and visual pathways, this guide aims to facilitate an informed evaluation of this compound's translational potential.
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, inflammation, mood, and memory. Pharmacological manipulation of the ECS, primarily by enhancing the levels of endogenous cannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), has emerged as a promising therapeutic strategy for various disorders. This compound is a potent and selective endocannabinoid reuptake inhibitor (SERI) that represents a distinct approach to ECS modulation compared to the more extensively studied inhibitors of the primary endocannabinoid-degrading enzymes, fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL). This guide compares this compound with the FAAH inhibitor URB597, the MAGL inhibitor JZL184, and the dual FAAH/MAGL inhibitor JZL195.
Comparative Performance Data
The following tables summarize the key quantitative data for this compound and its comparators, highlighting differences in potency, selectivity, and in vivo efficacy.
| Compound | Primary Target(s) | IC50 (nM) | Selectivity | Reported In Vivo Efficacy Models |
| This compound | Endocannabinoid Uptake | 10 ± 8 (AEA uptake) | >1000-fold vs. FAAH; >100 µM vs. MAGL | Acute & Chronic Pain, Anxiety, Endotoxemia, Multiple Sclerosis |
| URB597 | FAAH | ~3-5 (human & rat FAAH) | Highly selective for FAAH in the brain | Inflammatory Pain, Anxiety, Depression |
| JZL184 | MAGL | ~8 (mouse brain MAGL) | >300-fold vs. FAAH | Neuropathic & Inflammatory Pain, Anxiety |
| JZL195 | FAAH & MAGL | FAAH: 2; MAGL: 4 | Dual inhibitor | Neuropathic & Inflammatory Pain, Anxiety |
| In Vivo Model | This compound | URB597 | JZL184 | JZL195 |
| Inflammatory Pain | Effective[1] | Effective[1][2] | Effective | More effective than single inhibitors[3] |
| Neuropathic Pain | Data not available | Ineffective in a specific model[1][2] | Effective | Effective[3] |
| Anxiety | Anxiolytic effects reported | Anxiolytic effects reported[4] | Anxiolytic effects reported[5][6][7] | Lacks anxiolytic effect in some models[5][6][7] |
| Multiple Sclerosis (EAE model) | Reduces disease severity and accelerates recovery[8][9][10] | Data not available | Reduces neuroinflammation[8] | Data not available |
| Cannabinoid-like Side Effects (e.g., catalepsy, hypothermia) | Not observed at effective doses | Not observed at effective doses[4] | Observed at higher doses | Observed |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of these compounds lead to different downstream effects on the endocannabinoid system.
Caption: Endocannabinoid signaling at the synapse and points of intervention.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for assessing the efficacy of compounds like this compound in preclinical models of pain and multiple sclerosis.
Caption: Workflow for the hot plate test to assess analgesic effects.
Caption: Workflow for the EAE model to assess efficacy in multiple sclerosis.
Experimental Protocols
Hot Plate Test for Analgesia
This protocol is designed to assess the central analgesic effects of a test compound.
1. Animals: Male BALB/c mice (8-10 weeks old) are used. They are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
2. Apparatus: A hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.
3. Procedure:
- Mice are habituated to the testing room for at least 1 hour before the experiment.
- Each mouse is placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
- A baseline latency is recorded for each mouse.
- Mice are then administered the test compound (e.g., this compound, 10 mg/kg, i.p.) or vehicle.
- At a predetermined time after administration (e.g., 30 or 60 minutes), the paw lick latency is measured again.
- The percentage of maximal possible effect (%MPE) is calculated for each animal.
Experimental Autoimmune Encephalomyelitis (EAE) Model
This is a widely used animal model for human multiple sclerosis.
1. Animals: Female C57BL/6 mice (8-12 weeks old) are used.
2. Induction of EAE:
- On day 0, mice are immunized subcutaneously with an emulsion containing Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.
- On days 0 and 2, mice receive an intraperitoneal injection of pertussis toxin.
3. Treatment:
- Treatment with the test compound (e.g., this compound, 10 mg/kg, i.p.) or vehicle is initiated at the onset of clinical signs or at a specific day post-immunization.
- Treatment is typically administered daily for a specified period (e.g., 20 days).
4. Clinical Assessment:
- Mice are weighed and scored daily for clinical signs of EAE according to a standardized scale (e.g., 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).
5. Endpoint Analysis:
- At the end of the study, spinal cords and brains can be collected for histological analysis (e.g., to assess inflammation and demyelination), flow cytometry to analyze immune cell infiltration, and measurement of cytokine and endocannabinoid levels.[8][9][10]
Discussion and Translational Potential
This compound presents a unique pharmacological profile as a selective endocannabinoid reuptake inhibitor. Its ability to moderately elevate both AEA and 2-AG levels without directly inhibiting their primary metabolic enzymes distinguishes it from FAAH and MAGL inhibitors.
Potential Advantages of this compound:
-
Broader Therapeutic Window: By avoiding the dramatic and sustained elevation of a single endocannabinoid, as seen with FAAH or MAGL inhibitors, this compound may have a reduced risk of on-target side effects and the development of tolerance, which has been observed with chronic MAGL inhibition.
-
Efficacy in a Wider Range of Conditions: The balanced elevation of both AEA and 2-AG could be beneficial in complex disorders where both endocannabinoids play a role. The efficacy of this compound in the EAE model, a condition with both inflammatory and neurodegenerative components, is a promising indicator of its potential.[8][9][10]
-
Favorable Side Effect Profile: Preclinical studies suggest that this compound does not induce the typical cannabinoid-like side effects at therapeutically relevant doses.
Challenges and Future Directions:
-
Direct Comparative Studies: While this guide provides a comparison based on available data, direct, head-to-head preclinical studies of this compound against URB597, JZL184, and JZL195 in standardized models of pain, anxiety, and other relevant conditions are needed for a more definitive assessment of its relative efficacy and safety.
-
Pharmacokinetics and Metabolism: Further characterization of the pharmacokinetic and metabolic profile of this compound in different species, including humans, is essential for its clinical development.
-
Target Identification: The precise molecular target(s) of this compound and the mechanism of endocannabinoid transport are still not fully elucidated. Identifying the transporter will be a significant step forward in the field.
References
- 1. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic endocannabinoid augmentation for mood and anxiety disorders: comparative profiling of FAAH, MAGL and dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic endocannabinoid augmentation for mood and anxiety disorders: comparative profiling of FAAH, MAGL and dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective Endocannabinoid Reuptake Inhibitor this compound Reduces Disease Progression in a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selective Endocannabinoid Reuptake Inhibitor this compound Reduces Disease Progression in a Mouse Model of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
WOBE437: A Potent and Selective Endocannabinoid Reuptake Inhibitor with Minimal FAAH and MAGL Activity
For researchers and professionals in drug development, the selectivity of a compound is a critical parameter. This guide provides a comparative analysis of WOBE437, a novel endocannabinoid reuptake inhibitor, against the key endocannabinoid-degrading enzymes, fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL). The data presented here confirms the high selectivity of this compound, making it a valuable tool for studying the endocannabinoid system.
This compound has emerged as a potent inhibitor of endocannabinoid (eCB) reuptake, a mechanism that increases the levels of endogenous cannabinoids like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).[1][2][3][4][5][6][7] A key advantage of this compound is its remarkable selectivity, showing minimal inhibition of FAAH and MAGL, the primary enzymes responsible for the degradation of AEA and 2-AG, respectively.[1][2][3][4][5][8] This selectivity allows for the potentiation of eCB signaling without directly interfering with their metabolic pathways, a feature that distinguishes it from many other less selective inhibitors.[4][6][9]
Comparative Selectivity Data
The inhibitory activity of this compound against FAAH and MAGL has been quantified using various in vitro assays. The following table summarizes the key findings, demonstrating the compound's significant selectivity.
| Target Enzyme | Assay Type | IC50 Value (this compound) | Selectivity over FAAH | Reference |
| FAAH | Cellular Assays | 2 - 32 µM | - | [1] |
| Rodent and Pig Brain Homogenates | > 100 µM | - | [1] | |
| - | - | > 1,000-fold | [5] | |
| MAGL/ABHD | Cellular Assays | 2 - 32 µM | - | [1] |
| Rodent and Pig Brain Homogenates | > 100 µM | - | [1] |
Caption: Comparative inhibitory activity of this compound against FAAH and MAGL.
Experimental Protocols
The selectivity of this compound was determined using rigorous experimental methodologies, as detailed below.
In Vitro Enzyme Inhibition Assays
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against FAAH and MAGL enzymatic activity.
Methodology: Enzyme activity assays were conducted using both cellular preparations and mammalian brain homogenates with radiolabeled substrates.[1]
-
Enzyme Sources: Recombinant human or rodent FAAH and MAGL enzymes, or homogenates from rodent and pig brains.
-
Substrates: Radiolabeled anandamide ([³H]-AEA) for FAAH activity and radiolabeled 2-arachidonoylglycerol ([³H]-2-AG) for MAGL activity.
-
Procedure:
-
Serial dilutions of this compound were prepared.
-
The enzyme preparation was pre-incubated with varying concentrations of this compound.
-
The enzymatic reaction was initiated by the addition of the radiolabeled substrate.
-
The reaction was allowed to proceed for a defined period at a controlled temperature.
-
The reaction was terminated, and the amount of hydrolyzed substrate was quantified using liquid scintillation counting.
-
The percentage of enzyme inhibition was plotted against the logarithm of the inhibitor concentration to determine the IC50 value using a sigmoidal dose-response curve.
-
Activity-Based Protein Profiling (ABPP)
Objective: To assess the selectivity of this compound across a broader range of serine hydrolases in a native biological system.
Methodology: Activity-based protein profiling (ABPP) was performed on membranes obtained from mouse brain to evaluate the off-target activity of this compound.[8]
-
Biological Matrix: Mouse brain membranes.
-
Probe: A broad-spectrum serine hydrolase activity-based probe (e.g., fluorophosphonate-rhodamine, FP-Rh).
-
Procedure:
-
Mouse brain membranes were treated with this compound or control inhibitors (URB597 for FAAH, JZL184 for MAGL).
-
The activity-based probe was then added, which covalently labels the active site of serine hydrolases that are not blocked by the inhibitor.
-
Proteins were separated by SDS-PAGE.
-
Labeled proteins were visualized using a fluorescence gel scanner.
-
-
Results: this compound did not inhibit any of the major serine hydrolases in the mouse brain membranes, confirming its high selectivity.[8]
Visualizing the Selectivity
The following diagrams illustrate the experimental workflow for determining inhibitor selectivity and the distinct mechanism of action of this compound compared to FAAH and MAGL inhibitors.
Caption: Experimental workflows for assessing inhibitor selectivity.
Caption: this compound's selective inhibition of eCB reuptake.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective Endocannabinoid Reuptake Inhibitor this compound Reduces Disease Progression in a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemical probes to potently and selectively inhibit endocannabinoid cellular reuptake - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Endocannabinoid Reuptake Inhibitor this compound Is Orally Bioavailable and Exerts Indirect Polypharmacological Effects via Different Endocannabinoid Receptors [frontiersin.org]
Safety Operating Guide
Proper Disposal of WOBE437: A Comprehensive Guide for Laboratory Professionals
Ann Arbor, MI - Researchers and drug development professionals utilizing the potent endocannabinoid uptake inhibitor WOBE437 must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper handling and disposal of this compound, based on available safety data and general laboratory best practices.
This compound, identified by CAS Number 2108100-73-6, is a crystalline solid intended for research use only and should be considered hazardous until comprehensive toxicological data is available.[1] Proper disposal is not merely a suggestion but a critical component of laboratory safety protocols.
Immediate Safety and Handling
Before beginning any disposal process, it is imperative to consult the complete Safety Data Sheet (SDS) for this compound, which should be obtained from your institution's environmental health and safety (EHS) office or the chemical supplier. The product information sheet from Cayman Chemical explicitly warns that the material should be considered hazardous.[1][2]
Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
-
Avoid Contact: Prevent contact with eyes, skin, and clothing. Do not ingest or inhale the compound.[1]
-
Thorough Washing: Wash hands and any exposed skin thoroughly after handling.[1]
This compound Disposal Protocol
The proper disposal of this compound, like many research chemicals, involves segregation, proper containment, and disposal through a licensed hazardous waste contractor.
Step 1: Waste Segregation
All materials contaminated with this compound must be segregated from general laboratory waste. This includes:
-
Unused or expired this compound solid.
-
Solutions containing this compound (e.g., in DMSO or DMF).
-
Contaminated consumables such as pipette tips, tubes, and vials.
-
Contaminated PPE (gloves, etc.).
Step 2: Waste Containment and Labeling
-
Solid Waste: Collect all solid waste contaminated with this compound in a clearly labeled, sealable hazardous waste container. The label should include "Hazardous Waste," "this compound," and the approximate quantity.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. The label must clearly state the contents, including the solvent used (e.g., "this compound in DMSO").
Step 3: Storage and Pickup
Store the sealed and labeled hazardous waste containers in a designated, secure area, away from incompatible materials, until they can be collected by your institution's hazardous waste management service.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound from the point of use to final disposal.
References
Essential Safety and Handling Protocol for WOBE437
Disclaimer: WOBE437 is a novel, potent, and biologically active research compound. As a specific Safety Data Sheet (SDS) is not publicly available, this document provides essential safety and logistical guidance based on established protocols for handling new chemical entities with unknown long-term hazards. All laboratory personnel must treat this compound as a hazardous substance and adhere to these guidelines in conjunction with their institution's specific Environmental Health and Safety (EHS) policies. A thorough risk assessment should be conducted before any handling of this compound.[1][2]
Hazard Assessment and Engineering Controls
Given that this compound is an endocannabinoid reuptake inhibitor active in biological systems, it must be handled with care to prevent accidental exposure. The primary hazards are presumed to be:
-
Acute Toxicity: Potential for harmful effects upon inhalation, ingestion, or skin contact.[3]
-
Unknown Long-Term Effects: As a novel molecule, the chronic toxicological properties, including potential reproductive hazards or carcinogenicity, are unknown.[4]
-
Physical Form: If handled as a powder, it poses an inhalation risk. If in solution, the solvent introduces its own set of hazards (e.g., flammability, toxicity).
Primary Engineering Control: All handling of this compound, especially weighing of the solid form and preparation of solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to create a barrier against dermal, ocular, and respiratory exposure.[2]
Table 1: Required Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Body Protection | Flame-resistant lab coat with long sleeves and tight-fitting cuffs.[2] A disposable, back-closing gown should be worn over the lab coat.[2] | Protects skin and personal clothing from splashes and spills. The additional gown provides a secondary barrier against permeation.[2] |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile).[2] | Prevents direct skin contact. Double-gloving provides an additional layer of protection in case of a breach in the outer glove.[2] |
| Eye & Face Protection | Chemical splash goggles providing a complete seal around the eyes.[2] A full-face shield must be worn over the goggles.[5] | Protects eyes from splashes, sprays, and aerosols. A face shield provides an additional layer of protection for the entire face.[2] |
| Respiratory Protection | A fit-tested N95 or higher-rated respirator is recommended, especially when handling powders or generating aerosols.[2] | Protects against the inhalation of airborne particles and potential vapors.[2] |
| Foot Protection | Closed-toe shoes. Disposable, slip-resistant shoe covers are also recommended.[2] | Prevents exposure from spills and avoids tracking contamination outside the lab.[2] |
Operational Plan for Handling this compound
This procedural guidance ensures that this compound is handled in a manner that minimizes exposure and maintains a safe laboratory environment.
Experimental Workflow:
-
Preparation:
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Assemble all necessary equipment (e.g., microbalance, spatulas, vials, solvents) and waste containers within the fume hood before beginning work.
-
Don the required PPE as specified in Table 1, following the correct donning sequence.
-
-
Weighing and Solution Preparation:
-
If in solid form, carefully weigh the required amount of this compound on a microbalance inside the fume hood. Use anti-static weigh paper or a tared vial to prevent dispersal of the powder.
-
Add the desired solvent to the vial containing the this compound powder. Ensure the solvent is compatible with the experimental protocol and subsequent steps.
-
Cap the vial securely and mix gently (e.g., by vortexing) until the compound is fully dissolved.
-
-
Post-Handling and Decontamination:
-
Wipe down all surfaces within the fume hood that may have come into contact with this compound using an appropriate deactivating solution or solvent (e.g., 70% ethanol), followed by a general-purpose cleaner.
-
Carefully doff PPE, avoiding self-contamination. The outer gloves should be removed first and disposed of as hazardous waste.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Caption: PPE Donning and Doffing Sequence.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous chemical waste.[6]
Waste Segregation and Disposal:
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weigh paper, pipette tips, gowns, shoe covers) must be placed in a designated, sealed, and clearly labeled hazardous waste container.[6]
-
Liquid Waste: Unused solutions of this compound and any solvent used for rinsing contaminated glassware should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams to prevent unknown reactions.[6]
-
Sharps Waste: Any sharps (e.g., needles) contaminated with this compound must be disposed of in a designated sharps container.[2]
All waste containers must be labeled immediately with a hazardous waste tag detailing the contents and stored in a designated satellite accumulation area until collection by the institution's EHS department.[1][6]
Caption: Waste Disposal Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
